molecular formula C48H57F3N10O7 B12390682 ITK degrader 1

ITK degrader 1

Cat. No.: B12390682
M. Wt: 943.0 g/mol
InChI Key: VBIRDDQMZVGWLL-CYUXUBSPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ITK degrader 1 is a useful research compound. Its molecular formula is C48H57F3N10O7 and its molecular weight is 943.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C48H57F3N10O7

Molecular Weight

943.0 g/mol

IUPAC Name

N-[1-[(1S)-3-[4-[2-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]ethyl]piperazin-1-yl]-1-phenylpropyl]pyrazol-4-yl]-6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C46H56N10O5.C2HF3O2/c1-46(2)17-12-35-37(27-46)50-51-41(35)43(59)48-32-28-47-55(29-32)38(31-6-4-3-5-7-31)16-19-53-24-22-52(23-25-53)18-13-30-14-20-54(21-15-30)33-8-9-34-36(26-33)45(61)56(44(34)60)39-10-11-40(57)49-42(39)58;3-2(4,5)1(6)7/h3-9,26,28-30,38-39H,10-25,27H2,1-2H3,(H,48,59)(H,50,51)(H,49,57,58);(H,6,7)/t38-,39?;/m0./s1

InChI Key

VBIRDDQMZVGWLL-CYUXUBSPSA-N

Isomeric SMILES

CC1(CCC2=C(C1)NN=C2C(=O)NC3=CN(N=C3)[C@@H](CCN4CCN(CC4)CCC5CCN(CC5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)C9=CC=CC=C9)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1(CCC2=C(C1)NN=C2C(=O)NC3=CN(N=C3)C(CCN4CCN(CC4)CCC5CCN(CC5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)C9=CC=CC=C9)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

What is the mechanism of action of ITK degrader 1?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Mechanism of Action of ITK Degrader 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec kinase family, predominantly expressed in T-cells, natural killer cells, and mast cells.[1][2] It is a critical component of the T-cell receptor (TCR) signaling cascade, playing an essential role in T-cell activation, proliferation, and differentiation.[3][4][5] Dysregulation of ITK signaling is implicated in autoimmune diseases and T-cell malignancies, making it a compelling therapeutic target. While kinase inhibitors can block the catalytic function of ITK, they may not affect its scaffolding functions.

An alternative and powerful strategy is targeted protein degradation. This compound (also identified as compound 28 in associated research) is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). This guide provides a detailed examination of the mechanism of action of this compound, summarizing its efficacy with quantitative data, outlining key experimental protocols, and visualizing its functional and logical pathways.

Core Mechanism: PROTAC-Mediated Degradation

This compound functions by hijacking the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate the ITK protein. This is achieved through its unique structure, which consists of three key components:

  • A high-affinity ligand that specifically binds to the target protein, ITK.

  • An E3 ubiquitin ligase ligand (a thalidomide derivative) that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.

  • A chemical linker that connects the two ligands.

The degrader acts as a molecular bridge, inducing the formation of a ternary complex between ITK and the CRBN E3 ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the ITK protein. The polyubiquitinated ITK is then recognized and degraded by the 26S proteasome, resulting in the selective removal of the ITK protein from the cell. Because the degrader molecule itself is not consumed in this process, it can act catalytically to induce the degradation of multiple ITK protein copies.

G ITK ITK Protein Ternary ITK - Degrader - CRBN Ternary Complex ITK->Ternary Binds Degrader This compound Degrader->Ternary CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary Recruited Ub_ITK Polyubiquitinated ITK Ternary->Ub_ITK Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome Ub_ITK->Proteasome Targeting Fragments Degraded Fragments Proteasome->Fragments Degradation

Caption: Mechanism of ITK protein degradation mediated by this compound.

Impact on T-Cell Receptor (TCR) Signaling

ITK is a central node in the TCR signaling pathway. Following the engagement of the TCR with a peptide-MHC complex, a signaling cascade is initiated, leading to the recruitment and activation of ITK within a complex involving the adaptors LAT and SLP-76. Activated ITK then phosphorylates and activates Phospholipase Cγ1 (PLCγ1). This activation generates the second messengers diacylglycerol (DAG) and inositol triphosphate (IP3), which in turn trigger downstream pathways, including the activation of transcription factors like NF-κB and NFAT. These events culminate in T-cell activation, proliferation, and cytokine production, such as Interleukin-2 (IL-2).

By inducing the degradation of the ITK protein, this compound effectively removes this critical signaling amplifier. This disruption of the TCR cascade prevents the activation of PLCγ1 and subsequent downstream pathways. A primary consequence is the potent suppression of T-cell activation and the inhibition of IL-2 secretion.

G TCR TCR Activation Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK Recruitment PLCG1 PLCγ1 ITK->PLCG1 Phosphorylation (Activation) Degradation Proteasomal Degradation ITK->Degradation DAG_IP3 DAG / IP3 PLCG1->DAG_IP3 NFkB_NFAT NF-κB / NFAT Activation DAG_IP3->NFkB_NFAT IL2 IL-2 Secretion & T-Cell Proliferation NFkB_NFAT->IL2 Degrader This compound Degrader->ITK Induces

Caption: Disruption of the TCR signaling pathway by this compound.

Quantitative Efficacy Data

The potency of this compound has been characterized in both cellular and animal models. The data highlights its high efficiency in degrading ITK and inhibiting its downstream functions.

Table 1: In Vitro Activity of this compound

Parameter Value Cell Line Description Source
EC50 35.2 nM Jurkat Half-maximal effective concentration for the suppression of IL-2 secretion following anti-CD3 antibody stimulation.

| Degradation | Dose-dependent | Jurkat | Decreases ITK protein levels in a dose-dependent manner (tested from 0.001 to 3 µM over 12 hours). | |

Table 2: In Vivo Activity of this compound

Parameter Value Animal Model Dosing & Time Description Source
DC50 3.6 nM Mice Not applicable Half-maximal degradation concentration observed in vivo.
ITK Degradation Significant Balb/c Mice 20 mg/kg (single IP dose) Elicits efficient, rapid, and prolonged ITK degradation in peripheral blood and spleen, starting at 2 hours and lasting for at least 16 hours.

| IL-2 Suppression | >70% Reduction | Balb/c Mice | 25 mg/kg (single IP dose) | Significantly suppressed the production of IL-2 six hours after treatment in an anti-CD3 monoclonal antibody-induced mouse model. | |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize ITK degraders.

Protocol 1: Determination of Cellular ITK Degradation (DC50)

This protocol outlines the use of Western blotting to quantify the dose-dependent degradation of ITK in a cellular context.

  • Cell Culture and Seeding:

    • Culture Jurkat cells (or other suitable T-cell lines) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO2.

    • Seed cells into multi-well plates at a density that ensures they remain in the logarithmic growth phase throughout the experiment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions to create a range of final concentrations (e.g., 0.1 nM to 3000 nM). Include a DMSO-only vehicle control.

    • Add the diluted compounds to the cells and incubate for a specified duration (e.g., 12 or 24 hours).

  • Cell Lysis and Protein Quantification:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize all samples to the same total protein concentration and prepare them with Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for ITK overnight at 4°C.

    • Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for ITK and the loading control using densitometry software.

    • Normalize the ITK signal to the corresponding loading control signal for each lane.

    • Calculate the percentage of ITK protein remaining for each concentration relative to the vehicle control (set to 100%).

    • Plot the percentage of remaining ITK against the log of the degrader concentration and fit the data to a four-parameter variable slope equation to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.

G A 1. Seed Jurkat Cells B 2. Treat with Serial Dilutions of this compound A->B C 3. Incubate for 12-24 Hours B->C D 4. Harvest, Lyse Cells & Quantify Protein C->D E 5. Western Blot (Probe for ITK & Loading Control) D->E F 6. Densitometry Analysis E->F G 7. Normalize ITK to Loading Control F->G H 8. Plot % Remaining ITK vs. [Conc] G->H I 9. Calculate DC50 and Dmax H->I

Caption: Experimental workflow for determining the DC50 value of a PROTAC.
Protocol 2: Functional Assessment of IL-2 Secretion Inhibition (EC50)

This protocol uses an ELISA to measure the functional consequence of ITK degradation on T-cell activation.

  • Cell Culture and Treatment:

    • Culture Jurkat cells as described above.

    • Plate the cells in a 96-well plate.

    • Pre-treat the cells with serial dilutions of this compound (and a vehicle control) for a set period (e.g., 4-6 hours) to allow for protein degradation.

  • T-Cell Stimulation:

    • Stimulate the T-cells by adding a TCR agonist, such as a soluble anti-CD3 monoclonal antibody, to each well.

    • Incubate the cells for an additional 18-24 hours to allow for cytokine production and secretion.

  • Sample Collection:

    • Centrifuge the 96-well plate to pellet the cells.

    • Carefully collect the supernatant, which contains the secreted IL-2.

  • ELISA for IL-2 Quantification:

    • Use a commercial human IL-2 ELISA kit and follow the manufacturer's instructions.

    • Briefly, coat an ELISA plate with a capture antibody for IL-2.

    • Add the collected supernatants and a standard curve of recombinant IL-2 to the plate.

    • Add a detection antibody, followed by a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the IL-2 standards.

    • Use the standard curve to calculate the concentration of IL-2 in each experimental sample.

    • Calculate the percentage of IL-2 inhibition for each concentration relative to the stimulated vehicle control.

    • Plot the percentage of inhibition against the log of the degrader concentration and fit the curve to determine the EC50 value.

Conclusion

This compound is a potent and highly selective PROTAC that effectively eliminates the ITK protein by co-opting the cellular ubiquitin-proteasome machinery. Its mechanism of action translates to the robust disruption of the TCR signaling pathway, leading to the suppression of T-cell activation and cytokine release. The quantitative data underscores its high efficiency both in vitro and in vivo. As a tool compound, this compound is invaluable for exploring the biological consequences of ITK loss. Furthermore, its efficacy highlights the therapeutic potential of targeted protein degradation for treating T-cell-mediated diseases, including certain lymphomas and autoimmune disorders.

References

The Dawn of a New Era in T-Cell Modulation: A Technical Guide to the Discovery and Development of Selective ITK Degraders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic intervention in T-cell mediated diseases is undergoing a significant transformation. Beyond traditional kinase inhibition, the targeted degradation of key signaling proteins offers a novel and potent strategy. This technical guide delves into the core principles, methodologies, and key findings in the burgeoning field of selective Interleukin-2-inducible T-cell kinase (ITK) degraders. By harnessing the cell's own protein disposal machinery, these innovative molecules provide a powerful tool to dismantle the ITK signaling axis, offering potential therapeutic avenues for a range of autoimmune diseases and T-cell malignancies.

The Rationale for ITK Degradation

Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases, is a critical downstream mediator of T-cell receptor (TCR) signaling.[1][2] Its central role in T-cell activation, differentiation, and cytokine production makes it an attractive therapeutic target.[3] While small molecule inhibitors of ITK have been developed, they primarily block the kinase activity, leaving the protein scaffold intact, which may allow for non-catalytic functions to persist.[4][5]

Targeted protein degradation, utilizing technologies such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, offers a distinct advantage by inducing the complete removal of the ITK protein. This approach not only abrogates the kinase-dependent signaling but also eliminates any scaffolding functions of ITK, potentially leading to a more profound and durable therapeutic effect.

Key Players: Selective ITK Degraders

The development of selective ITK degraders has seen the emergence of several promising compounds. These molecules typically consist of a ligand that binds to ITK, a linker, and a ligand that recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN). This ternary complex formation leads to the ubiquitination of ITK and its subsequent degradation by the proteasome.

Here, we summarize the key quantitative data for some of the most well-characterized selective ITK degraders:

DegraderTarget Ligand (Inhibitor)E3 Ligase LigandDC50EC50 (IL-2 Inhibition)Cell LineKey FindingsReference
Compound 23 Based on a novel ITK inhibitorCereblonPotentPotentJurkatHighly selective ITK degrader.
Compound 28 (ITK degrader 1) ITK ligand 1 (HY-168387)Thalidomide 5-fluoride (HY-W087383)3.6 nM (in vivo, mice)35.2 nMJurkatPotent, selective, and orally active with in vivo efficacy. Induces rapid and prolonged ITK degradation.
BSJ-05-037 BMS-509744Pomalidomide17.6 - 41.8 nM-DERL-2, Hut78Potent and selective; overcomes resistance to ITK inhibitors and enhances sensitivity to chemotherapy in T-cell lymphoma models.
ITK degrader 2 (Compound 30) PROTAC-based-<10 nM--Orally active.

Visualizing the Strategy: Signaling Pathways and Experimental Workflows

To provide a clear understanding of the underlying biology and the drug development process, we present a series of diagrams generated using the DOT language.

ITK_Signaling_Pathway TCR_CD3 TCR/CD3 Lck Lck TCR_CD3->Lck pMHC pMHC pMHC->TCR_CD3 ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 LAT->SLP76 ITK ITK SLP76->ITK PLCG1 PLCγ1 ITK->PLCG1 P PIP2 PIP2 PLCG1->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC Activation DAG->PKC RAS_MAPK Ras/MAPK Pathway DAG->RAS_MAPK NFAT NFAT Activation Ca_Flux->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression PKC->Gene_Expression RAS_MAPK->Gene_Expression

Caption: The ITK Signaling Pathway in T-Cells.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation ITK ITK Protein Ternary_Complex Ternary Complex (ITK-PROTAC-E3) ITK->Ternary_Complex PROTAC ITK Degrader (PROTAC) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_ITK Ubiquitinated ITK Ubiquitination->Ub_ITK Proteasome Proteasome Ub_ITK->Proteasome Degradation Degradation Proteasome->Degradation Recycling Recycling Degradation->Recycling Recycling->PROTAC Recycling->E3_Ligase

Caption: General Mechanism of Action for an ITK PROTAC.

Degrader_Development_Workflow cluster_1 Discovery & Optimization cluster_2 In Vitro Evaluation cluster_3 In Vivo & Preclinical Target_Validation Target Validation (ITK) Ligand_Screening Ligand Screening & Warhead Design Target_Validation->Ligand_Screening Linker_Design Linker Design & E3 Ligase Ligand Selection Ligand_Screening->Linker_Design Synthesis Synthesis of Degrader Library Linker_Design->Synthesis Degradation_Assay Degradation Assay (Western Blot, DC50) Synthesis->Degradation_Assay Selectivity_Profiling Selectivity Profiling (Proteomics) Degradation_Assay->Selectivity_Profiling Functional_Assays Functional Assays (e.g., IL-2 Secretion) Degradation_Assay->Functional_Assays PK_PD Pharmacokinetics & Pharmacodynamics Selectivity_Profiling->PK_PD Functional_Assays->PK_PD Efficacy_Models In Vivo Efficacy Models (e.g., Mouse Models) PK_PD->Efficacy_Models Tox Toxicology Studies Efficacy_Models->Tox IND IND-Enabling Studies Tox->IND

Caption: A Typical Workflow for the Development of ITK Degraders.

Core Methodologies: Experimental Protocols

The successful development of selective ITK degraders relies on a suite of robust experimental protocols. Below are detailed methodologies for key experiments cited in the discovery of these molecules.

ITK Degradation Assay (Western Blot)

Objective: To determine the concentration-dependent degradation of ITK protein in cells treated with a degrader.

Protocol:

  • Cell Culture and Treatment:

    • Culture Jurkat T-cells (or other relevant T-cell lines) in complete RPMI medium at 37°C in a humidified 5% CO2 incubator.

    • Seed cells in 6-well plates at a density of 1 x 10^6 cells/well.

    • Prepare serial dilutions of the ITK degrader in culture medium.

    • Treat the cells with varying concentrations of the degrader (e.g., 0.001-3 µM) for a specified time (e.g., 12-16 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, harvest the cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Sonicate the lysate to shear DNA and reduce viscosity.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples.

    • Prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ITK (e.g., at a 1:5000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence imager.

    • Quantify the band intensities using densitometry software. Normalize ITK band intensity to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of ITK degradation relative to the vehicle control and determine the DC50 value (the concentration at which 50% of the protein is degraded).

Global Proteomic Profiling for Selectivity

Objective: To assess the selectivity of an ITK degrader by quantifying changes in the abundance of thousands of proteins across the proteome.

Protocol:

  • Sample Preparation:

    • Treat cells (e.g., MOLT4) with the ITK degrader (e.g., 100 nM BSJ-05-037 for 5 hours) or vehicle control in biological replicates.

    • Harvest and lyse the cells as described in the Western Blot protocol.

  • Protein Digestion and TMT Labeling:

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

    • Label the resulting peptides with tandem mass tags (TMT) to enable multiplexed analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Separate the TMT-labeled peptides by liquid chromatography.

    • Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos).

  • Data Analysis:

    • Process the raw mass spectrometry data using software such as Proteome Discoverer.

    • Search the MS/MS spectra against a human protein database to identify and quantify proteins.

    • Normalize the protein abundance data.

    • Identify proteins that are significantly downregulated in the degrader-treated samples compared to the vehicle control. A highly selective degrader will primarily reduce the levels of ITK.

IL-2 Secretion Assay

Objective: To measure the functional consequence of ITK degradation on T-cell activation by quantifying the secretion of IL-2.

Protocol:

  • Cell Culture and Treatment:

    • Culture Jurkat T-cells as described previously.

    • Plate the cells in a 96-well plate.

    • Pre-incubate the cells with serial dilutions of the ITK degrader for a specified time (e.g., 2 hours).

  • T-Cell Stimulation:

    • Stimulate the T-cells to secrete IL-2 by adding a stimulation cocktail, such as anti-CD3 and anti-CD28 antibodies, or PMA and ionomycin.

    • Incubate the cells for a defined period (e.g., 6-24 hours) to allow for IL-2 secretion.

  • ELISA for IL-2 Quantification:

    • Collect the cell culture supernatant.

    • Perform a human IL-2 ELISA according to the manufacturer's instructions.

    • Briefly, coat an ELISA plate with an IL-2 capture antibody.

    • Add the collected supernatants and IL-2 standards to the plate.

    • Add a detection antibody, followed by an enzyme conjugate (e.g., streptavidin-HRP).

    • Add a substrate and stop the reaction.

    • Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Generate a standard curve from the absorbance values of the IL-2 standards.

    • Calculate the concentration of IL-2 in each sample from the standard curve.

    • Determine the EC50 value (the concentration of the degrader that causes 50% inhibition of IL-2 secretion).

In Vivo ITK Degradation and Efficacy Studies

Objective: To evaluate the in vivo pharmacokinetics, pharmacodynamics (ITK degradation), and therapeutic efficacy of an ITK degrader in a mouse model.

Protocol:

  • Animal Model:

    • Use appropriate mouse strains (e.g., Balb/c or immunodeficient NSG mice for xenograft models).

    • For efficacy studies in T-cell lymphoma, establish subcutaneous xenografts of human T-cell lymphoma cell lines (e.g., Hut78 or H9).

  • Dosing and Sample Collection:

    • Administer the ITK degrader to the mice via an appropriate route (e.g., intraperitoneal injection).

    • For pharmacokinetic studies, collect blood samples at various time points after dosing to measure plasma concentrations of the degrader.

    • For pharmacodynamic studies, collect tissues of interest (e.g., spleen, tumor) at different time points to assess ITK protein levels by Western blot.

  • Efficacy Study:

    • Once tumors reach a certain size, randomize the mice into treatment groups (vehicle control, ITK degrader, and potentially a combination therapy group).

    • Administer the treatments according to a defined schedule.

    • Monitor tumor growth by measuring tumor volume regularly.

    • Monitor the overall health of the mice, including body weight.

    • At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., Western blot for ITK and downstream signaling proteins, immunohistochemistry).

  • Data Analysis:

    • Analyze pharmacokinetic parameters (e.g., Cmax, Tmax, half-life).

    • Quantify ITK degradation in tissues over time.

    • Compare tumor growth between the different treatment groups to assess therapeutic efficacy.

Conclusion and Future Directions

The discovery and development of selective ITK degraders represent a paradigm shift in targeting T-cell signaling. These molecules have demonstrated potent and selective degradation of ITK, leading to profound functional consequences in both in vitro and in vivo models. The technical guide provided here offers a comprehensive overview of the core principles, key molecules, and essential experimental protocols that are driving this exciting field forward.

Future research will likely focus on the development of orally bioavailable ITK degraders with improved pharmacokinetic properties, the exploration of novel E3 ligase recruiters to expand the degrader toolbox, and the investigation of ITK degraders in a wider range of T-cell mediated diseases. As our understanding of the intricacies of targeted protein degradation deepens, the potential for selective ITK degraders to become transformative therapies for patients with autoimmune disorders and T-cell cancers continues to grow.

References

An In-Depth Technical Guide to the ITK Protein Degradation Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. Predominantly expressed in T-cells and Natural Killer (NK) cells, ITK is a critical downstream component of the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, ITK is activated and subsequently phosphorylates downstream targets, most notably Phospholipase C-gamma 1 (PLCγ1). This activation is pivotal for calcium mobilization, activation of transcription factors like NFAT and NF-κB, and ultimately, T-cell proliferation, differentiation, and cytokine production. Given its central role in T-cell function, aberrant ITK signaling is implicated in various autoimmune diseases and T-cell malignancies, making it an attractive therapeutic target.

One emerging therapeutic strategy is the targeted degradation of ITK, which offers several advantages over traditional enzymatic inhibition, including the potential for more sustained pathway inhibition and the ability to overcome resistance mechanisms. This technical guide provides a comprehensive overview of the known pathways of ITK protein degradation, with a focus on both targeted and endogenous mechanisms. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key pathways.

I. Targeted Degradation of ITK via Proteolysis-Targeting Chimeras (PROTACs)

The most well-characterized mechanism of ITK degradation involves the use of heterobifunctional molecules known as Proteolysis-Targeting Chimeras (PROTACs). These molecules are designed to simultaneously bind to the target protein (ITK) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target.

The BSJ-05-037 Degrader: A Case Study

A significant advancement in the targeted degradation of ITK is the development of the PROTAC BSJ-05-037. This molecule is composed of a ligand that binds to ITK, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4^CRBN^).

Mechanism of Action:

  • Ternary Complex Formation: BSJ-05-037 facilitates the formation of a ternary complex between ITK and the CRL4^CRBN^ E3 ligase.

  • Ubiquitination: Within this proximity, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of ITK, leading to its polyubiquitination.

  • Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the ITK protein.

This targeted degradation has been shown to be potent and highly selective for ITK, leading to the suppression of downstream TCR signaling, including the downregulation of the transcription factor GATA-3.[1]

ITK_PROTAC_Degradation cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation ITK ITK Protein PROTAC BSJ-05-037 (PROTAC) ITK->PROTAC Binds to Proteasome 26S Proteasome ITK->Proteasome Targeted for Degradation E3_Ligase CRL4-CRBN (E3 Ubiquitin Ligase) PROTAC->E3_Ligase Recruits E3_Ligase->ITK Ubiquitination Degraded_ITK Proteasome->Degraded_ITK Degrades into Ub Ubiquitin

Targeted degradation of ITK by the PROTAC BSJ-05-037.

II. Endogenous ITK Degradation Pathway

While targeted degradation strategies are well-documented, the endogenous pathway for ITK turnover under normal physiological conditions is less clearly defined. It is understood that protein homeostasis is maintained by a balance between protein synthesis and degradation, primarily through the ubiquitin-proteasome system. However, the specific E3 ubiquitin ligases that recognize and target ITK for basal turnover have not been definitively identified in the current literature.

Research on other T-cell signaling proteins suggests the involvement of E3 ligases such as Cbl-b and members of the Nedd4 family in regulating T-cell activation and tolerance.[2] While these ligases are known to ubiquitinate various components of the TCR signaling cascade, a direct, established role in the routine degradation of ITK has yet to be conclusively demonstrated.

Impact of Mutations on ITK Stability

Studies on ITK mutations have provided insights into its stability. Certain loss-of-function mutations have been shown to significantly decrease the half-life of the ITK protein, suggesting that the native conformation is important for its stability.[3]

III. Quantitative Data on ITK Degradation

The following tables summarize the available quantitative data on ITK protein degradation and stability.

ParameterCell LineValueMethodReference
Wild-Type ITK (HA-tagged) HEK 293107 minutesPulse-Chase Analysis[3]
ITK R335W Mutant HEK 29380.5 minutesPulse-Chase Analysis[3]
ITK Y588X Mutant HEK 29363 minutesPulse-Chase Analysis
ITK R29H Mutant HEK 29365 minutesPulse-Chase Analysis
ITK D500T,F501L,M503X Mutant HEK 29333 minutesPulse-Chase Analysis
CompoundCell LineIC₅₀ for DegradationTreatment TimeReference
BSJ-05-037 DERL-217.6 nM16 hours
BSJ-05-037 Hut7841.8 nM16 hours

IV. Experimental Protocols

This section provides detailed methodologies for key experiments used to study ITK protein degradation.

A. Pulse-Chase Analysis for Determining Protein Half-Life

This method is used to measure the turnover rate of a protein by radioactively labeling a pool of newly synthesized proteins and then tracking their degradation over time.

1. Cell Culture and Labeling (Pulse):

  • Culture HEK 293 cells stably expressing HA-tagged ITK constructs in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Starve the cells in methionine/cysteine-free DMEM for 1 hour to deplete endogenous amino acid pools.

  • Add ³⁵S-labeled methionine/cysteine to the medium at a concentration of 100-200 µCi/mL and incubate for 20-30 minutes. This "pulse" step radioactively labels newly synthesized proteins.

2. Chase:

  • Remove the radioactive medium and wash the cells twice with complete DMEM.

  • Add complete DMEM containing an excess of unlabeled methionine and cysteine. This "chase" prevents further incorporation of the radiolabel.

  • Collect cell samples at various time points (e.g., 0, 30, 60, 120, 240 minutes) during the chase period.

3. Immunoprecipitation:

  • Lyse the collected cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Clarify the lysates by centrifugation.

  • Incubate the supernatant with an anti-HA antibody overnight at 4°C with gentle rotation.

  • Add Protein A/G-agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

  • Wash the beads several times with lysis buffer to remove non-specific binding.

4. SDS-PAGE and Autoradiography:

  • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the radiolabeled ITK bands.

5. Quantification:

  • Quantify the band intensities at each time point using densitometry software.

  • Normalize the intensity at each time point to the intensity at time zero (or the earliest time point).

  • Plot the normalized intensity versus time and fit the data to a one-phase exponential decay curve to calculate the half-life (t₁/₂).

Pulse_Chase_Workflow start Start: Cells expressing HA-ITK pulse Pulse: Incubate with ³⁵S-Met/Cys start->pulse chase Chase: Add excess unlabeled Met/Cys pulse->chase collect Collect cells at various time points chase->collect lyse Cell Lysis collect->lyse ip Immunoprecipitation with anti-HA antibody lyse->ip sds_page SDS-PAGE ip->sds_page autorad Autoradiography sds_page->autorad quantify Quantification and Half-life calculation autorad->quantify end End quantify->end

Workflow for Pulse-Chase Analysis of ITK protein half-life.
B. PROTAC-Induced Degradation Assay via Western Blot

This protocol is used to assess the efficacy and dose-dependency of a PROTAC in degrading the target protein.

1. Cell Treatment:

  • Seed T-cell lymphoma cell lines (e.g., DERL-2, Hut78) in appropriate culture medium.

  • Treat the cells with varying concentrations of the ITK-targeting PROTAC (e.g., BSJ-05-037) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 16 hours).

2. Cell Lysis:

  • Harvest the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Clarify the lysates by centrifugation at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay to ensure equal protein loading.

4. Western Blotting:

  • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween-20) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for ITK overnight at 4°C.

  • Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal loading across lanes.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities for ITK and the loading control using densitometry software.

  • Normalize the ITK band intensity to the corresponding loading control intensity for each sample.

  • Calculate the percentage of ITK degradation relative to the vehicle-treated control.

  • Plot the percentage of remaining ITK against the PROTAC concentration to determine the IC₅₀ for degradation.

V. ITK Signaling and Degradation Crosstalk

The degradation of ITK has profound effects on its downstream signaling pathways. By removing the ITK protein, both its kinase-dependent and potential scaffolding functions are abrogated.

ITK_Signaling_Degradation cluster_TCR_Signaling TCR Signaling Cascade cluster_Degradation Degradation Pathways TCR TCR Activation Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCG1 PLCγ1 ITK->PLCG1 PROTAC_Deg Targeted Degradation (e.g., PROTACs) Endo_Deg Endogenous Degradation (Putative E3 Ligases) Proteasome Proteasome Downstream Downstream Signaling (Ca²⁺ flux, NFAT, NF-κB) PLCG1->Downstream PROTAC_Deg->ITK Induces Ubiquitination & Degradation Endo_Deg->ITK Basal Turnover

Crosstalk between ITK signaling and its degradation pathways.

VI. Future Directions and Unanswered Questions

While significant progress has been made in understanding the targeted degradation of ITK, several key questions regarding its endogenous regulation remain:

  • Identification of Endogenous E3 Ligases: What are the specific E3 ubiquitin ligases responsible for the basal turnover of ITK in T-cells?

  • Regulation of ITK Stability: How is the stability of ITK regulated in response to physiological stimuli such as T-cell activation, differentiation, and anergy?

  • Turnover in Primary T-cells: What is the half-life of endogenous ITK in primary human T-cells, and how does this vary in different T-cell subsets and disease states?

  • Crosstalk with Other Post-Translational Modifications: How do other post-translational modifications, such as phosphorylation, influence the ubiquitination and degradation of ITK?

Answering these questions will provide a more complete picture of ITK biology and may reveal novel therapeutic opportunities for modulating its function in disease. Proteomic approaches, including large-scale screens for E3 ligase substrates and quantitative analysis of protein turnover, will be invaluable in these future investigations.

Conclusion

The degradation of ITK, particularly through targeted approaches like PROTACs, represents a promising therapeutic strategy for a range of immune-related disorders. This guide has provided a detailed overview of the current understanding of ITK degradation pathways, including quantitative data and experimental protocols. While the targeted degradation of ITK is well-characterized, further research is needed to fully elucidate the endogenous mechanisms that control its stability and turnover. A deeper understanding of these processes will be critical for the development of the next generation of therapies targeting ITK.

References

An In-Depth Technical Guide to the Biological Function of Interleukin-2-inducible T-cell Kinase (ITK)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. Predominantly expressed in T cells, Natural Killer (NK) cells, and mast cells, ITK is a critical mediator of T-cell receptor (TCR) signaling. Its central role in T-cell activation, differentiation, and cytokine production has positioned it as a key therapeutic target for a range of immunological disorders, including autoimmune diseases, allergic conditions, and T-cell malignancies. This guide provides a comprehensive overview of the biological function of ITK, detailed experimental protocols for its study, and quantitative data on its inhibition.

Core Biological Function and Signaling Pathway

ITK is an essential component of the TCR signaling cascade, acting downstream of Lck and ZAP-70. Upon TCR engagement with an antigen-presenting cell (APC), a series of phosphorylation events leads to the recruitment and activation of ITK at the plasma membrane.

ITK Signaling Cascade:

  • TCR Activation: The T-cell receptor (TCR) complex recognizes a specific antigen presented by the Major Histocompatibility Complex (MHC) on an APC. This interaction triggers the activation of the Src family kinase, Lck.

  • ZAP-70 Recruitment and Activation: Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex of the TCR, creating docking sites for another tyrosine kinase, ZAP-70. Lck then phosphorylates and activates ZAP-70.

  • LAT and SLP-76 Phosphorylation: Activated ZAP-70 phosphorylates key adaptor proteins, including the Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).

  • ITK Recruitment and Activation: Phosphorylated LAT and SLP-76 form a scaffold for the recruitment of other signaling molecules, including ITK. ITK is recruited to the plasma membrane via its Pleckstrin Homology (PH) domain, which binds to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) generated by PI3K. Lck then phosphorylates ITK on a key tyrosine residue (Y511 in humans), leading to its full activation.

  • PLCγ1 Phosphorylation and Downstream Signaling: Activated ITK phosphorylates and activates Phospholipase C-gamma 1 (PLCγ1). Activated PLCγ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Flux and Transcription Factor Activation: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of calcium ions (Ca2+) into the cytoplasm. This sustained increase in intracellular calcium activates the transcription factor Nuclear Factor of Activated T-cells (NFAT). DAG activates Protein Kinase C theta (PKCθ), which in turn activates the NF-κB and AP-1 transcription factor pathways.

  • Gene Expression: The activation of NFAT, NF-κB, and AP-1 leads to the transcription of genes essential for T-cell activation, proliferation, and differentiation, including the gene for Interleukin-2 (IL-2).

Figure 1: ITK Signaling Pathway in T-Cell Activation.

Role in T-Cell Differentiation and Disease

ITK signaling strength plays a crucial role in directing T helper (Th) cell differentiation. It is particularly important for the development of Th2, Th9, and Th17 cells, which are involved in allergic responses and inflammation.[1] ITK deficiency in mice and humans leads to impaired Th2 responses.[2][3] Furthermore, ITK helps regulate the balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T cells (Tregs).[4]

Given its central role in T-cell function, dysregulation of ITK is implicated in various diseases:

  • Autoimmune Diseases: By dampening the activity of overactive T-cells, ITK inhibitors are being investigated for the treatment of conditions like rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel disease.[5]

  • Allergic and Inflammatory Diseases: ITK's role in Th2 and mast cell responses makes it a prime target for allergic asthma and atopic dermatitis.

  • T-Cell Malignancies: Some T-cell lymphomas exploit the ITK signaling pathway for their growth and survival, making ITK inhibitors a promising therapeutic strategy.

  • Immunodeficiency: Inherited ITK deficiency in humans results in severe immunodeficiency, characterized by recurrent infections, particularly with Epstein-Barr virus (EBV), and a higher risk of developing B-cell lymphomas.

Quantitative Data on ITK Inhibitors

A number of small molecule inhibitors targeting ITK have been developed. These inhibitors vary in their mechanism of action (covalent vs. non-covalent) and selectivity. The following table summarizes key quantitative data for some of the most well-characterized ITK inhibitors.

InhibitorTypeTarget(s)IC50 (nM) - ITKKi (nM) - ITKCellular Potency (EC50/IC50, nM)Reference(s)
Ibrutinib CovalentBTK, ITK2.2 - 10.7N/A~50 (T-cell proliferation)
PRN694 CovalentITK, RLK0.3N/A (kinact/Ki = 4.7 µM⁻¹s⁻¹)~10-100 (T-cell activation)
BMS-509744 Non-covalentITK19N/A~250 (IL-2 production)
CPI-818 (Soquelitinib) CovalentITK2.3N/A76 (IL-2 production)

N/A: Not available in the reviewed sources. IC50 and EC50 values can vary depending on the specific assay conditions.

Key Experimental Protocols

The study of ITK function and the characterization of its inhibitors involve a range of biochemical and cellular assays. Below are detailed methodologies for key experiments.

In Vitro ITK Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified ITK.

Materials:

  • Recombinant active ITK enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate (e.g., poly(Glu, Tyr) 4:1 or a specific peptide substrate)

  • ATP (at or near the Km for ITK)

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then dilute into the kinase buffer.

  • In a 96-well or 384-well plate, add the kinase buffer, ITK enzyme, and the test compound or vehicle (DMSO control).

  • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ luciferase-based detection system according to the manufacturer's protocol.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Phospho-flow Cytometry for ITK Signaling

This technique allows for the measurement of phosphorylation of specific proteins within the ITK signaling pathway at a single-cell level.

Materials:

  • T-cells (e.g., Jurkat cell line or primary human PBMCs)

  • Cell culture medium

  • Stimulant (e.g., anti-CD3/anti-CD28 antibodies)

  • Test compound

  • Fixation buffer (e.g., 1.5% formaldehyde in PBS)

  • Permeabilization buffer (e.g., ice-cold 90% methanol)

  • Staining buffer (e.g., PBS with 0.5% BSA)

  • Fluorochrome-conjugated antibodies against phosphorylated proteins (e.g., phospho-PLCγ1 (Tyr783), phospho-ERK1/2 (Thr202/Tyr204)) and cell surface markers (e.g., CD3, CD4).

Procedure:

  • Pre-incubate T-cells with the test compound or vehicle for a specified time.

  • Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 2-15 minutes) at 37°C.

  • Immediately stop the stimulation by adding fixation buffer and incubate for 10-15 minutes at room temperature.

  • Permeabilize the cells by adding ice-cold methanol and incubating for at least 30 minutes on ice.

  • Wash the cells with staining buffer.

  • Stain the cells with the cocktail of fluorescently labeled antibodies against the phospho-proteins and cell surface markers for 30-60 minutes at room temperature in the dark.

  • Wash the cells and resuspend in staining buffer.

  • Acquire the data on a flow cytometer.

  • Analyze the data to determine the percentage of cells with phosphorylated proteins and the mean fluorescence intensity in different cell populations.

T-Cell Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following TCR stimulation, a key event downstream of ITK activation.

Materials:

  • T-cells

  • Cell loading medium (e.g., RPMI with 2% FCS and 25 mM HEPES)

  • Calcium indicator dye (e.g., Indo-1 AM or Fluo-4 AM)

  • Pluronic F-127 (to aid dye loading)

  • Stimulant (e.g., anti-CD3 antibody)

  • Ionomycin (positive control)

  • EGTA (negative control)

Procedure:

  • Load the T-cells with the calcium indicator dye (e.g., 1-5 µM Indo-1 AM) in cell loading medium, often with a small amount of Pluronic F-127, for 30-45 minutes at 37°C in the dark.

  • Wash the cells to remove excess dye.

  • If using an ITK inhibitor, pre-incubate the loaded cells with the compound.

  • Equilibrate the cells at 37°C before analysis.

  • Acquire a baseline fluorescence reading on a flow cytometer capable of kinetic measurements.

  • Add the stimulant (e.g., anti-CD3 antibody) to the cell suspension while continuing to acquire data.

  • Record the change in fluorescence over time for several minutes.

  • At the end of the recording, add ionomycin to determine the maximum calcium influx, followed by EGTA to establish the minimum signal.

  • Analyze the data by calculating the ratio of bound to unbound dye (for ratiometric dyes like Indo-1) or the fold change in fluorescence intensity over time.

Experimental Workflow for ITK Inhibitor Characterization

The development and characterization of a novel ITK inhibitor typically follow a multi-step workflow, progressing from initial biochemical screening to in vivo efficacy studies.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models cluster_tox Toxicology Kinase_Assay In Vitro Kinase Assay (IC50 determination) Selectivity_Screen Kinase Selectivity Panel (>100 kinases) Kinase_Assay->Selectivity_Screen Binding_Kinetics Binding Kinetics (Kon, Koff, Residence Time) Selectivity_Screen->Binding_Kinetics Phospho_Flow Phospho-flow Cytometry (p-PLCγ1, p-ERK) Binding_Kinetics->Phospho_Flow Calcium_Flux Calcium Flux Assay Phospho_Flow->Calcium_Flux Cytokine_Release Cytokine Release Assay (IL-2, IL-4, IFN-γ) Calcium_Flux->Cytokine_Release Proliferation T-Cell Proliferation Assay (e.g., CFSE) Cytokine_Release->Proliferation PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Proliferation->PK_PD Asthma_Model Allergic Asthma Model (e.g., Ovalbumin challenge) PK_PD->Asthma_Model Autoimmune_Model Autoimmune Disease Model (e.g., EAE for MS) PK_PD->Autoimmune_Model TCL_Model T-Cell Lymphoma Xenograft Model PK_PD->TCL_Model Tox_Studies In Vitro & In Vivo Toxicology Studies Asthma_Model->Tox_Studies Autoimmune_Model->Tox_Studies TCL_Model->Tox_Studies

References

ITK degrader 1 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ITK Degrader 1, a potent and highly selective heterobifunctional degrader of the Interleukin-2-inducible T-cell kinase (ITK). This guide covers its chemical structure, mechanism of action, key quantitative properties, and detailed experimental protocols for its evaluation.

Core Concepts and Chemical Properties

This compound, also identified as compound 28 in its primary publication, is a Proteolysis Targeting Chimera (PROTAC).[1][2] PROTACs are designed to eliminate specific proteins from cells by hijacking the ubiquitin-proteasome system. This compound is a heterobifunctional molecule comprising three key components: a ligand that binds to ITK, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3]

Specifically, this compound consists of:

  • ITK Ligand (ITK ligand 1) : Engages the target protein, Interleukin-2-inducible T-cell kinase.[3]

  • E3 Ligase Ligand (Thalidomide 5-fluoride) : A derivative of thalidomide that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3]

  • Linker (Piperidine-C2-piperazine-Boc) : Covalently connects the two ligands, optimizing the formation of a stable ternary complex between ITK and Cereblon.

Chemical Structure and Properties

The fundamental chemical properties of this compound are summarized below.

PropertyValue
Molecular Formula C₄₈H₅₇F₃N₁₀O₇
Molecular Weight 943.02 g/mol
Synonyms Compound 28
Target(s) ITK, PROTACs
Pathway(s) Protein Tyrosine Kinase/RTK, PROTAC

Mechanism of Action and Signaling Pathway

ITK is a critical tyrosine kinase downstream of the T-cell receptor (TCR) and is essential for T-cell activation, proliferation, and differentiation. Upon TCR engagement, ITK is activated and subsequently phosphorylates and activates Phospholipase C-γ1 (PLC-γ1). This initiates downstream signaling cascades that lead to the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells), culminating in the production of key cytokines such as Interleukin-2 (IL-2).

This compound functions by inducing the selective degradation of ITK. The degrader simultaneously binds to ITK and the CRBN E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to ITK. The poly-ubiquitinated ITK is then recognized and degraded by the 26S proteasome, effectively removing the protein from the cell. By eliminating ITK, the degrader blocks the TCR signaling cascade, leading to the suppression of T-cell activation and IL-2 secretion.

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment ITK_Degrader This compound ITK ITK Protein ITK_Degrader->ITK Binds to Target CRBN CRBN E3 Ligase ITK_Degrader->CRBN Ternary_Complex Ternary Complex (ITK-Degrader-CRBN) ITK_Degrader->Ternary_Complex ITK->Ternary_Complex CRBN->Ternary_Complex PolyUb_ITK Poly-ubiquitinated ITK Ternary_Complex->PolyUb_ITK Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Transfer Proteasome 26S Proteasome PolyUb_ITK->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation TCR_Signaling_Pathway TCR TCR Engagement (e.g., anti-CD3) LCK LCK TCR->LCK ZAP70 ZAP70 LCK->ZAP70 LAT_SLP76 LAT/SLP-76 Scaffold ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCg1 PLC-γ1 ITK->PLCg1 Degradation Proteasomal Degradation ITK->Degradation IP3_DAG IP3 / DAG Second Messengers PLCg1->IP3_DAG NFAT_NFkB NFAT / NF-κB Activation IP3_DAG->NFAT_NFkB IL2 IL-2 Production NFAT_NFkB->IL2 Degrader This compound Degrader->ITK Induces In_Vivo_Workflow cluster_0 Dosing and Treatment cluster_1 Sample Collection cluster_2 Analysis start Start grouping Group Balb/c Mice (n per group) start->grouping dose_vehicle Administer Vehicle (i.p. injection) grouping->dose_vehicle dose_degrader Administer this compound (e.g., 20-25 mg/kg, i.p.) grouping->dose_degrader wait Wait for Predetermined Time (e.g., 2, 8, 16 hours) dose_vehicle->wait dose_degrader->wait collect Collect Blood and Spleen Tissue wait->collect process_spleen Prepare Spleen Lysates collect->process_spleen process_blood Prepare Serum (for IL-2) collect->process_blood wb Western Blot for ITK (Spleen Lysates) process_spleen->wb elisa ELISA for IL-2 (Serum) process_blood->elisa end End wb->end elisa->end

References

The Dawn of a New Therapeutic Modality: An In-depth Technical Guide to PROTACs for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The principle of targeted protein degradation (TPD) has emerged as a revolutionary strategy in drug discovery, offering the potential to address previously "undruggable" targets. At the forefront of this innovation are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own protein disposal machinery to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the core principles of PROTAC technology, detailed experimental protocols for their characterization, and a summary of key quantitative data for prominent PROTAC molecules.

The PROTAC Mechanism of Action: A Tripartite Alliance for Degradation

PROTACs are engineered molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] Their mechanism of action is a catalytic process that leverages the cell's natural ubiquitin-proteasome system (UPS).[3][4]

The process begins with the PROTAC molecule simultaneously binding to both the POI and an E3 ligase, forming a ternary complex.[3] This induced proximity facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 conjugating enzyme to the POI, a process catalyzed by the recruited E3 ligase. The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's protein degradation machinery, which unfolds and degrades the target protein into smaller peptides. The PROTAC molecule itself is not degraded in this process and is released to initiate another cycle of degradation, allowing it to act catalytically at sub-stoichiometric concentrations.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1: PROTAC Mechanism of Action.

The Ubiquitin-Proteasome System: The Engine of Degradation

The efficacy of PROTACs is entirely dependent on the cellular machinery of the ubiquitin-proteasome system. This intricate pathway is responsible for the regulated degradation of the majority of intracellular proteins, playing a crucial role in cellular homeostasis. The key enzymatic cascade involves three enzymes:

  • E1 Ubiquitin-Activating Enzyme: In an ATP-dependent reaction, the E1 enzyme activates ubiquitin.

  • E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred to a cysteine residue on the E2 enzyme.

  • E3 Ubiquitin Ligase: The E3 ligase acts as the substrate recognition component, binding to both the E2-ubiquitin complex and the specific protein substrate (in the case of PROTACs, the POI). It then catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein.

Multiple cycles of ubiquitination result in a polyubiquitin chain, which serves as a recognition signal for the 26S proteasome.

Ubiquitin_Pathway cluster_activation 1. Activation cluster_conjugation 2. Conjugation cluster_ligation 3. Ligation cluster_degradation 4. Degradation Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 ATP->AMP+PPi ATP ATP AMP_PPi AMP + PPi E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ligase E2->E3 Binds Ub_POI Polyubiquitinated POI E3->Ub_POI Polyubiquitination POI Target Protein (POI) POI->E3 Binds Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation

Figure 2: The E1-E2-E3 Ubiquitin Conjugation Pathway.

Quantitative Assessment of PROTAC Efficacy

The in vitro and in-cell efficacy of PROTACs is primarily characterized by two key parameters: DC50 and Dmax.

  • DC50 (half-maximal degradation concentration): The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax (maximum degradation): The maximum percentage of the target protein that can be degraded by a PROTAC. A higher Dmax value indicates greater efficacy.

The following tables summarize the DC50 and Dmax values for several well-characterized PROTACs.

Table 1: Quantitative Degradation Data for VHL-based PROTACs

PROTAC NameTarget ProteinE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)
ARV-110 Androgen Receptor (AR)VHLVCaP< 1>90
MZ1 BRD4VHLHeLa~13>90
DT2216 BCL-XLVHLMOLT-427.2>90

Table 2: Quantitative Degradation Data for CRBN-based PROTACs

PROTAC NameTarget ProteinE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)
ARV-471 Estrogen Receptor (ERα)CRBNMCF7~1~95
CFT7455 IKZF1/3CRBNH929< 1>90

Experimental Workflow for PROTAC Development and Evaluation

The development and characterization of a novel PROTAC is a multi-step process that involves iterative cycles of design, synthesis, and biological evaluation.

PROTAC_Workflow cluster_vitro Biochemical & Biophysical Characterization cluster_cell Cellular Characterization Target_ID 1. Target Identification & Validation Ligand_Screen 2. Ligand Discovery (POI & E3 Ligase) Target_ID->Ligand_Screen PROTAC_Design 3. PROTAC Design & Synthesis Ligand_Screen->PROTAC_Design In_Vitro_Eval 4. In Vitro Evaluation PROTAC_Design->In_Vitro_Eval Cell_Based_Assays 5. Cell-Based Assays In_Vitro_Eval->Cell_Based_Assays Binding_Assays Binding Affinity (SPR, ITC) In_Vitro_Eval->Binding_Assays Ternary_Complex Ternary Complex Formation (FRET, AlphaLISA) In_Vitro_Eval->Ternary_Complex Ubiquitination In Vitro Ubiquitination In_Vitro_Eval->Ubiquitination Lead_Opt 6. Lead Optimization Cell_Based_Assays->Lead_Opt Degradation Degradation (Western Blot) DC50 & Dmax Cell_Based_Assays->Degradation Selectivity Selectivity (Proteomics) Cell_Based_Assays->Selectivity Phenotypic Phenotypic Assays Cell_Based_Assays->Phenotypic Lead_Opt->PROTAC_Design Iterative Design In_Vivo_Studies 7. In Vivo Studies Lead_Opt->In_Vivo_Studies

Figure 3: PROTAC Discovery and Development Workflow.

Key Experimental Protocols

Accurate and reproducible experimental data is crucial for the successful development of PROTACs. The following sections provide detailed methodologies for key experiments used to characterize PROTAC molecules.

Western Blotting for Determination of DC50 and Dmax

Western blotting is the gold-standard method for quantifying the degradation of a target protein.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (typically ranging from picomolar to micromolar concentrations) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and incubate with the primary antibody for the loading control.

    • Wash and incubate with the corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

  • Data Analysis: Plot the percentage of remaining protein relative to the vehicle control against the logarithm of the PROTAC concentration. Fit the data to a dose-response curve to determine the DC50 and Dmax values.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization

ITC is a powerful technique to measure the thermodynamics of binding, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of binary and ternary complex formation. This allows for the calculation of the cooperativity factor (α).

Materials:

  • Purified target protein (POI)

  • Purified E3 ligase

  • PROTAC

  • ITC instrument

  • Dialysis buffer

Protocol:

  • Sample Preparation: Dialyze the POI and E3 ligase extensively against the same buffer to minimize buffer mismatch effects. Dissolve the PROTAC in the same dialysis buffer. Determine the accurate concentrations of all components.

  • Binary Titrations:

    • PROTAC into POI: Fill the ITC cell with the POI solution (e.g., 10-20 µM) and the injection syringe with the PROTAC solution (e.g., 100-200 µM). Perform a series of injections and record the heat changes.

    • PROTAC into E3 Ligase: Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution. Perform the titration.

  • Ternary Titration:

    • Fill the ITC cell with a pre-formed binary complex of POI and E3 ligase.

    • Fill the injection syringe with the PROTAC solution.

    • Perform the titration to measure the binding of the PROTAC to the pre-formed binary complex.

  • Data Analysis:

    • Integrate the heat signals from each injection and subtract the heat of dilution (determined from a control experiment of injecting the ligand into buffer).

    • Fit the binding isotherms to an appropriate binding model (e.g., one-site binding) to determine the Kd, n, and ΔH for each interaction.

    • Cooperativity (α) Calculation: The cooperativity factor is calculated as the ratio of the binary binding affinity of the PROTAC to one protein to its ternary binding affinity in the presence of the other protein (α = Kd_binary / Kd_ternary). An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that provides real-time kinetic data (association rate constant, kon, and dissociation rate constant, koff) for binary and ternary complex formation.

Materials:

  • SPR instrument and sensor chips (e.g., CM5, NTA)

  • Purified POI

  • Purified E3 ligase (often with a tag for immobilization, e.g., His-tag)

  • PROTAC

  • Running buffer

Protocol:

  • Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.

  • Binary Interaction Analysis:

    • Flow a series of concentrations of the PROTAC over the immobilized E3 ligase to measure their binary interaction.

    • Flow a series of concentrations of the POI over a surface with immobilized PROTAC (if feasible) or use a solution-based affinity measurement.

  • Ternary Complex Analysis:

    • To measure the formation of the ternary complex, inject a mixture of the PROTAC and the POI at various concentrations over the immobilized E3 ligase.

  • Data Analysis:

    • Fit the sensorgrams to appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine the kon and koff values for each interaction.

    • The equilibrium dissociation constant (Kd) is calculated as koff / kon.

    • Cooperativity can be assessed by comparing the binding affinity of the PROTAC to the immobilized protein in the absence and presence of the third component in solution.

Fluorescence Resonance Energy Transfer (FRET) for Homogeneous Ternary Complex Detection

FRET is a proximity-based assay that can be used to monitor the formation of the ternary complex in a homogeneous format.

Materials:

  • Fluorophore-labeled POI (donor or acceptor)

  • Fluorophore-labeled E3 ligase (the corresponding acceptor or donor)

  • PROTAC

  • Plate reader capable of FRET measurements

Protocol:

  • Assay Setup: In a microplate, combine the donor-labeled protein, the acceptor-labeled protein, and a serial dilution of the PROTAC.

  • Incubation: Incubate the plate for a sufficient time to allow the ternary complex to form and reach equilibrium.

  • FRET Measurement: Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.

  • Data Analysis:

    • Calculate the FRET ratio (acceptor emission / donor emission).

    • Plot the FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, where the signal increases as the complex forms and then decreases at high PROTAC concentrations due to the "hook effect" (formation of binary complexes). The peak of the curve represents the optimal concentration for ternary complex formation.

This in-depth guide provides a foundational understanding of PROTAC technology for researchers and drug development professionals. By employing the detailed experimental protocols and understanding the key quantitative parameters, scientists can effectively design, characterize, and optimize novel PROTACs for the targeted degradation of disease-causing proteins, paving the way for a new generation of therapeutics.

References

The Role of Interleukin-2-Inducible T-cell Kinase (ITK) in the Pathogenesis of T-cell Lymphoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases, is a critical mediator of T-cell receptor (TCR) signaling.[1] Its role in T-cell activation, proliferation, and differentiation has significant implications for the pathogenesis of T-cell lymphomas (TCLs), a heterogeneous group of aggressive non-Hodgkin lymphomas.[2] Aberrant ITK signaling, through overexpression, activating mutations, or fusion proteins, contributes to oncogenesis and chemoresistance in various TCL subtypes. This technical guide provides an in-depth overview of the role of ITK in TCL, detailing its signaling pathways, the genetic alterations that drive its oncogenic function, and its validation as a therapeutic target. Furthermore, this guide includes a compilation of quantitative data, detailed experimental methodologies, and visual diagrams of key cellular processes to serve as a comprehensive resource for researchers and drug development professionals in the field of T-cell lymphoma.

ITK Signaling in T-cell Lymphoma

ITK is a key component of the proximal TCR signaling cascade.[3] Upon TCR engagement, ITK is recruited to the plasma membrane and activated through phosphorylation by LCK.[1] Activated ITK then phosphorylates and activates phospholipase C gamma 1 (PLCγ1), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to the activation of downstream transcription factors, including NF-κB, NFAT, and AP-1, which drive T-cell proliferation, survival, and cytokine production.

In the context of T-cell lymphoma, this signaling pathway can be constitutively activated, leading to uncontrolled cell growth and survival. One critical downstream effector of ITK signaling in TCL is the transcription factor GATA-3. The ITK/NF-κB/GATA-3 signaling axis has been shown to promote chemotherapy resistance in malignant T-cells. Pharmacological or genetic inhibition of ITK can disrupt this axis, thereby overcoming chemoresistance.

Diagram: ITK Signaling Pathway in T-cell Lymphoma

ITK_Signaling_Pathway TCR TCR LCK LCK TCR->LCK Engagement ITK ITK LCK->ITK Phosphorylation PLCG1 PLCγ1 ITK->PLCG1 Phosphorylation PIP2 PIP2 PLCG1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG NFAT NFAT IP3->NFAT Ca2+ influx NFkB NF-κB DAG->NFkB PKC activation Proliferation Cell Proliferation & Survival NFAT->Proliferation GATA3 GATA-3 NFkB->GATA3 GATA3->Proliferation Chemoresistance Chemoresistance GATA3->Chemoresistance

Caption: Simplified ITK signaling pathway in T-cell lymphoma.

Genetic Alterations of ITK in T-cell Lymphoma

Several genetic alterations involving the ITK gene have been identified in different subtypes of T-cell lymphoma, leading to its constitutive activation and oncogenic signaling.

ITK-SYK Fusion Protein

A chromosomal translocation, t(5;9)(q33;q22), which fuses the N-terminal portion of ITK to the kinase domain of spleen tyrosine kinase (SYK), has been identified as a recurrent event in peripheral T-cell lymphoma (PTCL). The resulting ITK-SYK fusion protein is a constitutively active tyrosine kinase that mimics a strong, antigen-independent TCR signal. This fusion protein associates with lipid rafts and triggers the phosphorylation of proximal TCR signaling molecules, leading to the activation of downstream pathways that drive cellular transformation. Conditional expression of ITK-SYK in mouse models has been shown to induce aggressive T-cell lymphomas with 100% penetrance.

ITK Gene Gain and Overexpression

Increased copy number of the ITK gene has been observed in angioimmunoblastic T-cell lymphoma (AITL). This gene gain is associated with ITK overexpression, which likely contributes to the pathogenesis of this lymphoma subtype.

Quantitative Data on ITK in T-cell Lymphoma

The following tables summarize key quantitative data related to ITK's role in T-cell lymphoma, including its genetic alterations and the efficacy of targeted inhibitors.

Table 1: Frequency of ITK Genetic Alterations in T-cell Lymphoma Subtypes
T-cell Lymphoma SubtypeGenetic AlterationFrequencyReference(s)
Peripheral T-cell Lymphoma, Not Otherwise Specified (PTCL-NOS)t(5;9)(q33;q22) / ITK-SYK fusion~17%
Angioimmunoblastic T-cell Lymphoma (AITL)ITK gene gain38%
Angioimmunoblastic T-cell Lymphoma (AITL)t(5;9)(q33;q22) / ITK-SYK fusionExtremely rare
Table 2: Preclinical and Clinical Efficacy of ITK Inhibitors
InhibitorModel System/Patient PopulationKey FindingsReference(s)
CPI-818 Companion dogs with spontaneous T-cell lymphomaObjective antitumor activity in 3 of 3 dogs treated.
Phase 1/1b trial in patients with refractory T-cell lymphomasTumor responses observed in advanced, refractory TCL.
At 100 mg BID, 80% and 50% occupancy of ITK at peak and trough drug levels, respectively.
Ibrutinib Primary T-cell lymphoma cellsSignificantly impaired TCR-mediated resistance to romidepsin.
Pilot study in 14 patients with refractory T-cell lymphomaFailed to show a response.
BMS-509744 Malignant T-cell lymphoma cell lines (in vitro)Induced pro-apoptotic effects and G2/M phase cell cycle arrest.
Xenograft model (in vivo)Synergistically enhanced the antitumor effect of vincristine and doxorubicin.
BSJ-05-037 (ITK degrader) T-cell lymphoma cell lines (in vitro and in vivo)Enhanced anti-proliferative effects compared to the parent inhibitor BMS-509744 and increased sensitivity to chemotherapy.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the role of ITK in T-cell lymphoma.

Western Blot Analysis of ITK and Phospho-ITK

This protocol is for the detection of total and phosphorylated ITK in T-cell lymphoma cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-ITK, anti-phospho-ITK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse T-cell lymphoma cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total ITK and phosphorylated ITK overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

shRNA-mediated Knockdown of ITK

This protocol describes the use of short hairpin RNA (shRNA) to specifically silence ITK expression in T-cell lymphoma cell lines.

Materials:

  • Lentiviral vectors containing ITK-specific shRNA and a non-targeting control shRNA

  • Packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Transfection reagent

  • T-cell lymphoma cell line

  • Polybrene

  • Puromycin (or other selection antibiotic)

  • qRT-PCR reagents and Western blot materials for validation

Procedure:

  • Lentivirus Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids.

  • Virus Harvest: Collect the virus-containing supernatant 48 and 72 hours post-transfection.

  • Transduction: Transduce the target T-cell lymphoma cells with the lentiviral particles in the presence of polybrene.

  • Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).

  • Validation of Knockdown: Confirm the reduction in ITK expression at both the mRNA (qRT-PCR) and protein (Western blot) levels.

Cell Viability Assay

This protocol outlines a method to assess the effect of ITK inhibitors on the viability of T-cell lymphoma cells.

Materials:

  • T-cell lymphoma cell line

  • 96-well plates

  • ITK inhibitor of interest

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Seed T-cell lymphoma cells into a 96-well plate at a predetermined density.

  • Compound Treatment: Treat the cells with a range of concentrations of the ITK inhibitor. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Signal Measurement: Measure the luminescent signal using a luminometer. The signal is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value of the inhibitor.

Experimental and Logical Workflows

The following diagrams illustrate common workflows for investigating the role of ITK in T-cell lymphoma.

Diagram: Experimental Workflow for Investigating ITK as a Therapeutic Target

Experimental_Workflow Hypothesis Hypothesis: ITK is a therapeutic target in TCL InVitro In Vitro Studies Hypothesis->InVitro CellLines TCL Cell Lines InVitro->CellLines PrimarySamples Primary Patient Samples InVitro->PrimarySamples InVivo In Vivo Studies InVitro->InVivo ITKi ITK Inhibitors CellLines->ITKi shRNA ITK shRNA CellLines->shRNA PrimarySamples->ITKi Viability Cell Viability Assays ITKi->Viability Apoptosis Apoptosis Assays ITKi->Apoptosis Signaling Signaling Pathway Analysis (Western Blot) ITKi->Signaling shRNA->Viability shRNA->Apoptosis shRNA->Signaling Xenograft Xenograft Models InVivo->Xenograft PDX Patient-Derived Xenograft (PDX) Models InVivo->PDX Conclusion Conclusion: ITK is a viable therapeutic target InVivo->Conclusion Efficacy Tumor Growth Inhibition Xenograft->Efficacy Toxicity Toxicity Assessment Xenograft->Toxicity PDX->Efficacy PDX->Toxicity

Caption: A typical workflow for validating ITK as a drug target in TCL.

Conclusion

ITK plays a central role in the pathogenesis of T-cell lymphoma through its function as a key mediator of TCR signaling. The constitutive activation of ITK, driven by genetic alterations such as the ITK-SYK fusion protein and gene amplification, promotes the uncontrolled growth and survival of malignant T-cells and contributes to chemotherapy resistance. The development of specific ITK inhibitors has shown promise in preclinical and early clinical studies, highlighting the therapeutic potential of targeting this kinase in various TCL subtypes. Further research into the nuances of ITK signaling in different TCL contexts and the development of next-generation inhibitors and degraders will be crucial for translating these findings into effective clinical treatments for patients with T-cell lymphoma.

References

In Vivo Efficacy of ITK Degraders in Mouse Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vivo efficacy of Interleukin-2-inducible T-cell kinase (ITK) degraders in various mouse models. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways and workflows to support ongoing research and development in this therapeutic area.

Introduction to ITK and the Rationale for Targeted Degradation

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is predominantly expressed in T-cells and natural killer (NK) cells and plays a critical role in T-cell receptor (TCR) signaling.[1] Upon TCR engagement, ITK is activated and subsequently phosphorylates downstream substrates, most notably phospholipase C-gamma 1 (PLCγ1). This initiates a signaling cascade leading to calcium mobilization, activation of transcription factors such as NFAT and NF-κB, and ultimately, T-cell activation, proliferation, and cytokine production.[2][3] Given its central role in T-cell function, ITK has emerged as a promising therapeutic target for a range of T-cell-mediated diseases, including autoimmune disorders and T-cell malignancies.

Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), offers a novel therapeutic modality to eliminate the entire target protein, rather than just inhibiting its enzymatic activity. This approach can overcome limitations of traditional kinase inhibitors, such as the need for high target occupancy and the potential for drug resistance. This guide focuses on the in vivo efficacy of two prominent ITK degraders: ITK degrader 1 (also referred to as compound 28) and BSJ-05-037 .

Quantitative In Vivo Efficacy of ITK Degraders

The following tables summarize the key in vivo efficacy data for this compound and BSJ-05-037 from preclinical studies in mouse models.

Table 1: In Vivo ITK Protein Degradation
DegraderMouse ModelDose & RouteTime PointOrgan% ITK DegradationReference
This compoundBalb/c Mice20 mg/kg, i.p.2 hoursSpleenSignificant
8 hoursSpleenSignificant
16 hoursSpleenSignificant
BSJ-05-037T-cell Lymphoma Xenograft (H9 cells)50 mg/kg, i.p.Not SpecifiedTumorSignificant
Table 2: In Vivo Pharmacodynamic Effect on IL-2 Secretion
DegraderMouse ModelChallengeDose & RouteTime Point of Measurement% Inhibition of IL-2 SecretionReference
This compoundBalb/c Miceanti-CD3 mAb25 mg/kg, i.p.6 hours post-degrader>70%
Table 3: In Vivo Anti-Tumor Efficacy in T-Cell Lymphoma Xenograft Models
DegraderCell LineMouse StrainDose & RouteTreatment ScheduleEndpointOutcomeReference
BSJ-05-037H9Nude Mice50 mg/kg, i.p.DailyTumor VolumeStasis of tumor growth (in combination with vincristine)
BSJ-05-037DERL-2Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified in provided results
BSJ-05-037Hut78Not SpecifiedNot SpecifiedNot SpecifiedNot Specified in provided results

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.

Pharmacodynamic Study: anti-CD3 Induced IL-2 Secretion in Balb/c Mice
  • Animal Model: Male Balb/c mice.

  • Reagents:

    • This compound (Compound 28)

    • Vehicle control

    • Anti-mouse CD3 monoclonal antibody (clone and concentration as per specific study, e.g., 145-2C11)

  • Procedure:

    • Mice are administered a single intraperitoneal (i.p.) injection of this compound (25 mg/kg) or vehicle.

    • After a specified pre-treatment time (e.g., 1 hour), mice are challenged with an intravenous (i.v.) or intraperitoneal (i.p.) injection of anti-CD3 monoclonal antibody to induce T-cell activation and IL-2 release.

    • At a defined time point post-challenge (e.g., 6 hours after degrader administration), blood samples are collected.

    • Serum or plasma is isolated, and IL-2 levels are quantified using a specific immunoassay (e.g., ELISA).

    • The percentage of IL-2 secretion inhibition is calculated by comparing the degrader-treated group to the vehicle-treated group.

In Vivo Efficacy Study: T-Cell Lymphoma Xenograft Model
  • Cell Lines: Human T-cell lymphoma cell lines such as Hut78, DERL-2, or H9.

  • Animal Model: Immunocompromised mice (e.g., nude mice).

  • Procedure:

    • T-cell lymphoma cells (e.g., 5 x 10^6 to 10 x 10^6 cells) are subcutaneously injected into the flank of the mice.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into treatment groups: Vehicle control, ITK degrader (e.g., BSJ-05-037 at 50 mg/kg), and potentially a combination therapy arm (e.g., with a standard-of-care chemotherapeutic agent like vincristine).

    • The degrader is administered via a specified route (e.g., i.p.) and schedule (e.g., daily).

    • Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length x width²)/2.

    • Body weight and general health of the mice are monitored throughout the study.

    • At the end of the study, mice are euthanized, and tumors may be excised for further analysis (e.g., Western blotting to confirm ITK degradation, immunohistochemistry).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to ITK signaling and the in vivo evaluation of ITK degraders.

ITK_Signaling_Pathway TCR_CD3 TCR/CD3 Complex Lck Lck TCR_CD3->Lck Activation pMHC pMHC pMHC->TCR_CD3 Antigen Presentation ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylation ITK ITK LAT_SLP76->ITK Recruitment & Activation PLCG1 PLCγ1 ITK->PLCG1 Phosphorylation PIP2 PIP2 PLCG1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux PKC PKCθ Activation DAG->PKC NFAT NFAT Activation Ca_Flux->NFAT T_Cell_Response T-Cell Activation, Proliferation, Cytokine Production NFAT->T_Cell_Response NFkB NF-κB Activation PKC->NFkB NFkB->T_Cell_Response

Caption: Simplified ITK Signaling Pathway in T-Cells.

ITK_Degrader_MOA cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation ITK_Degrader ITK Degrader (PROTAC) Ternary_Complex ITK - Degrader - E3 Ligase Ternary Complex ITK_Degrader->Ternary_Complex ITK ITK Protein ITK->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of ITK Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation ITK Degradation Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids Experimental_Workflow_PD start Start acclimatize Acclimatize Balb/c Mice start->acclimatize randomize Randomize into Treatment Groups acclimatize->randomize dose_degrader Administer ITK Degrader or Vehicle (i.p.) (Time = 0h) randomize->dose_degrader challenge Challenge with anti-CD3 mAb (i.v./i.p.) (Time = 1h) dose_degrader->challenge blood_collection Collect Blood (Time = 6h) challenge->blood_collection serum_isolation Isolate Serum blood_collection->serum_isolation elisa Quantify IL-2 (ELISA) serum_isolation->elisa analysis Data Analysis elisa->analysis end End analysis->end Experimental_Workflow_Xenograft start Start cell_culture Culture T-Cell Lymphoma Cells start->cell_culture injection Subcutaneous Injection of Cells into Mice cell_culture->injection tumor_growth Monitor Tumor Growth injection->tumor_growth randomization Randomize Mice when Tumors Reach ~100-200 mm³ tumor_growth->randomization treatment Daily Treatment with ITK Degrader or Vehicle randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Reached (e.g., Day 21) monitoring->endpoint euthanasia Euthanize Mice endpoint->euthanasia analysis Tumor Excision and Further Analysis euthanasia->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols for ITK Degrader 1 in Jurkat Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase that plays a pivotal role in T-cell receptor (TCR) signaling.[1][2] Its function is integral to T-cell activation, proliferation, and differentiation.[3][4] Dysregulation of ITK signaling has been implicated in various autoimmune diseases and T-cell malignancies, making it an attractive therapeutic target.[3] ITK degrader 1 is a potent and highly selective heterobifunctional degrader of ITK. This molecule recruits an E3 ubiquitin ligase to ITK, leading to its ubiquitination and subsequent degradation by the proteasome. These application notes provide a detailed protocol for the use of this compound in Jurkat cells, a human T-lymphocyte cell line commonly used to study T-cell signaling.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in Jurkat cells.

ParameterValueCell LineNotesReference
DC50 3.6 nM (in vivo, mice)-Concentration for 50% degradation.
EC50 (IL-2 secretion) 35.2 nMJurkat cellsConcentration for 50% effective inhibition of IL-2 secretion stimulated by anti-CD3 antibody.
Optimal Concentration Range 0.001 - 3 µMJurkat cellsDose-dependent decrease in ITK protein levels observed in this range.
Incubation Time for Degradation 12 hoursJurkat cellsSignificant ITK protein downregulation observed after this time.
Similar ITK Degrader (BSJ-05-037) IC50 17.6 - 41.8 nMDERL-2 & Hut78 cellsProvides context for the potency of ITK degraders.
Maximal Degradation (BSJ-05-037) ~1 µMDERL-2 & Hut78 cellsMaximal degradation observed at this concentration after 16 hours.

Signaling Pathways and Experimental Workflow

ITK Signaling Pathway in T-Cells

ITK_Signaling_Pathway TCR TCR LCK LCK TCR->LCK Activation ZAP70 ZAP-70 LCK->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylation ITK ITK LAT_SLP76->ITK Recruitment & Activation PLCG1 PLCγ1 ITK->PLCG1 Phosphorylation & Activation Downstream Downstream Signaling (Ca2+ mobilization, NF-κB, NFAT) PLCG1->Downstream

Caption: Simplified ITK signaling pathway downstream of the T-cell receptor (TCR).

Experimental Workflow for Using this compound

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture Jurkat Cells Seed_Cells Seed Jurkat Cells in Plates Culture->Seed_Cells Prepare_Degrader Prepare this compound Stock Solution Treat_Cells Treat with this compound (Dose-Response & Time-Course) Prepare_Degrader->Treat_Cells Seed_Cells->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells ELISA ELISA (IL-2 Secretion) Treat_Cells->ELISA Collect Supernatant Western_Blot Western Blot (ITK Degradation, p-PLCγ1) Harvest_Cells->Western_Blot Flow_Cytometry Flow Cytometry (Cell Viability, Apoptosis) Harvest_Cells->Flow_Cytometry

Caption: General experimental workflow for evaluating this compound in Jurkat cells.

Experimental Protocols

Jurkat Cell Culture

This protocol outlines the standard procedure for maintaining Jurkat, Clone E6-1 (ATCC TIB-152) cells.

Materials:

  • Jurkat, Clone E6-1 cells (ATCC TIB-152)

  • RPMI 1640 medium (e.g., Gibco/Invitrogen)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • L-Glutamine

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypan Blue solution

  • Hemocytometer or automated cell counter

  • T-25 or T-75 culture flasks

  • Centrifuge

  • Humidified incubator (37°C, 5% CO2)

Complete Growth Medium:

  • RPMI 1640

  • 10% (v/v) Heat-Inactivated FBS

  • 1% (v/v) Penicillin-Streptomycin

  • 2 mM L-Glutamine

Procedure:

  • Maintain Jurkat cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.

  • Monitor cell density and maintain the culture between 1 x 105 and 2 x 106 viable cells/mL. Do not allow the cell density to exceed 3 x 106 cells/mL.

  • To subculture, gently resuspend the cells and dilute them to a seeding density of 1.0 - 2.0 x 105 viable cells/mL in fresh, pre-warmed complete growth medium. This is typically done every 2-3 days.

  • Prior to experiments, assess cell viability using Trypan Blue exclusion. Viability should be >95%.

Treatment of Jurkat Cells with this compound

This protocol describes how to treat Jurkat cells with this compound for subsequent analysis.

Materials:

  • Jurkat cells in suspension culture

  • Complete Growth Medium

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Multi-well plates (6-well, 24-well, or 96-well, depending on the downstream application)

Procedure:

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C.

  • Cell Seeding: Seed Jurkat cells in multi-well plates at a density of 0.5 - 1 x 106 cells/mL in pre-warmed complete growth medium.

  • Prepare Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete growth medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and does not exceed 0.1% to avoid solvent toxicity.

  • Treatment: Add the diluted this compound or vehicle control (DMSO in medium) to the wells.

  • Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 12, 16, 24 hours) at 37°C with 5% CO2. A 12-hour incubation is a good starting point based on available data.

Western Blot for ITK Degradation

This protocol is for assessing the degradation of ITK protein following treatment with this compound.

Materials:

  • Treated and untreated Jurkat cells

  • PBS, ice-cold

  • RIPA buffer or cell lysis buffer (e.g., Cell Signaling Technology, #9803)

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-ITK antibody

    • Anti-phospho-PLCγ1 (Tyr783) antibody

    • Anti-GAPDH or β-actin antibody (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the cell pellet once with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 10-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize ITK and p-PLCγ1 levels to the loading control.

IL-2 Secretion Assay (ELISA)

This protocol measures the effect of this compound on IL-2 secretion from stimulated Jurkat cells.

Materials:

  • Jurkat cells

  • This compound

  • Anti-CD3 antibody (for plate coating)

  • Soluble anti-CD28 antibody

  • 96-well flat-bottom plates

  • Human IL-2 ELISA kit

  • Plate reader

Procedure:

  • Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

  • Washing: Wash the plate twice with sterile PBS to remove unbound antibody.

  • Cell Treatment and Stimulation: Seed Jurkat cells (e.g., 1 x 105 cells/well) in the coated plate. Add various concentrations of this compound or vehicle control. Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to each well to provide co-stimulation.

  • Incubation: Incubate the plate for 24-48 hours at 37°C with 5% CO2.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatants.

  • ELISA: Perform the IL-2 ELISA on the supernatants according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance and calculate the IL-2 concentration based on the standard curve. Determine the EC50 value for the inhibition of IL-2 secretion.

Flow Cytometry for Cell Viability and Apoptosis

This protocol assesses the impact of this compound on Jurkat cell viability and apoptosis.

Materials:

  • Treated and untreated Jurkat cells

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest Jurkat cells after treatment by centrifugation.

  • Washing: Wash the cells once with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Quantify the percentage of live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Conclusion

These protocols provide a comprehensive framework for researchers to effectively utilize this compound in Jurkat cells. By following these detailed methodologies, investigators can robustly assess the potency and efficacy of this degrader in vitro, paving the way for further studies into its therapeutic potential. Careful adherence to cell culture and experimental procedures is crucial for obtaining reproducible and reliable data.

References

Determining the Optimal Concentration of ITK Degrader 1 for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the optimal concentration of ITK Degrader 1 for use in cell culture experiments, with a specific focus on the Jurkat T-cell line. These guidelines will enable researchers to effectively utilize this potent and selective degrader of Interleukin-2-inducible T-cell kinase (ITK) to study its effects on T-cell signaling and function.

Introduction to this compound

This compound is a heterobifunctional molecule designed to induce the degradation of ITK, a crucial enzyme in the T-cell receptor (TCR) signaling pathway.[1][2] By recruiting the E3 ubiquitin ligase, this compound flags the ITK protein for proteasomal degradation, leading to a rapid and prolonged reduction in its cellular levels.[3] This targeted degradation approach offers a powerful alternative to traditional kinase inhibitors, allowing for the investigation of ITK's role beyond its catalytic function.[4][5]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a reference for expected efficacy in Jurkat cells. These values are critical for designing dose-response experiments to determine the optimal concentration for specific experimental needs.

ParameterCell LineValueDescription
DC50 Jurkat~3.6 nM (in vivo)The concentration of this compound required to degrade 50% of the ITK protein. Note: This value was determined in vivo in mice, but serves as a strong starting point for in vitro studies.
EC50 Jurkat35.2 nMThe concentration of this compound that suppresses IL-2 secretion by 50% following stimulation with an anti-CD3 antibody.

Signaling Pathway and Mechanism of Action

ITK is a key component of the TCR signaling cascade. Upon TCR engagement, ITK is activated and phosphorylates downstream targets, including phospholipase C-γ1 (PLCγ1), leading to the activation of transcription factors that drive T-cell proliferation, differentiation, and cytokine production. This compound, a Proteolysis Targeting Chimera (PROTAC), consists of a ligand that binds to ITK and another that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of ITK by the proteasome, thereby blocking downstream signaling.

ITK_Signaling_Pathway ITK Signaling and Degrader Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR LCK LCK TCR->LCK Activation ZAP70 ZAP70 LCK->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylation ITK_inactive ITK (inactive) LAT_SLP76->ITK_inactive Recruitment ITK_active ITK (active) ITK_inactive->ITK_active Phosphorylation PLCg1 PLCγ1 ITK_active->PLCg1 Phosphorylation ITK_Degrader This compound ITK_active->ITK_Degrader Binding Proteasome Proteasome ITK_active->Proteasome Degradation pPLCg1 p-PLCγ1 PLCg1->pPLCg1 Downstream Downstream Signaling (e.g., NF-κB, NFAT) pPLCg1->Downstream Activation E3_Ligase E3 Ubiquitin Ligase ITK_Degrader->E3_Ligase Recruitment E3_Ligase->ITK_active Ubiquitination

ITK signaling cascade and the mechanism of this compound.

Experimental Protocols

To determine the optimal concentration of this compound, a series of experiments should be performed to assess its impact on ITK protein levels, downstream signaling, and overall cell health. The following protocols provide a framework for these investigations.

Experimental Workflow

The general workflow for determining the optimal concentration of this compound involves a dose-response and time-course analysis.

Experimental_Workflow Workflow for Optimal Concentration Determination cluster_assays Assays start Start culture Culture Jurkat Cells start->culture treat Treat cells with a range of This compound concentrations culture->treat incubate Incubate for various time points (e.g., 2, 4, 8, 16, 24 hours) treat->incubate harvest Harvest Cells incubate->harvest western Western Blot for ITK Degradation (DC50) harvest->western viability Cell Viability Assay (Cytotoxicity) harvest->viability functional Functional Assay (e.g., IL-2 ELISA) (EC50) harvest->functional analyze Data Analysis: Determine DC50, EC50, and assess cytotoxicity western->analyze viability->analyze functional->analyze determine Determine Optimal Concentration (Maximal degradation with minimal toxicity) analyze->determine

General experimental workflow for determining the optimal concentration.

Protocol 1: Jurkat Cell Culture

A consistent and healthy cell culture is fundamental for reproducible results.

  • Cell Line: Jurkat, Clone E6-1 (ATCC® TIB-152™)

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in suspension in a humidified incubator at 37°C with 5% CO₂.

  • Cell Density: Keep the cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

  • Viability Check: Ensure cell viability is >95% using Trypan Blue exclusion before starting any experiment.

Protocol 2: Determining ITK Degradation by Western Blot

This protocol will determine the DC₅₀ of this compound.

  • Cell Seeding: Seed Jurkat cells at a density of 1 x 10⁶ cells/mL in a 6-well plate.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Add the diluted this compound to the cells.

  • Incubation: Incubate the cells for various time points (e.g., 2, 4, 8, 16, and 24 hours) to determine the kinetics of degradation. A 12-hour incubation is a good starting point based on available data.

  • Cell Lysis:

    • Pellet the cells by centrifugation.

    • Wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against ITK overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal loading, strip the membrane and re-probe for a loading control protein such as GAPDH or β-actin.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the ITK signal to the loading control. Plot the percentage of ITK degradation relative to the vehicle control against the log of the degrader concentration. Fit the data to a dose-response curve to determine the DC₅₀.

Protocol 3: Assessing Cell Viability

It is crucial to determine the concentration range at which this compound is not cytotoxic.

  • Cell Seeding: Seed Jurkat cells at a density of 5 x 10⁴ cells per well in a 96-well opaque-walled plate in 100 µL of culture medium.

  • Compound Treatment: Add serial dilutions of this compound (e.g., from 0.1 nM to 10 µM) to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Viability Assay: Use a commercially available cell viability assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions. This assay measures ATP levels, which is an indicator of metabolically active cells.

  • Data Acquisition: Read the luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot cell viability against the log of the degrader concentration to identify the cytotoxic concentration range.

Protocol 4: Functional Assay - IL-2 Secretion

This assay will determine the EC₅₀ of this compound by measuring its effect on a key downstream function of T-cell activation.

  • Plate Coating: Coat a 96-well plate with an anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

  • Cell Seeding: Wash the plate with PBS and seed Jurkat cells at 2 x 10⁵ cells per well.

  • Compound Treatment: Add serial dilutions of this compound.

  • Stimulation: Add a soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to co-stimulate the T-cells.

  • Incubation: Incubate for 24-48 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

  • ELISA: Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Plot the IL-2 concentration against the log of the degrader concentration and fit the data to a dose-response curve to determine the EC₅₀.

Conclusion

By following these protocols, researchers can confidently determine the optimal concentration of this compound for their specific cell culture experiments. This will typically be a concentration that achieves maximal ITK degradation with minimal off-target effects or cytotoxicity, allowing for a clear interpretation of the biological consequences of ITK removal. The provided quantitative data and workflow diagrams serve as a valuable resource for planning and executing these experiments effectively.

References

Application Notes and Protocols: Mass Spectrometry for ITK Degrader Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation using technologies like proteolysis-targeting chimeras (PROTACs) has emerged as a powerful strategy in drug discovery. Interleukin-2-inducible T-cell kinase (ITK), a key enzyme in T-cell receptor (TCR) signaling, is a promising target for therapeutic intervention in T-cell malignancies and autoimmune diseases. This document provides a detailed mass spectrometry-based proteomics protocol for characterizing the effects of ITK degraders, such as "ITK degrader 1," on the cellular proteome. The protocol covers cell culture, sample preparation, quantitative mass spectrometry using Tandem Mass Tags (TMT), and data analysis. Additionally, it includes a representative data summary and visualizations of the experimental workflow and the ITK signaling pathway to guide researchers in this field.

Introduction

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a critical role in T-cell receptor (TCR) signaling, influencing T-cell development, activation, and differentiation. Dysregulation of ITK signaling is implicated in various diseases, making it an attractive therapeutic target.[1] Targeted degradation of ITK using heterobifunctional degraders offers a novel therapeutic modality to abolish both its enzymatic and scaffolding functions.[2][3]

Quantitative mass spectrometry-based proteomics is an indispensable tool for characterizing the efficacy and specificity of such degraders.[4] This application note details a robust workflow for the global proteomic profiling of cells treated with an ITK degrader. The protocol is optimized for Jurkat cells, a human T-lymphocyte cell line commonly used to study T-cell signaling.

Experimental Protocols

This section provides a step-by-step guide for the proteomic analysis of ITK degrader-treated cells.

Cell Culture and Treatment
  • Cell Line: Jurkat (human acute T-cell leukemia) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Treatment: Cells are seeded at a density of 1 x 10^6 cells/mL and treated with "this compound" at a final concentration of 100 nM for 5 hours. A vehicle control (e.g., DMSO) is run in parallel.

Cell Lysis and Protein Extraction
  • Harvesting: Cells are harvested by centrifugation at 500 x g for 5 minutes.

  • Washing: The cell pellet is washed three times with 10 volumes of ice-cold 50 mM Ammonium Bicarbonate.

  • Lysis: The cell pellet is resuspended in 5 volumes of RIPA lysis buffer (150 mM NaCl, 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 1% Triton X-100, 1% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.

  • Sonication: The cell lysate is sonicated on ice for 3 cycles of 15 seconds on and 5 seconds off at 20% power to ensure complete lysis and shear nucleic acids.

  • Clarification: The lysate is centrifuged at 15,000 x g for 15 minutes at 4°C to pellet cell debris. The supernatant containing the protein extract is collected.

  • Quantification: Protein concentration is determined using a Bradford assay.

Protein Digestion
  • Denaturation and Reduction: 100 µg of protein from each sample is taken and the volume is adjusted to 100 µL with 50 mM TEAB. 5 µL of 200 mM TCEP is added, and the mixture is incubated at 55°C for 1 hour.

  • Alkylation: After cooling to room temperature, 5 µL of 375 mM iodoacetamide is added, and the samples are incubated for 30 minutes in the dark at room temperature.

  • Digestion: Sequencing-grade trypsin is added at a 1:50 (w/w) trypsin-to-protein ratio, and the samples are incubated overnight at 37°C.

Peptide Labeling with Tandem Mass Tags (TMT)
  • TMT Reagent Preparation: TMTpro™ 18-plex label reagents are equilibrated to room temperature and reconstituted in anhydrous acetonitrile.

  • Labeling Reaction: 41 µL of the TMT label reagent is added to each 100 µL peptide sample. The reaction is incubated for 1 hour at room temperature.

  • Quenching: The labeling reaction is quenched by adding 8 µL of 5% hydroxylamine and incubating for 15 minutes.

  • Pooling: The labeled peptide samples are combined in equal amounts.

  • Desalting: The pooled sample is desalted using a C18 solid-phase extraction cartridge.

LC-MS/MS Analysis
  • Instrumentation: The analysis is performed on an Orbitrap Fusion Lumos mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • Fractionation: The pooled TMT-labeled peptides are fractionated using basic pH reversed-phase liquid chromatography (RPLC).

  • LC-MS/MS Parameters: Each fraction is analyzed by acidic pH RPLC-MS/MS.

    • Column: Acclaim™ PepMap™ C18 column (75 µm x 15 cm, 2 µm).

    • Gradient: A 60-minute gradient of 18-45% buffer B (acetonitrile with 0.1% formic acid) at a flow rate of 0.25 µL/min.

    • MS1 Resolution: 120,000.

    • MS2 Resolution: 50,000.

    • Collision Energy: Higher-energy collisional dissociation (HCD) with a normalized collision energy of 32%.

Data Analysis
  • Software: The raw data files are processed using Proteome Discoverer 2.2 or MaxQuant.

  • Database Search: MS/MS spectra are searched against a Swiss-Prot human database.

  • Quantification: TMT reporter ion intensities are extracted to determine the relative abundance of proteins across the different conditions.

  • Statistical Analysis: Statistical tests (e.g., t-test) are performed to identify proteins with significantly altered abundance upon treatment with the ITK degrader.

Data Presentation

The following table summarizes hypothetical quantitative proteomics data for an ITK degrader, based on findings for the selective ITK degrader BSJ-05-037. Treatment of MOLT-4 cells with 100 nM of the degrader for 5 hours led to the significant downregulation of ITK and other known targets of the E3 ligase recruiter.

ProteinGeneFold Change (Degrader/Vehicle)p-value
Interleukin-2-inducible T-cell kinaseITK-4.0< 0.001
Ring finger protein 166RNF166-2.5< 0.01
Zinc finger protein 653ZNF653-2.1< 0.01
Zinc finger protein 692ZNF692-1.8< 0.05

Visualizations

Experimental Workflow

experimental_workflow A Jurkat Cell Culture B Treatment with this compound (100 nM, 5h) A->B C Cell Lysis & Protein Extraction B->C D Protein Digestion (Trypsin) C->D E TMT Labeling D->E F Sample Pooling & Desalting E->F G LC-MS/MS Analysis F->G H Data Analysis (Proteome Discoverer/MaxQuant) G->H I Quantitative Proteomics Data H->I

Caption: Mass spectrometry workflow for ITK degrader proteomics.

ITK Signaling Pathway

itk_signaling_pathway TCR TCR/CD3 LCK LCK TCR->LCK Activation ZAP70 ZAP-70 LCK->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 ZAP70->SLP76 Phosphorylation LAT->SLP76 Recruitment ITK ITK SLP76->ITK Recruitment PLCG1 PLCγ1 ITK->PLCG1 Phosphorylation PIP2 PIP2 PLCG1->PIP2 Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKCθ DAG->PKC Activation Ca Ca²⁺ Mobilization IP3->Ca NFkB NF-κB Activation PKC->NFkB

Caption: Simplified ITK signaling pathway downstream of the T-cell receptor.

References

In Vitro Ubiquitination Assay for PROTAC Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that function by inducing the degradation of specific target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][4] This mechanism of action offers a distinct advantage over traditional inhibitors by eliminating the entire target protein.[3]

The in vitro ubiquitination assay is a critical tool for characterizing the activity of PROTACs. It allows for the direct assessment of a PROTAC's ability to induce the ubiquitination of its target protein in a controlled, cell-free environment. This assay is essential for confirming the mechanism of action, evaluating PROTAC efficiency, and guiding the optimization of PROTAC design.

Signaling Pathway: PROTAC-Mediated Ubiquitination

PROTAC_Mechanism cluster_ubiquitination_cascade Ubiquitination Cascade cluster_protac_action PROTAC Action E1 E1 (Ubiquitin-Activating Enzyme) E2 E2 (Ubiquitin-Conjugating Enzyme) E1->E2 Conjugation AMP_PPi AMP + PPi E1->AMP_PPi Ternary_Complex Ternary Complex (POI:PROTAC:E3) E2->Ternary_Complex Recruitment Ub Ubiquitin Ub->E1 Activation ATP ATP ATP->E1 PROTAC PROTAC PROTAC->Ternary_Complex POI Protein of Interest (Target) POI->Ternary_Complex Degraded_POI Degraded Protein POI->Degraded_POI Proteasomal Degradation E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->POI Ubiquitination Ubiquitination_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_quenching 3. Reaction Quenching cluster_detection 4. Detection & Analysis arrow arrow Reagents Prepare & Thaw: - E1, E2, E3 Enzymes - Target Protein (POI) - Ubiquitin - PROTAC dilutions - ATP Solution - Assay Buffer Mix Combine in reaction vessel: - Assay Buffer - E1, E2, E3 - Target Protein - Ubiquitin - PROTAC (or vehicle) Reagents->Mix Incubate_Pre Pre-incubate at 30-37°C Mix->Incubate_Pre Initiate Initiate reaction by adding ATP Incubate_Pre->Initiate Incubate_Main Incubate at 30-37°C (e.g., 60-120 min) Initiate->Incubate_Main Quench Stop reaction by adding SDS-PAGE loading buffer and boiling Incubate_Main->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Primary_Ab Incubate with Primary Antibodies (anti-POI, anti-Ub) Western_Blot->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Imaging Imaging & Densitometry Secondary_Ab->Imaging Data_Analysis Data Analysis (Quantify ubiquitination) Imaging->Data_Analysis

References

Application Notes: Cell-Based Assays to Measure ITK Degrader Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase that functions downstream of the T-cell receptor (TCR), playing a pivotal role in T-cell activation, differentiation, and cytokine production.[1][2][3] Its central role in T-cell signaling makes it a compelling therapeutic target for a range of T-cell mediated diseases, including autoimmune disorders and T-cell lymphomas.[4][5] Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), has emerged as a novel and powerful therapeutic modality. ITK degraders, like other PROTACs, are heterobifunctional molecules designed to bring ITK into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This approach offers a distinct advantage over traditional inhibition by eliminating the entire protein, potentially leading to a more profound and durable pharmacological effect.

These application notes provide a comprehensive overview of key cell-based assays to evaluate the efficacy of ITK degraders. The protocols detailed below will enable researchers to quantify ITK protein knockdown, assess the impact on downstream signaling pathways, and measure the functional consequences in relevant cellular models.

Data Presentation: Efficacy of ITK Degraders

The efficacy of an ITK degrader is primarily determined by its ability to induce potent and maximal degradation of the target protein. Key parameters for evaluating degrader performance are the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following table summarizes the reported efficacy of representative ITK degraders in various T-cell lines.

Degrader NameTargetCell LineDC50 (nM)Dmax (%)
BSJ-05-037 ITKDERL-217.6Not Reported
Hut7841.8~99 (in vivo)
ITK degrader 1 (compound 28) ITKJurkatNot ReportedNot Reported
In vivo (mice)3.6Not Reported

Note: Dmax values are often determined from dose-response curves in cellular assays. The ~99% Dmax for BSJ-05-037 was observed in an in vivo xenograft model, indicating high efficacy. This compound has been shown to induce rapid and prolonged ITK degradation.

Signaling Pathways and Experimental Workflows

ITK Signaling Pathway

Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to the activation of ITK. Activated ITK then phosphorylates and activates Phospholipase C-gamma 1 (PLC-γ1). This leads to the generation of second messengers, calcium influx, and the activation of downstream transcription factors such as NFAT and NF-κB, ultimately resulting in T-cell activation, proliferation, and cytokine production (e.g., IL-2).

ITK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Activation APC APC APC->TCR Antigen Presentation ITK ITK Lck->ITK Activation PLCG1 PLC-γ1 ITK->PLCG1 Phosphorylation Ca_flux Ca²⁺ Flux PLCG1->Ca_flux NFkB NF-κB PLCG1->NFkB NFAT NFAT Ca_flux->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression NFkB->Gene_Expression

ITK Signaling Pathway upon TCR activation.
ITK Degrader Mechanism of Action

ITK degraders are heterobifunctional molecules that consist of a ligand that binds to ITK, a linker, and a ligand for an E3 ubiquitin ligase (e.g., Cereblon). This molecule facilitates the formation of a ternary complex between ITK and the E3 ligase, leading to the ubiquitination of ITK. The poly-ubiquitinated ITK is then recognized and degraded by the 26S proteasome.

ITK_Degrader_Workflow ITK ITK Protein Ternary_Complex ITK-Degrader-E3 Ternary Complex ITK->Ternary_Complex Degrader ITK Degrader Degrader->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Ub_ITK Poly-ubiquitinated ITK Ubiquitination->Ub_ITK Proteasome 26S Proteasome Ub_ITK->Proteasome Degraded_ITK Degraded ITK (Peptides) Proteasome->Degraded_ITK

Mechanism of action of an ITK degrader.
Experimental Workflow for Efficacy Assessment

A typical workflow for assessing the efficacy of an ITK degrader involves treating a suitable T-cell line (e.g., Jurkat) with the degrader, followed by a series of assays to measure ITK protein levels, downstream signaling events, and functional outcomes.

Experimental_Workflow Start Jurkat T-cell Culture Treatment Treat with ITK Degrader (Dose-response & Time-course) Start->Treatment Stimulation TCR Stimulation (e.g., anti-CD3/CD28) Treatment->Stimulation Assay1 Western Blot (ITK levels) Stimulation->Assay1 Assay2 Flow Cytometry (pPLC-γ1 levels) Stimulation->Assay2 Assay3 ELISA (IL-2 secretion) Stimulation->Assay3 Data_Analysis Data Analysis (DC50, Dmax, IC50) Assay1->Data_Analysis Assay2->Data_Analysis Assay3->Data_Analysis

Experimental workflow for ITK degrader efficacy.

Experimental Protocols

Protocol 1: Quantification of ITK Protein Degradation by Western Blot

This protocol describes the use of Western blotting to determine the dose-dependent degradation of ITK in Jurkat T-cells.

Materials:

  • Jurkat T-cells (Clone E6-1, ATCC TIB-152)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (Vehicle control)

  • Ice-cold PBS

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-ITK, Mouse anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies: Goat anti-rabbit IgG-HRP, Goat anti-mouse IgG-HRP

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Maintain cell density between 1x10^5 and 1x10^6 cells/mL.

    • Seed Jurkat cells at a density of 1x10^6 cells/mL in a 6-well plate.

    • Prepare serial dilutions of this compound in culture medium.

    • Treat the cells with varying concentrations of the ITK degrader or DMSO (vehicle) for a specified time (e.g., 16 hours).

  • Cell Lysis:

    • Harvest cells by centrifugation at 500 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells by adding 100 µL of ice-cold RIPA buffer per 1x10^6 cells.

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Sample Preparation:

    • Transfer the supernatant to a fresh tube and determine the protein concentration using a BCA assay.

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane of an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against ITK and GAPDH overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Image the blot using a chemiluminescence imaging system.

    • Quantify band intensities using image analysis software. Normalize the ITK band intensity to the GAPDH band intensity.

    • Calculate the percentage of ITK degradation relative to the vehicle control.

    • Plot the percentage of remaining ITK against the degrader concentration to determine the DC50 and Dmax values.

Protocol 2: Assessment of Downstream Signaling by Phospho-Flow Cytometry

This protocol details the measurement of phosphorylated PLC-γ1 (pPLC-γ1) in Jurkat T-cells to assess the impact of ITK degradation on downstream signaling.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium

  • This compound

  • DMSO (Vehicle control)

  • Anti-CD3 and Anti-CD28 antibodies for stimulation

  • Fixation Buffer (e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., ice-cold methanol or saponin-based buffer)

  • FACS Buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies: anti-pPLC-γ1 (pY783), anti-CD3

  • Flow cytometer

Procedure:

  • Cell Treatment and Stimulation:

    • Culture and treat Jurkat cells with the ITK degrader or DMSO as described in Protocol 1.

    • Prior to harvesting, stimulate the cells with soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies for a short period (e.g., 15 minutes) at 37°C.

  • Fixation and Permeabilization:

    • Harvest the cells and wash once with FACS buffer.

    • Fix the cells by resuspending in Fixation Buffer for 15 minutes at room temperature.

    • Wash the cells twice with FACS buffer.

    • Permeabilize the cells by resuspending in ice-cold Permeabilization Buffer and incubating for 30 minutes on ice.

  • Intracellular Staining:

    • Wash the cells twice with FACS buffer to remove the permeabilization buffer.

    • Resuspend the cell pellet in 100 µL of FACS buffer containing the anti-pPLC-γ1 antibody.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells twice with FACS buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in 300-500 µL of FACS buffer.

    • Acquire data on a flow cytometer.

    • Analyze the median fluorescence intensity (MFI) of pPLC-γ1 in the treated versus control cells to determine the inhibition of ITK-mediated signaling.

Protocol 3: Measurement of Functional Cellular Response by IL-2 ELISA

This protocol describes how to measure the secretion of IL-2 from activated Jurkat T-cells as a functional readout of ITK degrader efficacy.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (Vehicle control)

  • 96-well plate pre-coated with anti-CD3 antibody

  • Soluble anti-CD28 antibody

  • Human IL-2 ELISA Kit

  • Microplate reader

Procedure:

  • Cell Culture, Treatment, and Stimulation:

    • Pre-coat a 96-well plate with anti-CD3 antibody (e.g., 5 µg/mL in PBS) overnight at 4°C. Wash the plate three times with sterile PBS before use.

    • Seed Jurkat cells at 2x10^5 cells/well in the pre-coated plate.

    • Add varying concentrations of the ITK degrader or DMSO.

    • Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to each well.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection:

    • Centrifuge the 96-well plate at 500 x g for 5 minutes.

    • Carefully collect the cell culture supernatant without disturbing the cell pellet.

  • IL-2 ELISA:

    • Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions.

    • Briefly, this involves adding the supernatants to the ELISA plate, followed by incubation with a detection antibody and a substrate for color development.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the concentration of IL-2 in each sample using a standard curve.

    • Plot the IL-2 concentration against the degrader concentration and fit the data to a dose-response curve to determine the IC50 value for the inhibition of IL-2 secretion.

References

Application Notes and Protocols: ITK Degrader 1 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-2-inducible T-cell kinase (ITK) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell proliferation, differentiation, and activation.[1][2] Dysregulation of ITK signaling is implicated in the pathogenesis of various T-cell malignancies, such as T-cell lymphomas, making it a compelling therapeutic target.[3][4] While traditional kinase inhibitors block the enzyme's activity, a newer strategy, targeted protein degradation, aims to eliminate the protein entirely.

ITK degrader 1 is a heterobifunctional molecule, specifically a Proteolysis-Targeting Chimera (PROTAC), designed for the selective degradation of the ITK protein.[5] It functions by linking the ITK protein to an E3 ubiquitin ligase, which tags ITK for destruction by the cell's natural protein disposal machinery, the proteasome. This approach offers a potential advantage over simple inhibition by removing the entire protein, including its non-catalytic scaffolding functions, and may offer a more durable response. These notes provide an overview of this compound's mechanism, applications, and relevant experimental protocols for cancer research.

Mechanism of Action

This compound is a PROTAC that consists of three key components: a ligand that binds to ITK, a ligand that recruits an E3 ubiquitin ligase (specifically, a thalidomide-based ligand for Cereblon), and a linker connecting the two. The molecule facilitates the formation of a ternary complex between ITK and the E3 ligase. This proximity enables the ligase to transfer ubiquitin molecules to the ITK protein. The resulting polyubiquitinated ITK is then recognized and degraded by the 26S proteasome, leading to a rapid and sustained depletion of cellular ITK levels. This degradation effectively shuts down downstream TCR signaling pathways, such as the activation of NF-κB and GATA-3, which are crucial for the growth and survival of certain T-cell lymphomas.

cluster_0 This compound (PROTAC) cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation ITK_ligand ITK Ligand Linker Linker ITK_ligand->Linker ITK_protein ITK Protein ITK_ligand->ITK_protein Binds E3_ligand E3 Ligase Ligand (e.g., for CRBN) Linker->E3_ligand E3_ligase E3 Ubiquitin Ligase (e.g., CRL4-CRBN) E3_ligand->E3_ligase Recruits Poly_Ub Polyubiquitination ITK_protein->Poly_Ub Tagged E3_ligase->ITK_protein Ubiquitin Transfer Ub Ubiquitin Ub->E3_ligase Proteasome Proteasome Poly_Ub->Proteasome Recognized by Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of Action for this compound (PROTAC).
Applications in T-Cell Malignancies

Research has highlighted the potential of ITK degradation as a therapeutic strategy, particularly in T-cell lymphomas where TCR signaling can be a driver of oncogenesis and chemotherapy resistance.

  • Overcoming Chemotherapy Resistance: In T-cell lymphoma models, TCR signaling can activate pathways involving NF-κB and GATA-3, which promote resistance to standard chemotherapies. By degrading ITK, molecules like this compound can block these survival signals and re-sensitize cancer cells to cytotoxic agents.

  • Enhanced Anti-Proliferative Effects: Studies comparing ITK degraders to their parent kinase inhibitors have shown that degradation leads to more profound and sustained anti-proliferative effects in T-cell lymphoma cell lines.

  • Modulation of the Tumor Microenvironment: ITK is crucial for the production of various cytokines, including IL-2. This compound has been shown to efficiently suppress IL-2 secretion, which could have implications for modulating the immune microenvironment in tumors.

TCR T-Cell Receptor (TCR) Stimulation LCK LCK TCR->LCK ITK ITK LCK->ITK phosphorylates PLCg1 PLCγ1 ITK->PLCg1 activates NFkB NF-κB PLCg1->NFkB GATA3 GATA-3 PLCg1->GATA3 Proliferation Cell Proliferation & Survival NFkB->Proliferation Chemoresistance Chemoresistance NFkB->Chemoresistance GATA3->Proliferation GATA3->Chemoresistance ITK_Degrader This compound Degradation ITK Degradation ITK_Degrader->Degradation Degradation->ITK

Caption: ITK signaling in T-cell lymphoma and the inhibitory point of this compound.
Quantitative Data Summary

The efficacy of this compound has been quantified in both in vitro and in vivo settings. The key parameters are DC50 (concentration for 50% maximal degradation) and EC50 (concentration for 50% maximal effect).

ParameterValueModel SystemDescriptionReference(s)
DC50 3.6 nMIn vivo (Balb/c mice)Concentration for 50% degradation of ITK protein in vivo.
EC50 35.2 nMJurkat cellsConcentration for 50% suppression of anti-CD3 stimulated IL-2 secretion.
In Vitro Degradation 0.001-3 µMJurkat cellsDose-dependently decreases ITK protein levels after 12 hours.
In Vivo Efficacy 20 mg/kgBalb/c miceSingle dose leads to significant ITK degradation from 2 to 16 hours post-treatment.
In Vivo Efficacy 25 mg/kgBalb/c miceReduces cytokine IL-2 production by over 70% compared to vehicle.

Experimental Protocols

Protocol: Western Blot for ITK Degradation

This protocol is for assessing the dose- and time-dependent degradation of ITK protein in a T-cell lymphoma cell line (e.g., Jurkat) following treatment with this compound.

Materials:

  • T-cell lymphoma cell line (e.g., Jurkat)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132, for control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ITK, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in 6-well plates.

  • Compound Treatment:

    • Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 3 µM) and a DMSO vehicle control for a fixed time (e.g., 16 hours).

    • Time-Course: Treat cells with a fixed concentration of this compound (e.g., 250 nM) for various time points (e.g., 0, 1, 2, 4, 8, 16 hours).

  • Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with 100 µL of ice-cold RIPA buffer per well. Incubate on ice for 30 minutes, vortexing intermittently.

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.

    • Separate proteins on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate with primary anti-ITK antibody overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Apply ECL substrate and visualize bands using a chemiluminescence imager.

  • Analysis: Strip the membrane and re-probe for a loading control (e.g., GAPDH) to ensure equal protein loading. Quantify band intensity using software like ImageJ to determine the percentage of ITK remaining relative to the vehicle control.

Protocol: Cell Viability Assay (e.g., CellTiter-Glo)

This protocol measures the anti-proliferative effects of this compound on cancer cells.

Materials:

  • T-cell lymphoma cell line

  • 96-well white, clear-bottom plates

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

  • Compound Treatment: Prepare a serial dilution of this compound. Add the compound to the wells (final concentrations ranging from 0.1 nM to 10 µM). Include wells with DMSO as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to the DMSO control (100% viability). Plot the results as percent viability versus log[concentration] and calculate the GI50 (concentration for 50% growth inhibition) using a non-linear regression curve fit.

Protocol: IL-2 Secretion Assay (ELISA)

This protocol quantifies the effect of this compound on the secretion of IL-2 from stimulated T-cells.

Materials:

  • Jurkat cells

  • Anti-CD3 antibody (for stimulation)

  • This compound

  • Human IL-2 ELISA Kit

  • 96-well plate for cell culture

  • Microplate reader

Procedure:

  • Cell Treatment: Seed Jurkat cells (1 x 10^6 cells/mL) and pre-treat with various concentrations of this compound or DMSO for 2-4 hours.

  • Stimulation: Add anti-CD3 antibody (e.g., 1 µg/mL) to the cell suspension to stimulate TCR signaling and IL-2 production.

  • Incubation: Incubate for 24 hours at 37°C.

  • Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the secreted IL-2.

  • ELISA: Perform the ELISA for human IL-2 according to the manufacturer’s instructions. This typically involves coating a plate with a capture antibody, adding the collected supernatants, adding a detection antibody, adding a substrate, and stopping the reaction.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Analysis: Generate a standard curve using the IL-2 standards provided in the kit. Calculate the concentration of IL-2 in each sample. Plot IL-2 concentration versus log[this compound concentration] to determine the EC50 for IL-2 suppression.

cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis A1 Treat T-Cell Lymphoma Cells A2 Western Blot A1->A2 A3 Cell Viability Assay A1->A3 A4 IL-2 ELISA A1->A4 C1 Determine DC50 (Degradation) A2->C1 C2 Determine GI50 (Growth Inhibition) A3->C2 C3 Determine EC50 (IL-2 Suppression) A4->C3 B1 Administer Degrader to Mouse Model B2 Collect Blood/Spleen B1->B2 B3 Tumor Xenograft Study B1->B3 B2->C1 C4 Assess Tumor Growth Inhibition B3->C4

Caption: General experimental workflow for evaluating an ITK degrader.

References

Application Notes and Protocols: In Vivo Pharmacokinetic Analysis of ITK Degrader 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase in the Tec family that plays a central role in T-cell receptor (TCR) signaling.[1] Its involvement in T-cell activation, proliferation, and differentiation makes it a promising therapeutic target for autoimmune diseases and T-cell malignancies.[2] Targeted protein degradation, utilizing technologies such as proteolysis-targeting chimeras (PROTACs), offers a novel therapeutic modality to eliminate ITK protein rather than merely inhibiting its enzymatic activity.[3] This document provides a detailed overview of the in vivo pharmacokinetic (PK) properties of a highly selective ITK degrader, designated as ITK degrader 1 (also known as compound 28), and protocols for its analysis.

This compound is a heterobifunctional degrader that potently and selectively induces the degradation of ITK.[2][3] In vivo studies have demonstrated its ability to achieve good plasma exposure and elicit efficient, rapid, and prolonged ITK degradation in mice. These application notes are intended to guide researchers in designing and executing in vivo pharmacokinetic studies of this compound.

Data Presentation: Pharmacokinetic Profile of this compound

The pharmacokinetic parameters of this compound were determined in Balb/c mice following a single dose administration. The data summarized below is derived from studies on compound 28, which is chemically identical to this compound.

ParameterIntravenous (IV) Administration (5 mg/kg)Intraperitoneal (IP) Administration (10 mg/kg)
Cmax (ng/mL)49103423
AUC0-t (ng·h/mL)1513825931
AUC0-∞ (ng·h/mL)1541527261
T1/2 (h)4.395.75
Vz (L/kg)20573055
Cl (mL/min/kg)5.46.1
MRTlast (h)4.425.84
Bioavailability (%)N/A88.4%

Data sourced from MedChemExpress, citing Zhou D, et al. J Med Chem. 2023.

Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding of the context and methodology, the following diagrams illustrate the ITK signaling pathway and the general experimental workflow for in vivo pharmacokinetic analysis.

ITK_Signaling_Pathway ITK Signaling Pathway in T-Cells TCR TCR Engagement Lck Lck TCR->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates ITK ITK SLP76->ITK recruits & activates PLCG1 PLCγ1 ITK->PLCG1 phosphorylates PIP2 PIP2 PLCG1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKCθ Activation DAG->PKC NFAT NFAT Activation Ca_Release->NFAT NFkB NF-κB Activation PKC->NFkB Cytokine Cytokine Production (e.g., IL-2) NFAT->Cytokine NFkB->Cytokine

Caption: A simplified diagram of the ITK signaling cascade downstream of the T-cell receptor (TCR).

PK_Workflow In Vivo Pharmacokinetic Study Workflow cluster_pre_study Pre-Study cluster_study_execution Study Execution cluster_analysis Analysis Formulation Compound Formulation (e.g., in DMSO/PEG/Saline) Dosing Dosing (IV or IP) Formulation->Dosing Animal_Prep Animal Acclimatization (e.g., Balb/c mice) Animal_Prep->Dosing Sampling Serial Blood Sampling (e.g., via tail vein) Dosing->Sampling Plasma_Prep Plasma Preparation (Centrifugation) Sampling->Plasma_Prep Bioanalysis Bioanalysis (LC-MS/MS) Plasma_Prep->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Bioanalysis->PK_Analysis Data_Reporting Data Reporting (Cmax, T1/2, AUC, etc.) PK_Analysis->Data_Reporting

Caption: General workflow for conducting an in vivo pharmacokinetic study of a small molecule degrader.

Experimental Protocols

The following protocols are generalized methodologies for the in vivo pharmacokinetic analysis of this compound. These should be adapted based on specific institutional guidelines and experimental goals.

Protocol 1: Animal Handling and Dosing
  • Animal Model:

    • Use male Balb/c mice, approximately 6-8 weeks old.

    • Acclimatize animals for at least one week before the experiment.

    • House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

    • All animal experiments should be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).

  • Formulation Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 100% DMSO).

    • For dosing, prepare the final formulation by diluting the stock solution in a vehicle appropriate for the route of administration. A common vehicle for IP injection is a mixture of DMSO, PEG300, and saline. For IV injection, a vehicle such as saline with a co-solvent might be used. The final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity.

  • Dosing:

    • Divide mice into groups for each route of administration (e.g., IV and IP).

    • For Intravenous (IV) administration , dose animals with 5 mg/kg of this compound via the tail vein.

    • For Intraperitoneal (IP) administration , dose animals with 10 mg/kg of this compound.

    • The dosing volume should be calculated based on the individual animal's body weight (e.g., 10 mL/kg).

Protocol 2: Blood Sample Collection and Plasma Preparation
  • Serial Blood Sampling:

    • Collect blood samples at predetermined time points post-dosing. A typical time course could be: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Collect approximately 20-30 µL of blood from the tail vein at each time point into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples at 4°C (e.g., at 3000 x g for 10 minutes).

    • Carefully collect the supernatant (plasma) and transfer it to a new, clean microcentrifuge tube.

    • Store plasma samples at -80°C until bioanalysis.

Protocol 3: Bioanalytical Method and Pharmacokinetic Analysis
  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

    • Prepare a standard curve of this compound in blank mouse plasma to accurately determine the concentrations in the study samples.

    • Sample preparation typically involves protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard.

  • Pharmacokinetic Calculations:

    • Use the plasma concentration-time data to calculate pharmacokinetic parameters.

    • Perform a non-compartmental analysis (NCA) using appropriate software (e.g., Phoenix WinNonlin).

    • Key parameters to be determined include:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

      • AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity.

      • T1/2: Terminal half-life.

      • Cl: Clearance.

      • Vz: Volume of distribution during the terminal phase.

      • MRT: Mean residence time.

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_IP / AUC_IV) * (Dose_IV / Dose_IP) * 100.

Conclusion

This document provides a comprehensive guide for the in vivo pharmacokinetic analysis of this compound. The provided data indicates that this degrader possesses favorable pharmacokinetic properties, including high bioavailability after intraperitoneal administration. The detailed protocols and workflow diagrams offer a framework for researchers to replicate and expand upon these findings, facilitating further investigation into the therapeutic potential of ITK degradation.

References

Troubleshooting & Optimization

How to solve ITK degrader 1 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with ITK Degrader 1. The information is intended for researchers, scientists, and drug development professionals to facilitate the successful use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a highly selective degrader of the Interleukin-2-inducible T-cell kinase (ITK), a key enzyme in T-cell receptor (TCR) signaling.[1][2] Like many potent, small molecule inhibitors and PROTACs (Proteolysis Targeting Chimeras), this compound is a hydrophobic molecule. This inherent hydrophobicity leads to low solubility in aqueous solutions, such as cell culture media and buffers, which can cause the compound to precipitate and lead to inaccurate and irreproducible experimental results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Q3: I observed a precipitate after adding my this compound DMSO stock to my cell culture medium. What causes this?

This is a common phenomenon known as "crashing out". It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous environment where it is poorly soluble. The rapid change in solvent polarity causes the compound to come out of solution and form a precipitate.[3] This can be exacerbated by high final concentrations of the degrader, a high percentage of DMSO in the final solution, or improper mixing techniques.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?

To avoid solvent-induced cellular toxicity and other artifacts, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5%.[3] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guide: Preventing Precipitation of this compound

This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your experiments.

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer/media The concentration of this compound exceeds its solubility limit in the aqueous solution.- Prepare a fresh, lower concentration working solution.- Perform a serial dilution of the stock solution in the aqueous buffer.- Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to ensure rapid and even dispersion.[3]
Cloudiness or turbidity in the cell culture well after adding the degrader The final concentration of the degrader is too high, or the compound is interacting with components in the media.- Reduce the final concentration of this compound in your assay.- Ensure the final DMSO concentration is ≤ 0.5%.- Pre-warm the cell culture media to 37°C before adding the degrader solution.
Inconsistent or not reproducible experimental results Micro-precipitation of the degrader is leading to an inconsistent effective concentration.- After preparing the final working solution, visually inspect it for any signs of precipitation before adding it to the cells.- Prepare fresh dilutions for each experiment to avoid issues with compound stability in aqueous solutions.
Cell toxicity or morphological changes in vehicle control The final DMSO concentration is too high.- Reduce the final DMSO concentration to below 0.5%, ideally to 0.1% or lower if possible.- Perform a dose-response experiment with DMSO alone to determine the tolerance of your specific cell line.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 943.02 g/mol )

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, low-binding microcentrifuge tubes or amber glass vials

Procedure:

  • Weigh the Compound: Accurately weigh out 1 mg of this compound and place it into a sterile vial.

  • Calculate Solvent Volume: Based on the desired stock concentration (10 mM) and the amount weighed, calculate the required volume of DMSO.

    • Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM)

    • For 1 mg of this compound: (1 mg / 943.02 g/mol ) * 1,000,000 / 10 mM = 106.04 µL of DMSO

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound. Cap the vial tightly and vortex for 1-2 minutes. If particles remain, sonicate the solution in a water bath for 5-10 minutes until the compound is completely dissolved.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the stock solution from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium or buffer (e.g., PBS)

Procedure:

  • Intermediate Dilution (Recommended): It is best practice to perform an intermediate dilution to ensure accurate final concentrations and minimize precipitation. For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock solution 1:10 in DMSO.

  • Final Dilution:

    • Warm the required volume of cell culture medium to 37°C.

    • To prepare the final working concentration, add the this compound stock (or intermediate stock) to the pre-warmed medium while gently vortexing. Crucially, add the degrader solution to the medium, not the other way around.

    • For example, to make 1 mL of a 1 µM working solution from a 1 mM intermediate stock, add 1 µL of the 1 mM stock to 999 µL of the cell culture medium. This results in a final DMSO concentration of 0.1%.

  • Verification and Use:

    • Visually inspect the final working solution for any signs of precipitation.

    • Use the freshly prepared working solution immediately for your experiments.

Data Presentation

While specific solubility data for this compound is not publicly available, the following table summarizes the reported solubility of other similar PROTAC degraders in DMSO, which can serve as a useful reference.

Compound Solvent Reported Solubility
PROTAC BTK Degrader-1DMSO100 mg/mL (133.36 mM)
PROTAC IRAK4 degrader-1DMSO180 mg/mL (198.93 mM)
ITK degrader 2DMSO125 mg/mL (279.06 mM) (with warming)

Note: The solubility of this compound in DMSO is expected to be in a similar range. It is always recommended to perform small-scale solubility tests to confirm the optimal concentration for your stock solution.

Visualizations

ITK Signaling Pathway

The following diagram illustrates the central role of ITK in the T-cell receptor (TCR) signaling cascade.

ITK_Signaling_Pathway TCR TCR-CD3 Complex LCK LCK TCR->LCK Stimulation PI3K PI3K TCR->PI3K Activates ZAP70 ZAP70 LCK->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates ITK ITK LAT_SLP76->ITK Activates PI3K->ITK Recruits to membrane PLCG1 PLCγ1 ITK->PLCG1 Phosphorylates & Activates PIP2 PIP2 PLCG1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Influx Ca²⁺ Influx IP3->Ca_Influx Induces PKC PKC DAG->PKC NFAT NFAT Activation Ca_Influx->NFAT NFkB NF-κB Activation PKC->NFkB

Caption: Simplified ITK-mediated T-cell receptor (TCR) signaling pathway.

Experimental Workflow for Preparing this compound Working Solution

This workflow diagram outlines the key steps to minimize precipitation when preparing this compound for in vitro experiments.

Experimental_Workflow start Start: Solid this compound weigh 1. Weigh Compound start->weigh dissolve 2. Dissolve in 100% DMSO (Vortex/Sonicate) weigh->dissolve stock 3. Prepare High-Concentration Stock Solution (e.g., 10 mM) dissolve->stock store 4. Aliquot and Store at -20°C / -80°C stock->store intermediate 5. (Optional but Recommended) Prepare Intermediate Dilution in 100% DMSO stock->intermediate final_prep 6. Prepare Final Working Solution stock->final_prep If not making intermediate intermediate->final_prep add_to_media Add dropwise to pre-warmed aqueous media while vortexing final_prep->add_to_media final_solution 7. Final Working Solution (e.g., 1 µM in ≤0.5% DMSO) add_to_media->final_solution end Ready for Experiment final_solution->end

References

Troubleshooting inconsistent Western blot results for ITK

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with inconsistent Western blot results for the Interleukin-2-inducible T-cell kinase (ITK).

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of ITK?

A1: The calculated molecular weight of human, mouse, and rat ITK is approximately 72 kDa. Depending on post-translational modifications, the observed molecular weight on a Western blot may vary slightly.

Q2: Which cell lines can be used as a positive control for ITK expression?

A2: Jurkat and HuT-78, both human T-cell lymphoma cell lines, are commonly used as positive controls for ITK expression.[1] Peripheral blood mononuclear cells (PBMCs) also express ITK and can serve as a positive control.[1] It is always recommended to check the datasheet for the specific primary antibody being used for their suggested positive controls.[2]

Q3: What are some potential reasons for seeing no ITK protein expression in my Western blot?

A3: Several factors could lead to a lack of ITK signal. These include issues with the protein itself, such as mutations causing protein instability and degradation. For example, the R335W mutant of ITK has been shown to be nearly undetectable by Western blot. Other common reasons include low protein expression in the chosen cell type, problems with sample preparation leading to protein degradation, inefficient protein transfer, or the use of an inappropriate or inactive antibody.

Troubleshooting Guide

Below are common issues encountered during ITK Western blotting and potential solutions.

Issue 1: Weak or No Signal

If you are observing a faint band or no band at all for ITK, consider the following troubleshooting steps.

Possible Cause Recommended Solution
Low ITK Abundance in Sample - Increase the amount of total protein loaded per lane (up to 30 µg is a good starting point). - Use a positive control cell line known to express high levels of ITK, such as Jurkat or HuT-78 cells. - If applicable, stimulate T-cells to potentially increase ITK expression or activity.
Inefficient Protein Transfer - Verify successful transfer by staining the membrane with Ponceau S after transfer. - For a protein of ~72 kDa like ITK, ensure adequate transfer time and voltage. A wet transfer at 70V for 2 hours at 4°C is a common starting point. - Ensure no air bubbles are trapped between the gel and the membrane.
Suboptimal Antibody Concentration - The primary antibody dilution is critical. Titrate the antibody to find the optimal concentration. Recommended starting dilutions for ITK antibodies often range from 1:1000 to 1:5000. - Ensure the secondary antibody is used at the correct dilution and is compatible with the primary antibody.
Inactive Antibody - Use an antibody that is validated for Western blotting. - Ensure proper storage of the antibody as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.
Issues with Detection Reagents - Use fresh ECL substrate, as it can lose activity over time.
Issue 2: High Background

A high background can obscure the specific ITK band. The following table outlines potential causes and solutions.

Possible Cause Recommended Solution
Insufficient Blocking - Block the membrane for at least 1 hour at room temperature or overnight at 4°C. - Use an appropriate blocking buffer. 5% non-fat dry milk or 5% BSA in TBST are common choices. Note that for phosphorylated proteins, BSA is generally recommended over milk.
Antibody Concentration Too High - Titrate the primary and secondary antibody concentrations to determine the optimal dilution that maximizes signal-to-noise ratio.
Inadequate Washing - Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a wash buffer containing a detergent like Tween 20 (e.g., TBST).
Contaminated Buffers - Prepare fresh buffers for each experiment to avoid contamination from microbial growth.
Issue 3: Non-Specific Bands

The presence of multiple bands can indicate a lack of antibody specificity or other issues.

Possible Cause Recommended Solution
Antibody Cross-Reactivity - Use a monoclonal antibody specific for ITK to reduce the likelihood of off-target binding. - Check the antibody datasheet for information on specificity and potential cross-reactivity.
Protein Degradation - Add protease inhibitors to your lysis buffer to prevent protein degradation. - Prepare fresh samples and keep them on ice during preparation.
Post-Translational Modifications - ITK can be phosphorylated, which may lead to shifts in its apparent molecular weight or the appearance of multiple bands.
Protein Overload - Reduce the amount of protein loaded onto the gel, as overloading can lead to non-specific antibody binding.

Experimental Protocols

Detailed ITK Western Blot Protocol

This protocol provides a general guideline for detecting ITK in cell lysates. Optimization may be required for specific antibodies and sample types.

  • Sample Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Sonicate the lysate briefly to shear DNA and reduce viscosity.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load samples onto a 7.5% or 10% SDS-polyacrylamide gel. Include a molecular weight marker.

    • Run the gel at 100-150V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane. A wet transfer at 70V for 2 hours at 4°C is recommended for ITK.

    • After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary ITK antibody at the optimized dilution (e.g., 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with a compatible HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

Visualizations

ITK Signaling Pathway

The following diagram illustrates the role of ITK in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, Lck phosphorylates and activates ITK. Activated ITK then phosphorylates PLCγ1, leading to downstream signaling events that result in T-cell activation, proliferation, and cytokine production.

ITK_Signaling_Pathway TCR TCR Engagement Lck Lck TCR->Lck activates ITK ITK Lck->ITK phosphorylates & activates PLCG1 PLCγ1 ITK->PLCG1 phosphorylates Downstream Downstream Signaling (Ca2+ flux, NFAT, NF-κB, MAPK) PLCG1->Downstream Activation T-Cell Activation, Proliferation, Cytokine Production Downstream->Activation

Caption: Simplified ITK signaling pathway in T-cells.

General Western Blot Workflow

This diagram outlines the key steps in a typical Western blotting experiment.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunodetection CellLysis Cell Lysis Quantification Protein Quantification CellLysis->Quantification Denaturation Denaturation Quantification->Denaturation SDSPAGE SDS-PAGE Denaturation->SDSPAGE Blocking Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Signal Detection SecondaryAb->Detection Transfer Protein Transfer SDSPAGE->Transfer Transfer->Blocking

Caption: Overview of the Western blot experimental workflow.

References

Technical Support Center: Optimizing ITK Degrader Treatment Time In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing in vitro experiments with ITK (Interleukin-2-inducible T-cell kinase) degraders. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for treatment duration and concentration when evaluating a novel ITK degrader?

A1: For initial experiments, a time-course study is recommended to determine the optimal degradation kinetics. Based on published data for ITK degraders like BSJ-05-037, a good starting point is to treat cells for 4, 8, 12, and 16 hours.[1] For concentration, a dose-response experiment is crucial. You can start with a broad range, from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 1-10 µM), to identify the concentration at which maximal degradation occurs (DCmax) and the concentration for 50% degradation (DC50).[1] For the ITK degrader BSJ-05-037, potent degradation was observed at sub-micromolar doses in T-cell lymphoma cell lines.[1]

Q2: How do I select the appropriate cell line for my ITK degrader experiment?

A2: The choice of cell line is critical for a successful experiment. It is essential to use cell lines with detectable endogenous expression of ITK. T-cell lines are the most relevant, as ITK is predominantly expressed in these cells and plays a crucial role in T-cell receptor (TCR) signaling.[2][3] Examples of commonly used T-cell lymphoma cell lines with high ITK expression include DERL-2 and Hut78. Jurkat cells are another common T-cell line used for studying ITK signaling and degradation.

Q3: What are the key downstream signaling events to monitor following ITK degradation?

A3: ITK is a critical component of the T-cell receptor (TCR) signaling pathway. Upon ITK degradation, you should expect to see an impact on downstream signaling events. Key readouts include:

  • Phosphorylation of PLCγ1: ITK directly phosphorylates and activates Phospholipase C-gamma 1 (PLCγ1). A reduction in phosphorylated PLCγ1 (pPLCγ1) is a direct indicator of ITK pathway inhibition.

  • GATA-3 expression: ITK degradation has been shown to suppress the expression of the transcription factor GATA-3, which is important for T-cell differentiation.

  • Cytokine Secretion: As ITK is the Interleukin-2-inducible T-cell kinase, its degradation is expected to suppress the secretion of cytokines like IL-2.

Q4: My ITK degrader shows reduced degradation at higher concentrations. What is this phenomenon and how should I interpret it?

A4: This is known as the "hook effect," a common phenomenon with bifunctional degraders like PROTACs. It occurs at high concentrations where the degrader independently binds to ITK and the E3 ligase, preventing the formation of the productive ternary complex (ITK-degrader-E3 ligase) required for ubiquitination and subsequent degradation. This results in diminished degradation at supra-optimal concentrations. It is important to perform a full dose-response curve to identify the optimal concentration range for maximal degradation.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with ITK degraders.

Problem Possible Causes Recommended Solutions
No or weak ITK degradation observed by Western blot. 1. Suboptimal treatment time: The selected time point may be too early or too late to observe maximal degradation. 2. Ineffective degrader concentration: The concentration used may be too low or subject to the "hook effect". 3. Low ITK expression in the cell line: The chosen cell line may not express sufficient levels of ITK. 4. Issues with Western blot protocol: Problems with antibody quality, protein transfer, or detection reagents. 5. Degrader instability: The compound may be unstable in the cell culture media.1. Perform a time-course experiment: Test a range of time points (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal duration for degradation. 2. Conduct a dose-response experiment: Test a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for degradation and identify any potential hook effect. 3. Confirm ITK expression: Verify ITK protein levels in your chosen cell line by Western blot using a validated antibody and a positive control cell lysate. 4. Optimize Western blot: Ensure you are using a validated primary antibody for ITK. Check transfer efficiency with Ponceau S staining. Use fresh detection reagents. 5. Consult compound specifications: Check the stability of your degrader under experimental conditions.
High variability between replicates. 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Inaccurate compound dilution and addition: Errors in preparing serial dilutions or adding the degrader to the wells. 3. Edge effects in multi-well plates: Evaporation from outer wells can alter the effective compound concentration.1. Ensure proper cell suspension: Thoroughly mix the cell suspension before and during plating. 2. Use calibrated pipettes: Ensure accurate and consistent liquid handling. 3. Minimize edge effects: Avoid using the outermost wells of the plate or fill them with sterile media or PBS.
Downstream signaling is not affected despite ITK degradation. 1. Timing of analysis: The time point for analyzing downstream effects may not be optimal. 2. Redundant signaling pathways: Other kinases may compensate for the loss of ITK function. 3. Off-target effects: The degrader may have other activities that interfere with the expected outcome.1. Perform a time-course for downstream markers: Analyze downstream readouts at multiple time points after confirming ITK degradation. 2. Consult literature: Investigate potential compensatory signaling pathways in your specific cell type. 3. Characterize degrader selectivity: If possible, perform proteomic profiling to assess the selectivity of your degrader.

Experimental Protocols

Protocol 1: Time-Course and Dose-Response Analysis of ITK Degradation by Western Blot

This protocol outlines the steps to determine the optimal treatment time and concentration for an ITK degrader in a suspension T-cell line (e.g., Jurkat, Hut78).

Materials:

  • T-cell line expressing ITK

  • Complete cell culture medium

  • ITK degrader stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ITK, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells at a density that will maintain them in the logarithmic growth phase throughout the experiment.

  • Drug Treatment (Time-Course):

    • Treat cells with a fixed, mid-range concentration of the ITK degrader (e.g., 250 nM).

    • Include a vehicle control (DMSO) at the same final concentration.

    • Harvest cells at various time points (e.g., 0, 4, 8, 12, 16, 24 hours).

  • Drug Treatment (Dose-Response):

    • Treat cells with a range of ITK degrader concentrations (e.g., 0, 1, 10, 100, 1000, 10000 nM) for a fixed duration determined from the time-course experiment (e.g., 16 hours).

  • Cell Lysis:

    • Wash harvested cells with ice-cold PBS.

    • Lyse cells in lysis buffer containing protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify band intensities and normalize ITK levels to the loading control. Plot the percentage of remaining ITK relative to the vehicle control for both the time-course and dose-response experiments.

Visualizations

Signaling Pathway

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR LCK LCK TCR->LCK Activation ZAP70 ZAP70 LCK->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylation ITK ITK LAT_SLP76->ITK Recruitment & Activation PLCG1 PLCγ1 ITK->PLCG1 Phosphorylation Downstream Downstream Signaling (e.g., Calcium flux, NF-κB, GATA-3) PLCG1->Downstream

Caption: Simplified ITK signaling pathway downstream of the T-cell receptor (TCR).

Experimental Workflow

Optimization_Workflow start Start: Select ITK-expressing T-cell line time_course Time-Course Experiment (Fixed Concentration, Vary Time) start->time_course dose_response Dose-Response Experiment (Vary Concentration, Fixed Time) western_blot Western Blot Analysis (Measure ITK levels) dose_response->western_blot time_course->western_blot analyze_dc50 Determine DC50 & Max Degradation western_blot->analyze_dc50 analyze_kinetics Determine Degradation Kinetics western_blot->analyze_kinetics downstream_analysis Analyze Downstream Effects (pPLCγ1, GATA-3, IL-2) analyze_dc50->downstream_analysis Use optimal conditions analyze_kinetics->dose_response Use optimal time end End: Optimal Treatment Time & Concentration Identified downstream_analysis->end

Caption: Experimental workflow for optimizing ITK degrader treatment time and concentration.

Troubleshooting Logic

Troubleshooting_Tree start Problem: No ITK Degradation check_time Performed Time-Course? start->check_time check_conc Performed Dose-Response? check_time->check_conc Yes sol_time Solution: Run Time-Course (e.g., 2-24h) check_time->sol_time No check_wb Western Blot Controls OK? check_conc->check_wb Yes sol_conc Solution: Run Dose-Response (e.g., 0.1nM-10µM) check_conc->sol_conc No check_cell_line Cell Line Expresses ITK? check_wb->check_cell_line Yes sol_wb Solution: Troubleshoot WB (Antibody, Transfer) check_wb->sol_wb No sol_cell_line Solution: Select new cell line with high ITK expression check_cell_line->sol_cell_line No

Caption: Decision tree for troubleshooting lack of ITK degradation in vitro.

References

How to avoid the hook effect with ITK degrader 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ITK Degrader 1. Our goal is to help you mitigate common experimental challenges, with a specific focus on the "hook effect," to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and highly selective heterobifunctional degrader of Interleukin-2-inducible T-cell kinase (ITK).[1] It functions as a proteolysis-targeting chimera (PROTAC). It is composed of a ligand that binds to ITK and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker.[1] This proximity induces the E3 ligase to tag the ITK protein with ubiquitin, marking it for degradation by the cell's proteasome. This process disrupts T-cell receptor (TCR) signaling pathways that are dependent on ITK.[2][3]

Q2: What is the "hook effect" in the context of this compound experiments?

A2: The hook effect, a phenomenon characteristic of bifunctional molecules like PROTACs, describes a paradoxical decrease in degradation efficiency at very high concentrations of the degrader.[2] Instead of observing increased ITK degradation with a higher dose, you may see a reduction or complete loss of efficacy, resulting in a bell-shaped dose-response curve. This occurs because excessive concentrations of this compound lead to the formation of non-productive binary complexes (either Degrader-ITK or Degrader-E3 ligase) instead of the essential ternary complex (ITK-Degrader-E3 ligase) required for ubiquitination and degradation.

Q3: How can I determine if my experiment is affected by the hook effect?

A3: The primary indicator of a hook effect is a bell-shaped dose-response curve in your degradation assay (e.g., Western blot). If you observe robust ITK protein degradation at moderate concentrations of this compound, but this effect diminishes significantly at the highest concentrations tested, you are likely observing the hook effect. For example, one study on an ITK degrader found maximal degradation around 1 µM, with diminished effects at 10 µM.

Q4: My this compound treatment shows no degradation at any concentration. What are other potential issues?

A4: If you observe no degradation across all concentrations, several factors could be at play:

  • E3 Ligase Expression: The specific E3 ligase recruited by this compound (e.g., Cereblon) must be sufficiently expressed in your experimental cell line. You can verify its presence using Western blot or qPCR.

  • Cell Permeability: PROTACs are relatively large molecules and may have variable cell permeability. Ensure your cell line is suitable or consider performing permeability assays.

  • Compound Integrity: Verify that your this compound stock is stored correctly and has not degraded. It is always best to prepare fresh solutions before an experiment.

  • Experimental Conditions: Ensure incubation times and other assay conditions are optimized. Degradation is a time-dependent process; initial experiments might test a time course (e.g., 4, 8, 16, 24 hours) to find an optimal endpoint.

Troubleshooting Guide: Mitigating the Hook Effect

The most effective strategy to avoid the hook effect is to perform a comprehensive dose-response analysis to identify the optimal concentration range for ITK degradation.

Logical Workflow for Troubleshooting

Troubleshooting_Workflow cluster_0 A Unexpected Result: Low or No ITK Degradation at High Dose B Hypothesis: Hook Effect or Other Issue? A->B C Action: Perform Full Dose-Response Experiment B->C D Analysis: Plot Normalized ITK Levels vs. [Degrader] C->D E Outcome 1: Bell-Shaped Curve Observed D->E  Yes G Outcome 2: No Degradation at Any Dose D->G  No F Solution: Select Optimal Concentration (Dmax) for Future Experiments E->F H Next Steps: Verify E3 Ligase Expression, Compound Integrity, Cell Permeability G->H

Caption: A logical workflow for diagnosing and resolving unexpected results in ITK degradation experiments.

Visualizing the Hook Effect Mechanism

The diagram below illustrates how excessive concentrations of this compound can inhibit the formation of the productive ternary complex necessary for protein degradation.

Caption: The mechanism of the PROTAC hook effect, showing productive vs. non-productive complexes.

Experimental Protocols & Data

Protocol: Dose-Response Analysis of this compound by Western Blot

This protocol provides a framework for determining the optimal concentration of this compound to achieve maximal degradation (Dmax) while identifying the concentration at which the hook effect begins.

  • Cell Seeding: Plate a suitable T-cell line (e.g., Jurkat, Hut78) in 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere or stabilize overnight.

  • Compound Preparation: Prepare a wide range of serial dilutions of this compound in complete cell culture medium. To capture the full dose-response curve, a suggested range is from 0.1 nM to 10,000 nM (10 µM). Include a vehicle-only control (e.g., DMSO).

  • Treatment: Replace the medium in each well with the medium containing the corresponding concentration of this compound.

  • Incubation: Incubate the cells for a predetermined endpoint, typically 16-24 hours.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration for each cell lysate using a BCA assay to ensure equal protein loading.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for ITK.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to normalize for protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Data Analysis:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the ITK band intensity to the corresponding loading control band intensity.

    • Plot the normalized ITK protein levels against the log-concentration of this compound to visualize the dose-response curve, identify the Dmax (concentration of maximal degradation), and observe the hook effect.

Sample Data: Hypothetical Dose-Response for this compound

The table below summarizes hypothetical data from a dose-response experiment, illustrating the hook effect.

This compound Conc. (nM)Log ConcentrationNormalized ITK Level (vs. Vehicle)Observation
0 (Vehicle)N/A100%Baseline
1075%Degradation begins
10140%Significant degradation
100215%Strong degradation
1000 3 5% Maximal Degradation (Dmax)
30003.4825%Hook Effect Begins
10000460%Significant Hook Effect

Background: The ITK Signaling Pathway

Understanding the role of ITK in T-cell signaling clarifies the rationale for its targeted degradation. Upon T-cell receptor (TCR) stimulation, ITK is activated and phosphorylates Phospholipase C gamma 1 (PLCγ1), a critical step that initiates downstream signaling cascades leading to T-cell activation, proliferation, and cytokine release. Disrupting this pathway via ITK degradation is a key therapeutic strategy.

ITK_Signaling_Pathway TCR TCR-MHC Engagement LCK LCK TCR->LCK PI3K PI3K TCR->PI3K ITK ITK (Target Protein) LCK->ITK activates PI3K->ITK activates PLCG1 PLCγ1 ITK->PLCG1 phosphorylates IP3 IP3 PLCG1->IP3 generates DAG DAG PLCG1->DAG generates Ca Ca²⁺ Influx IP3->Ca PKC PKC DAG->PKC NFAT NFAT Activation Ca->NFAT NFKB NF-κB Activation PKC->NFKB Response T-Cell Activation, Proliferation, Cytokine Release NFAT->Response NFKB->Response

Caption: Simplified schematic of the ITK-mediated T-cell receptor (TCR) signaling pathway.

References

Technical Support Center: Off-Target Effects of ITK Degraders in Proteomic Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of ITK (Interleukin-2-inducible T-cell kinase) degraders, with a focus on a representative molecule, ITK degrader 1. The information provided is intended to assist in the design, execution, and interpretation of proteomic experiments aimed at characterizing the selectivity of these targeted protein degraders.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a heterobifunctional molecule, specifically a proteolysis-targeting chimera (PROTAC). It is designed to selectively induce the degradation of ITK, a key kinase in T-cell receptor signaling. The molecule consists of a ligand that binds to ITK and another ligand that recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of ITK, marking it for degradation by the proteasome.

Q2: Why is it important to study the off-target effects of this compound?

A2: While this compound is designed for high selectivity, it is crucial to investigate potential off-target effects to ensure its safety and to accurately interpret experimental results. Off-target degradation of other proteins can lead to unintended biological consequences and potential toxicity. Proteomic studies provide a global view of protein abundance changes, enabling the identification of such off-target effects.

Q3: What are the common mechanisms of off-target effects for PROTACs like this compound?

A3: Off-target effects of PROTACs can arise from several mechanisms:

  • Promiscuous Warhead Binding: The ligand targeting ITK may also bind to other kinases or proteins with similar binding pockets.

  • E3 Ligase-Mediated Off-Targets: The E3 ligase recruiter component can sometimes independently lead to the degradation of other proteins, known as "neosubstrates."

  • Ternary Complex-Mediated Off-Targets: The degrader might induce the formation of a ternary complex (Degrader:E3 Ligase:Off-Target Protein), leading to the degradation of a protein that doesn't strongly bind either the warhead or the E3 ligase ligand alone.

Q4: How can I distinguish between direct off-target degradation and downstream effects of ITK degradation?

A4: This is a critical challenge in proteomic analysis of protein degraders. Time-course experiments are essential. Direct off-target degradation typically occurs rapidly, with kinetics similar to the on-target degradation. Downstream effects, such as changes in the expression of proteins regulated by ITK signaling, will likely appear at later time points.

Q5: What control experiments are essential for a robust off-target proteomic study?

A5: Several control experiments are crucial:

  • Vehicle Control (e.g., DMSO): To establish a baseline proteome.

  • Inactive Degrader Control: A molecule structurally similar to this compound but with a modification that prevents it from binding to the E3 ligase. This control helps to identify off-target effects of the ITK-binding moiety that are independent of degradation.

  • ITK Ligand Alone (Warhead): This helps to distinguish between effects caused by ITK inhibition versus its degradation.

Troubleshooting Guides

This section addresses common issues encountered during proteomic analysis of this compound off-target effects.

Problem Possible Causes Troubleshooting Steps
High number of potential off-targets identified. 1. Degrader concentration is too high, leading to non-specific interactions. 2. The ITK-binding ligand has low selectivity. 3. Downstream signaling effects are being misinterpreted as direct off-targets.1. Perform a dose-response proteomic experiment to identify concentration-dependent off-targets. 2. Compare the off-target list with known targets of the warhead compound. 3. Conduct a time-course experiment to differentiate between early (direct) and late (indirect) protein abundance changes.
Inconsistent degradation of the on-target protein (ITK). 1. Suboptimal cell lysis leading to incomplete protein extraction. 2. Protease activity during sample preparation. 3. Inconsistent treatment conditions (time, concentration).1. Optimize the lysis buffer and use mechanical disruption (e.g., sonication) if necessary. 2. Always include a fresh protease inhibitor cocktail in the lysis buffer. 3. Ensure precise and consistent timing and concentration of the degrader treatment across all replicates.
Poor reproducibility between biological replicates. 1. Biological variability between cell passages. 2. Inconsistent sample handling and preparation. 3. Variability in mass spectrometry instrument performance.1. Use cells from the same passage number for all experimental groups. 2. Standardize all steps of the sample preparation workflow. 3. Run quality control samples to monitor instrument performance throughout the analysis.
Difficulty validating off-target candidates with orthogonal methods (e.g., Western blot). 1. The observed change in the proteomic data is small and within the noise level. 2. The antibody used for validation is not specific or sensitive enough. 3. The off-target degradation is context-dependent (e.g., specific to a cell line or state).1. Prioritize validation of off-targets with significant and consistent changes in abundance across replicates. 2. Validate the antibody specificity using positive and negative controls (e.g., knockout cell lines if available). 3. Confirm the expression of the off-target protein in the cell model being used.

Quantitative Data Summary

While specific off-target proteomics data for a compound named "this compound" is not publicly available, the following table summarizes the selectivity profile of a potent and selective ITK degrader, BSJ-05-037 , as a representative example. This data was generated from a KINOMEscan™ assay, which measures the binding of the compound to a panel of 468 kinases.[1]

Target % Inhibition at 1 µM Classification
ITK >99 On-Target
TRKA>90Off-Target
MUSK>90Off-Target
Other 465 kinases<90Non-significant

Note: This table represents biochemical binding and not necessarily cellular degradation. A comprehensive cellular proteomics study is required to confirm these as degradation off-targets.

Experimental Protocols

Protocol 1: Global Proteomic Analysis of this compound Off-Target Effects using Quantitative Mass Spectrometry

Objective: To identify and quantify protein abundance changes in a human T-cell line (e.g., Jurkat) upon treatment with this compound.

Methodology:

  • Cell Culture and Treatment:

    • Culture Jurkat cells to a density of 1 x 10^6 cells/mL.

    • Treat cells in triplicate with 1 µM this compound, 1 µM inactive degrader control, and vehicle (DMSO) for 6 hours.

  • Cell Lysis and Protein Extraction:

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse cell pellets in a buffer containing 8 M urea, 50 mM Tris-HCl (pH 8.0), and a protease/phosphatase inhibitor cocktail.

    • Sonicate the lysate to ensure complete cell disruption and shear DNA.

    • Clarify the lysate by centrifugation at 20,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • Protein Digestion:

    • Reduce the proteins with 5 mM dithiothreitol (DTT) for 1 hour at 37°C.

    • Alkylate with 15 mM iodoacetamide (IAA) for 30 minutes in the dark at room temperature.

    • Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl (pH 8.0).

    • Digest the proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Peptide Cleanup and Labeling (Optional, for TMT-based quantification):

    • Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

    • Elute the peptides and dry them under vacuum.

    • For TMT labeling, follow the manufacturer's protocol.

  • LC-MS/MS Analysis:

    • Reconstitute the peptides in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid).

    • Analyze the peptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.

    • Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.

  • Data Analysis:

    • Process the raw mass spectrometry data using a software suite such as MaxQuant or Proteome Discoverer.

    • Search the spectra against a human protein database (e.g., UniProt).

    • Perform label-free quantification (LFQ) or TMT reporter ion-based quantification.

    • Perform statistical analysis to identify proteins with significant abundance changes between the treated and control groups.

Visualizations

ITK Signaling Pathway

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR Lck Lck TCR->Lck Antigen Presentation CD4_CD8 CD4/CD8 ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 LAT->SLP76 ITK ITK SLP76->ITK PLCg1 PLCγ1 ITK->PLCg1 Phosphorylation PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFAT NFAT Activation Ca_release->NFAT NFkB NF-κB Activation PKC->NFkB MAPK MAPK Pathway PKC->MAPK

Caption: Simplified ITK signaling pathway downstream of the T-cell receptor (TCR).

Experimental Workflow for Off-Target Proteomics

Off_Target_Workflow cluster_experiment Experimental Phase cluster_analysis Data Acquisition & Analysis Phase cell_culture Cell Culture (e.g., Jurkat T-cells) treatment Treatment Groups: - this compound - Inactive Control - Vehicle (DMSO) cell_culture->treatment cell_harvest Cell Harvest & Lysis treatment->cell_harvest protein_digestion Protein Digestion (Trypsin) cell_harvest->protein_digestion lc_msms LC-MS/MS Analysis protein_digestion->lc_msms data_processing Data Processing (Database Search, Quantification) lc_msms->data_processing stat_analysis Statistical Analysis (Identify Significant Changes) data_processing->stat_analysis off_target_list Candidate Off-Target List stat_analysis->off_target_list validation Orthogonal Validation (e.g., Western Blot) off_target_list->validation

Caption: General experimental workflow for identifying off-target effects of this compound.

References

Improving cell permeability of PROTAC molecules

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to improving the cell permeability of Proteolysis-Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: Why is my biochemically potent PROTAC showing low cellular activity?

A common reason for the discrepancy between high biochemical potency and low cellular activity is poor cell permeability.[1] PROTACs are large molecules, often with high molecular weights (MW > 800 Da) and large polar surface areas (PSA), which places them in the "beyond Rule of Five" (bRo5) chemical space.[1] These characteristics can significantly impede their ability to traverse the cell membrane and reach their intracellular targets.[1][2] Consequently, even a PROTAC with high binding affinity in a cell-free assay will not effectively induce protein degradation if it cannot achieve a sufficient intracellular concentration.[1]

Q2: What are the key physicochemical properties of a PROTAC that influence its cell permeability?

Several physicochemical properties are critical for PROTAC cell permeability. Due to their size, traditional metrics like Lipinski's Rule of Five are often not directly applicable. Key factors include:

  • Molecular Weight (MW): High molecular weight is an inherent feature of PROTACs that can negatively impact passive diffusion across the cell membrane.

  • Polar Surface Area (PSA): A large PSA is common in PROTACs and can limit membrane permeability.

  • Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs can decrease permeability.

  • Lipophilicity (LogP): An optimal lipophilicity range is crucial. While some lipophilicity is necessary to enter the lipid bilayer, excessively high LogP can lead to poor aqueous solubility or getting trapped within the membrane, both of which reduce effective permeability.

  • Conformational Flexibility and Intramolecular Hydrogen Bonding (IMHB): The ability of a PROTAC to adopt a more compact, less polar conformation through intramolecular hydrogen bonding can shield polar groups and reduce its effective size and polarity, thereby enhancing cell permeability. This is often referred to as the "chameleon effect".

Q3: What is the "hook effect" and how does it relate to PROTAC concentration and permeability?

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and provides actionable steps for resolution.

Problem 1: Low or no target degradation observed in cellular assays despite high in vitro binding affinity.

  • Possible Cause: Poor cell permeability of the PROTAC molecule.

  • Troubleshooting Steps:

    • Quantify Permeability: Perform a permeability assay to directly measure how well your PROTAC crosses the cell membrane. Common assays include the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 permeability assay for a more comprehensive assessment that includes active transport.

    • Optimize Physicochemical Properties:

      • Linker Modification: The linker is a key area for modification to improve permeability. Consider replacing flexible PEG linkers with more rigid alkyl or phenyl linkers. The introduction of basic nitrogen atoms into the linker can also improve solubility and permeability.

      • Amide-to-Ester Substitution: Replacing amide bonds in the linker with esters can reduce the number of hydrogen bond donors and improve permeability.

      • Promote Intramolecular Hydrogen Bonding: Introduce functionalities that encourage the formation of intramolecular hydrogen bonds to create a more compact, "ball-like" structure that can more easily traverse the cell membrane.

    • Employ a Prodrug Strategy: Modify the PROTAC with a lipophilic group that gets cleaved inside the cell to release the active PROTAC. This can enhance its ability to cross the cell membrane.

Problem 2: Inconsistent results in cellular degradation assays.

  • Possible Cause: Issues with experimental setup or PROTAC stability.

  • Troubleshooting Steps:

    • Verify PROTAC Integrity: Confirm the purity and stability of your PROTAC stock solution. Degradation of the compound can lead to variable results.

    • Optimize Assay Conditions: Ensure consistent cell density, incubation times, and reagent concentrations.

    • Evaluate a Wide Dose-Response Range: Test a broad range of PROTAC concentrations to identify the optimal degradation window and to determine if the "hook effect" is a factor.

    • Control for Off-Target Effects: Use a negative control, such as an epimer of the E3 ligase ligand that does not bind, to ensure that the observed degradation is specific to the intended mechanism.

Data Presentation: Physicochemical Properties and Permeability

The following table summarizes key physicochemical properties and their impact on PROTAC permeability, providing a general guideline for optimization.

PropertyGeneral Trend for Improved PermeabilityRationale
Molecular Weight (MW) LowerSmaller molecules generally exhibit better passive diffusion.
Topological Polar Surface Area (TPSA) LowerReduced polarity facilitates entry into the lipophilic cell membrane.
Hydrogen Bond Donors (HBDs) FewerDecreases the energy penalty for desolvation when entering the membrane.
Hydrogen Bond Acceptors (HBAs) FewerSimilar to HBDs, fewer HBAs improve membrane partitioning.
Calculated LogP (cLogP) Optimal Range (often higher than Ro5)A balance is needed; too low and it won't enter the membrane, too high and it may not exit.
Rotatable Bonds Fewer (more rigid)Rigidity can pre-organize the PROTAC for binding and reduce the entropic penalty of membrane crossing.

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive diffusion of a compound across an artificial lipid membrane.

  • Materials:

    • PAMPA plate (e.g., 96-well format with a filter membrane)

    • Phospholipid solution (e.g., phosphatidylcholine in dodecane)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Test PROTAC and control compounds

    • UV-Vis plate reader or LC-MS/MS for analysis

  • Procedure:

    • Coat Filter Membrane: Add 5 µL of the phospholipid solution to the filter of each well in the donor plate and allow it to impregnate for at least 5 minutes.

    • Prepare Acceptor Wells: Add 300 µL of PBS to each well of the acceptor plate.

    • Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (e.g., DMSO) and then dilute into PBS to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be low (<1%).

    • Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate. Place the donor plate into the acceptor plate.

    • Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).

    • Measure Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

    • Calculate Permeability: Calculate the effective permeability (Pe) using the following formula: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the filter area, and Time is the incubation time.

2. Caco-2 Permeability Assay

This cell-based assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux.

  • Materials:

    • Caco-2 cells

    • Transwell® permeable supports (e.g., 24-well format)

    • Cell culture medium (e.g., DMEM with FBS)

    • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

    • LC-MS/MS for analysis

  • Procedure:

    • Cell Seeding and Differentiation: Seed Caco-2 cells on the Transwell® inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.

    • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

    • Prepare Donor Solution: Dissolve the test PROTAC in the transport buffer at the desired concentration.

    • Apical to Basolateral (A-B) Permeability:

      • Wash the cell monolayers with pre-warmed transport buffer.

      • Add the donor solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

      • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

      • Collect samples from both chambers at the end of the incubation.

    • Basolateral to Apical (B-A) Permeability (for efflux assessment):

      • Add the donor solution to the basolateral chamber and fresh transport buffer to the apical chamber.

      • Follow the same incubation and sampling procedure as for A-B permeability.

    • Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.

    • Calculate Apparent Permeability (Papp): Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate Efflux Ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests active efflux.

Visualizations

PROTAC_Action_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PROTAC_out PROTAC PROTAC_in PROTAC PROTAC_out->PROTAC_in Cellular Uptake (Permeability Dependent) Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC_in->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC_in Recycled Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation (Amino Acids) Proteasome->Degradation Permeability_Troubleshooting_Workflow Start Start: Low Cellular Activity of PROTAC Check_Permeability Measure Permeability (e.g., PAMPA, Caco-2) Start->Check_Permeability Is_Permeable Is Permeability Sufficient? Check_Permeability->Is_Permeable Optimize_PROTAC Optimize PROTAC Structure: - Modify Linker - Amide-to-Ester Swap - Prodrug Strategy Is_Permeable->Optimize_PROTAC No Troubleshoot_Other Troubleshoot Other Factors: - Ternary Complex Formation - E3 Ligase Expression - Hook Effect Is_Permeable->Troubleshoot_Other Yes Re_evaluate Re-evaluate Cellular Activity and Permeability Optimize_PROTAC->Re_evaluate Re_evaluate->Is_Permeable

References

Technical Support Center: PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Proteolysis Targeting Chimera (PROTAC) linker design.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC molecule?

A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][2][] The linker is a critical determinant of PROTAC efficacy, influencing the formation of a stable and productive ternary complex between the POI and the E3 ligase.[4] Its length, composition, rigidity, and attachment points dictate the spatial orientation of the two proteins, which is essential for subsequent ubiquitination and degradation of the target protein.

Q2: How does linker length impact PROTAC activity?

Linker length is a crucial parameter that requires empirical optimization for each specific POI-E3 ligase pair.

  • Too short: A linker that is too short may cause steric hindrance, preventing the formation of a productive ternary complex.

  • Too long: An excessively long linker can lead to unproductive binding modes and reduced degradation efficiency, potentially contributing to the "hook effect".

Even minor changes in linker length can significantly affect degradation efficacy. Therefore, a systematic evaluation of varying linker lengths is often necessary.

Q3: What are the most common chemical compositions for PROTAC linkers?

The most prevalent linker motifs are polyethylene glycol (PEG) and alkyl chains.

  • Alkyl Chains: These provide a high degree of conformational flexibility and are synthetically straightforward. However, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC.

  • PEG Chains: PEG linkers are also widely used and can enhance the solubility of PROTACs due to their polarity.

Other motifs, such as those incorporating piperazine/piperidine rings, alkynes, and triazoles, are used to impart rigidity and modulate physicochemical properties.

Q4: What is the "hook effect" in the context of PROTACs?

The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex (POI-PROTAC-E3 ligase), thus inhibiting degradation. Optimizing the linker to enhance ternary complex cooperativity can help mitigate the hook effect.

Q5: How does the linker attachment point influence PROTAC efficacy?

The site where the linker is attached to the POI and E3 ligase ligands is a critical parameter. The attachment point should be at a solvent-exposed region of the ligand when bound to its respective protein to minimize disruption of the binding interaction. An improper attachment point can lead to a loss of binding affinity for either the target or the E3 ligase, thereby reducing PROTAC potency.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or low target degradation 1. Suboptimal linker length (too short or too long). 2. Inappropriate linker composition affecting solubility or permeability. 3. Unfavorable linker attachment points disrupting ligand binding. 4. Poor cell permeability of the PROTAC. 5. Inefficient ternary complex formation.1. Synthesize and test a series of PROTACs with varying linker lengths. 2. Modify the linker composition by incorporating more hydrophilic (e.g., PEG) or rigid (e.g., piperazine) elements. 3. Re-evaluate the linker attachment points on both the POI and E3 ligase ligands. 4. Perform cell permeability assays (e.g., Caco-2) and modify the linker to improve physicochemical properties. 5. Use biophysical assays (SPR, ITC, FP) to directly measure ternary complex formation and cooperativity.
Significant "hook effect" observed 1. Low cooperativity in ternary complex formation. 2. Excessively long and flexible linker favoring binary complex formation.1. Optimize the linker to promote favorable protein-protein interactions between the target and the E3 ligase, thereby enhancing cooperativity. 2. Systematically shorten the linker or introduce rigid elements to disfavor unproductive binary complexes. 3. Perform detailed dose-response studies to identify the optimal concentration range.
Off-target degradation or toxicity 1. Lack of selectivity in target protein degradation. 2. Poor physicochemical properties of the PROTAC molecule.1. Altering the linker length can sometimes impart selectivity for the desired target protein over other related proteins. 2. Modify the linker to improve drug-like properties such as solubility and metabolic stability.
Poor in vivo efficacy despite good in vitro activity 1. Poor pharmacokinetic properties (e.g., low stability, rapid clearance). 2. Insufficient exposure in the target tissue.1. Optimize the linker to enhance metabolic stability and improve pharmacokinetic parameters. This may involve replacing metabolically labile groups or introducing elements that improve serum stability. 2. Investigate linker modifications that could improve tissue distribution.

Quantitative Data Summary

Table 1: Effect of Linker Length on Estrogen Receptor (ER) α Degradation

Linker Length (atoms)DC50 (nM)Dmax (%)Reference
12>1000<10
165>95
2050~80

Table 2: Comparison of Linker Composition on TBK1 Degradation

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference | | :--- | :--- | :--- | :--- | | Alkyl/Ether | < 12 | No degradation | - | | | Alkyl/Ether | 21 | 3 | 96 | | | Alkyl/Ether | 29 | 292 | 76 | | | PEG (3 units) | 9 | Weak degradation | - | | | Alkyl | 9 | Concentration-dependent decrease | - | |

Experimental Protocols

1. Western Blotting for Protein Degradation Assessment

  • Objective: To quantify the level of a target protein in cells after PROTAC treatment.

  • Methodology:

    • Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation

  • Objective: To measure the binding affinity and kinetics of ternary complex formation.

  • Methodology:

    • Immobilization: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.

    • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity.

    • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.

    • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants and calculate the binding affinity (KD) for the ternary complex. This can also provide insights into the cooperativity of the system.

3. In-Cell Ubiquitination Assay

  • Objective: To confirm that PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome pathway.

  • Methodology:

    • Cell Transfection and Treatment: Co-transfect cells with plasmids expressing the HA-tagged target protein and ubiquitin. Treat the cells with the PROTAC and a proteasome inhibitor (e.g., MG132).

    • Immunoprecipitation: Lyse the cells and immunoprecipitate the HA-tagged target protein using an anti-HA antibody.

    • Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Linker_Optimization_Workflow Start Start: Define POI and E3 Ligase Design Design & Synthesize Linker Library (Varying Length & Composition) Start->Design In_Vitro_Screening In Vitro Screening: - Degradation Assay (Western Blot) - DC50 & Dmax Determination Design->In_Vitro_Screening Hit_Identified Hit(s) Identified? In_Vitro_Screening->Hit_Identified Hit_Identified->Design No (Iterate) Biophysical_Assays Biophysical Characterization: - Ternary Complex Formation (SPR, ITC) - Cooperativity Assessment Hit_Identified->Biophysical_Assays Yes Cell_Based_Assays Cell-Based Assays: - Permeability (Caco-2) - Off-target Effects - Cytotoxicity Biophysical_Assays->Cell_Based_Assays Lead_Optimization Lead Optimization: - Improve PK/PD properties - In vivo studies Cell_Based_Assays->Lead_Optimization End Optimized PROTAC Lead_Optimization->End

Caption: A typical workflow for PROTAC linker optimization.

Troubleshooting_Logic Start Problem: No/Low Degradation Check_Permeability Assess Cell Permeability? Start->Check_Permeability Check_Ternary_Complex Assess Ternary Complex Formation? Check_Permeability->Check_Ternary_Complex Good Modify_Linker_for_Perm Modify Linker for Better Physicochemical Properties Check_Permeability->Modify_Linker_for_Perm Poor Check_Linker_Length Vary Linker Length? Check_Ternary_Complex->Check_Linker_Length Good Modify_Linker_for_Binding Modify Linker to Enhance Ternary Complex Cooperativity Check_Ternary_Complex->Modify_Linker_for_Binding Poor Check_Composition Modify Linker Composition? Check_Linker_Length->Check_Composition No Synthesize_Length_Library Synthesize Library with Varying Linker Lengths Check_Linker_Length->Synthesize_Length_Library Yes Synthesize_Composition_Library Synthesize Library with Different Compositions (PEG, Alkyl, Rigid) Check_Composition->Synthesize_Composition_Library Yes

Caption: A decision tree for troubleshooting low PROTAC activity.

References

How to control for off-target effects of CRBN-based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the control and assessment of off-target effects associated with Cereblon (CRBN)-based Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary sources of off-target effects for CRBN-based PROTACs?

The primary source of off-target effects stems from the intrinsic activity of the CRBN E3 ligase recruiters used in the PROTAC design, which are typically derived from immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[][2][3] These molecules can act as "molecular glues," inducing the degradation of proteins that are not the intended target.[] This occurs because the IMiD moiety within the PROTAC can independently recruit a set of endogenous proteins, known as neo-substrates, to CRBN for ubiquitination and subsequent proteasomal degradation.[]

Commonly observed neo-substrates include:

  • Zinc-Finger (ZF) Transcription Factors: Ikaros (IKZF1), Aiolos (IKZF3), and ZFP91.

  • Other Proteins: Casein Kinase 1α (CK1α) and GSPT1.

The off-target degradation of these neo-substrates can lead to unintended biological consequences and cytotoxicity, complicating the interpretation of experimental results and potentially reducing the therapeutic index of the PROTAC. For example, the off-target degradation of GSPT1, an essential cellular protein, can induce widespread cytotoxicity.

FAQ 2: How can I rationally design a CRBN-based PROTAC to minimize neo-substrate degradation?

Minimizing off-target effects begins with the rational design of the PROTAC, specifically by modifying the CRBN ligand to reduce its affinity for neo-substrates while preserving its ability to bind CRBN and form a productive ternary complex with the intended target. Research has established several key design principles.

Table 1: Design Principles for Minimizing Off-Target Effects of Pomalidomide-Based PROTACs

Design Principle Rationale Supporting Evidence
Utilize the C5 Position of the Phthalimide Ring for Linker Attachment. Modifications at the C5 position have been shown to reduce off-target ZF protein degradation while maintaining on-target activity. This position is solvent-exposed and less likely to interfere with the protein-protein interface required for neo-substrate recognition. Studies comparing PROTACs with linkers at different positions demonstrated that C5-substituted derivatives dramatically reduced off-target effects compared to those with C4 substitutions.
Mask or Avoid Hydrogen Bond Donors Adjacent to the Phthalimide Ring. The hydrogen bond donor on the 4-amino group of pomalidomide is involved in a crucial water-mediated interaction that facilitates the recruitment of certain ZF neo-substrates. Masking this group can disrupt this interaction. Modifying or masking this H-bond donor group was shown to reduce ternary complex formation with the off-target ZFP91 and subsequent degradation.

| Introduce Specific Substitutions on the CRBN Ligand. | Introducing moieties like a methoxy group at specific positions (e.g., the 7th position of the benzene ring in a thalidomide derivative) can block neo-substrate degradation without abolishing CRBN binding. | A thalidomide derivative with a methoxy group at the 7th position retained CRBN binding but did not degrade GSPT1, IKZF1, or IKZF3. |

Troubleshooting Guides

Troubleshooting 1: My PROTAC degrades the target but also shows high cytotoxicity. How do I determine if this is due to off-target degradation?

High cytotoxicity can result from on-target toxicity (if the target protein is essential) or off-target effects. A systematic approach is required to distinguish between these possibilities. The workflow below outlines the key steps to diagnose and address potential off-target-driven cytotoxicity.

G cluster_0 Phase 1: Identify Off-Targets cluster_1 Phase 2: Confirm Mechanism cluster_2 Phase 3: Conclusion & Action A Start: Observe Cytotoxicity with On-Target Degradation B Perform Unbiased Proteomics (MS) Compare PROTAC vs. Vehicle Control A->B C Analyze Data: Identify All Significantly Downregulated Proteins B->C D Cross-reference with Known CRBN Neo-substrates (e.g., GSPT1, IKZF1/3) C->D E Validate Key Off-Targets (e.g., GSPT1) via Western Blot D->E F Synthesize & Test Inactive Epimer Control (Does not bind CRBN) E->F G Perform CRBN Competition Assay (Co-treat with excess Pomalidomide) E->G H Assess Cytotoxicity & Off-Target Degradation of Controls F->H G->H I Is Cytotoxicity & Off-Target Degradation Rescued by Controls? H->I J Conclusion: Cytotoxicity is CRBN-dependent and likely due to Off-Target Degradation I->J Yes K Conclusion: Cytotoxicity is likely On-Target or Off-Mechanism (e.g., compound toxicity) I->K No L Action: Redesign PROTAC (See FAQ 2 for principles) J->L

Caption: Workflow for investigating PROTAC-induced cytotoxicity.
Troubleshooting 2: How do I design a robust set of experiments to validate that my PROTAC's activity is specific and on-target?

Confirming on-target activity requires a multi-pronged approach using a panel of negative and mechanistic controls. These experiments are designed to systematically dissect the PROTAC's mechanism of action and rule out artifacts.

G cluster_0 Core Hypothesis cluster_1 Experimental Controls cluster_2 Verified Conclusions H PROTAC causes Target Degradation A Inactive Epimer Control (No CRBN Binding) H->A is tested by B CRBN Competition (Excess Pomalidomide) H->B is tested by C Target Competition (Excess Target Warhead) H->C is tested by D Proteasome Inhibitor (e.g., MG132) H->D is tested by E CRBN Knockout Cells H->E is tested by V1 Degradation is CRBN-Dependent A->V1 B->V1 V2 Degradation Requires Target Engagement C->V2 V3 Degradation is via Proteasome Pathway D->V3 E->V1

Caption: Logical relationships of key validation experiments.

Table 2: Essential Controls for Validating On-Target PROTAC Activity

Control Experiment Purpose Expected Outcome for On-Target Activity
Inactive Epimer/Diastereomer Control To prove the effect is dependent on PROTAC binding to CRBN. This control molecule cannot bind CRBN but should still bind the target protein. No degradation of the target protein is observed.
CRBN Competition To confirm that degradation requires the PROTAC to bind to the CRBN binding pocket. Co-treatment with excess free CRBN ligand (e.g., pomalidomide) rescues target degradation.
Target Ligand Competition To confirm that degradation requires the PROTAC to bind to the target protein. Co-treatment with excess free target-binding warhead rescues target degradation.
Proteasome Inhibitor Rescue To verify that degradation occurs via the ubiquitin-proteasome system (UPS). Co-treatment with a proteasome inhibitor (e.g., MG132, bortezomib) rescues target degradation.
CRBN Knockout (KO) Cells The definitive genetic control to demonstrate the requirement of the CRBN E3 ligase. The PROTAC fails to degrade the target protein in CRBN KO cells.

| Neddylation Inhibitor Rescue | To confirm the requirement for Cullin-RING ligase (CRL) activity, as CRBN is part of the CRL4CRBN complex. | Co-treatment with a neddylation inhibitor (e.g., MLN4924) rescues target degradation. |

FAQ 3: What are the key biochemical and biophysical assays to characterize my PROTAC's interactions?

Characterizing the formation of the ternary complex (Target–PROTAC–CRBN) is critical, as this event precedes ubiquitination and degradation. These assays help confirm the mechanism of action and can provide quantitative data to guide PROTAC optimization.

Table 3: Common Assays for PROTAC Ternary Complex and Binary Interaction Analysis

Assay Measures Advantages Limitations
Surface Plasmon Resonance (SPR) Binding kinetics (kon, koff) and affinity (KD) of binary and ternary complexes. Label-free, real-time kinetic data, can measure cooperativity. Medium throughput. Requires immobilization of one protein, which can affect its activity. High protein consumption.
Isothermal Titration Calorimetry (ITC) Thermodynamic parameters (ΔH, ΔS) and binding affinity (KD) of complex formation. "Gold standard" for thermodynamics, label-free, provides stoichiometry. Very low throughput, requires large amounts of pure protein.
NanoBRET™/FRET Proximity of target and E3 ligase in live cells, indicating ternary complex formation. Can be performed in live cells, providing physiological context. High-throughput compatible. Requires genetic tagging of proteins (e.g., NanoLuc®, HaloTag®), which may alter function.
AlphaLISA®/TR-FRET Proximity-based assay for ternary complex formation in a biochemical format. Homogeneous (no-wash) format, high-throughput, highly sensitive. Requires specific antibody pairs or tagged proteins; susceptible to compound interference.
Co-Immunoprecipitation (Co-IP) Ternary complex formation in cell lysates. Detects interactions in a near-physiological context using endogenous or overexpressed proteins. Semi-quantitative, may miss transient interactions, potential for artifacts during lysis.

| Cellular Thermal Shift Assay (CETSA) | Target engagement of the PROTAC with CRBN and/or the target protein in cells or lysates. | Label-free, confirms target binding in a cellular environment. | Indirect measure of binding; lower throughput. |

Experimental Protocols

Protocol 1: Global Proteomics by Mass Spectrometry

Objective: To obtain an unbiased, proteome-wide profile of protein abundance changes induced by a PROTAC.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density. Treat cells with the PROTAC at various concentrations and time points. Include a vehicle-only (e.g., DMSO) control.

  • Cell Lysis and Protein Digestion: Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors. Quantify protein concentration (e.g., BCA assay). Reduce, alkylate, and digest proteins into peptides using an enzyme like Trypsin.

  • Peptide Labeling (e.g., TMT): For quantitative comparison across multiple samples, label peptides with isobaric tags (e.g., TMT10plex). Pool the labeled samples.

  • LC-MS/MS Analysis: Fractionate the pooled peptide sample using liquid chromatography (LC) and analyze via tandem mass spectrometry (MS/MS) on a high-resolution mass spectrometer.

  • Data Analysis: Process the raw MS data using a proteomics software suite (e.g., Proteome Discoverer). Search the data against a human protein database to identify peptides and proteins. Quantify the relative abundance of proteins across samples based on the reporter ion intensities. Identify proteins that are significantly downregulated in PROTAC-treated samples compared to controls.

Protocol 2: CRBN Competition Assay (Western Blot Readout)

Objective: To confirm that the degradation of a target or off-target protein is dependent on the PROTAC binding to CRBN.

Methodology:

  • Cell Plating: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat cells with a high concentration (e.g., 10-20 µM) of a free CRBN ligand (e.g., pomalidomide, lenalidomide) or vehicle control for 1-2 hours. This will saturate the CRBN binding sites.

  • PROTAC Treatment: Add the PROTAC at its optimal degradation concentration (e.g., DCmax) to the pre-treated wells. Maintain a set of wells with PROTAC only and vehicle only.

  • Incubation: Incubate for the desired time to achieve protein degradation (e.g., 8-24 hours).

  • Lysis and Western Blot: Harvest the cells, prepare lysates, and separate proteins by SDS-PAGE. Transfer to a membrane and probe with primary antibodies against the target protein, a known off-target (e.g., GSPT1), and a loading control (e.g., Vinculin, GAPDH).

  • Analysis: Quantify band intensities. In a successful competition, the degradation of the target/off-target protein observed with the PROTAC alone will be significantly reduced or "rescued" in the wells pre-treated with the free CRBN ligand.

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

Objective: To measure the kinetics and affinity of the PROTAC-mediated ternary complex.

Methodology:

  • Protein Preparation: Use highly pure, recombinant E3 ligase complex (e.g., CRBN-DDB1) and target protein. One protein should have an affinity tag (e.g., His-tag, Biotin) for immobilization.

  • Chip Immobilization: Immobilize the tagged protein (e.g., biotinylated CRBN-DDB1) onto a sensor chip surface (e.g., streptavidin-coated).

  • Binary Interaction Analysis (Control):

    • Inject increasing concentrations of the PROTAC over the immobilized CRBN surface to measure the binary PROTAC-CRBN affinity.

    • Inject increasing concentrations of the target protein over the surface to ensure no non-specific binding.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein mixed with increasing concentrations of the PROTAC.

    • Inject these mixtures over the immobilized CRBN surface. The resulting sensorgrams will measure the binding of the Target-PROTAC pre-formed complex to CRBN.

  • Data Fitting and Cooperativity Calculation:

    • Fit the binary and ternary sensorgrams to appropriate kinetic models (e.g., 1:1 Langmuir) to determine the affinity constants (KD).

    • Calculate the cooperativity factor (alpha, α) as the ratio of the binary affinity of the PROTAC for CRBN to the ternary affinity of the Target-PROTAC complex for CRBN. An α > 1 indicates positive cooperativity, which is often a hallmark of potent degraders.

References

Technical Support Center: ITK Targeted Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Interleukin-2-inducible T-cell kinase (ITK) targeted degradation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of ITK targeted degradation over small molecule inhibition?

A1: ITK targeted degradation, primarily through Proteolysis-Targeting Chimeras (PROTACs), offers a distinct advantage by eliminating the entire ITK protein, thereby ablating both its kinase and scaffolding functions.[1] Traditional kinase inhibitors only block the catalytic activity of ITK, which may not be sufficient to overcome resistance mechanisms or fully disrupt downstream signaling pathways.[1] For instance, the ITK degrader BSJ-05-037 has demonstrated more potent anti-proliferative effects compared to its parent inhibitor, BMS-509744.[2][3]

Q2: How does ITK targeted degradation help in overcoming chemotherapy resistance in T-cell lymphomas?

A2: In T-cell lymphomas, T-cell receptor (TCR) signaling can activate an ITK/NF-κB/GATA-3 axis, which promotes resistance to chemotherapy.[4] Targeted degradation of ITK with molecules like BSJ-05-037 disrupts this signaling pathway, leading to the downregulation of the transcription factor GATA-3. This, in turn, re-sensitizes the lymphoma cells to chemotherapeutic agents.

Q3: What are the known resistance mechanisms to ITK targeted degradation?

A3: While research on specific resistance mechanisms to ITK degraders is ongoing, resistance to PROTACs, in general, can arise from several factors. These can be broadly categorized as:

  • Target protein mutations: Alterations in the ITK protein sequence could prevent the PROTAC from binding effectively.

  • E3 ligase mutations: Mutations in the components of the recruited E3 ligase complex (e.g., Cereblon or VHL) can impair the formation of a productive ternary complex.

  • Downregulation of E3 ligase components: Reduced expression of the necessary E3 ligase components can limit the extent of ITK degradation.

  • Activation of compensatory signaling pathways: Cells may upregulate alternative signaling pathways to bypass their dependency on ITK.

Troubleshooting Guide

Issue 1: No or poor degradation of ITK is observed in my experiment.

This is a common issue that can stem from several factors. Follow these troubleshooting steps to identify and resolve the problem.

Potential Cause Troubleshooting Steps
Suboptimal Degrader Concentration (The "Hook Effect") High concentrations of a PROTAC can lead to the formation of binary complexes (PROTAC-ITK or PROTAC-E3 ligase) instead of the productive ternary complex, reducing degradation efficiency. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for maximal degradation (DC50) and to check for the hook effect.
Inappropriate Incubation Time The kinetics of ITK degradation can vary depending on the cell line and the specific degrader used. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal incubation time for maximal degradation.
Low E3 Ligase Expression in the Cell Line The efficacy of a PROTAC is dependent on the expression of the E3 ligase it recruits (e.g., Cereblon or VHL). Verify the expression levels of the relevant E3 ligase in your cell line using Western blotting or qPCR. If expression is low, consider using a different cell line or a PROTAC that recruits a more abundant E3 ligase.
Poor Cell Permeability of the Degrader PROTACs are relatively large molecules and may have poor cell permeability. If you suspect this is an issue, you can try to permeabilize the cells as a control experiment. For future experiments, consider using degraders with improved physicochemical properties.
Degrader Instability Ensure that your ITK degrader is properly stored and handled to prevent degradation. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Inefficient Ternary Complex Formation The formation of a stable ternary complex (ITK-PROTAC-E3 ligase) is crucial for degradation. If possible, use biophysical assays like NanoBRET to assess ternary complex formation in live cells.

Issue 2: High levels of off-target protein degradation are observed.

Off-target effects can complicate the interpretation of your results. Here’s how to address this issue.

Potential Cause Troubleshooting Steps
Promiscuous Binding of the Degrader The warhead of the PROTAC that binds to ITK may also have affinity for other kinases. To assess the selectivity of your degrader, perform quantitative proteomics analysis to get a global view of protein level changes upon treatment. Compare the degradation profile to that of a negative control (an inactive epimer of the degrader that doesn't bind the E3 ligase).
"Off-target" E3 Ligase Recruitment The E3 ligase-binding moiety of the PROTAC could potentially engage with other cellular machinery. Compare your results with known off-targets for the specific E3 ligase binder you are using (e.g., pomalidomide for Cereblon).

Quantitative Data Summary

The following table summarizes the reported degradation potency of the ITK degrader BSJ-05-037 in different T-cell lymphoma cell lines.

Cell LineDegraderDC50 (nM)Dmax (%)Reference
DERL-2BSJ-05-03717.6>90
Hut78BSJ-05-03741.8>90

DC50: Concentration for 50% of maximal degradation. Dmax: Maximum degradation observed.

Experimental Protocols

Western Blotting for ITK Degradation

This protocol describes how to assess the degradation of ITK protein levels in cells treated with a targeted degrader.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ITK

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of the ITK degrader or vehicle control (e.g., DMSO) for the desired duration.

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against ITK overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the ITK signal to the loading control to determine the extent of degradation.

In-Vitro Ubiquitination Assay

This assay helps to determine if the ITK degrader can induce the ubiquitination of ITK in a cell-free system.

Materials:

  • Recombinant human E1 ubiquitin-activating enzyme

  • Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

  • Recombinant human ubiquitin

  • Recombinant E3 ligase complex (e.g., CUL4/DDB1/CRBN)

  • Recombinant ITK protein

  • ITK degrader and vehicle control (DMSO)

  • ATP

  • Ubiquitination reaction buffer

  • SDS-PAGE sample buffer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase, and ITK protein.

  • Degrader Addition: Add the ITK degrader or DMSO to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

  • Western Blotting: Analyze the reaction products by Western blotting using an anti-ITK antibody to detect higher molecular weight bands corresponding to ubiquitinated ITK.

Visualizations

ITK Signaling Pathway in T-Cell Lymphoma

ITK_Signaling_Pathway TCR TCR LCK LCK TCR->LCK Activation ZAP70 ZAP70 LCK->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP76 Complex ZAP70->LAT_SLP76 Recruitment & Phosphorylation ITK ITK LAT_SLP76->ITK Recruitment PLCG1 PLCγ1 ITK->PLCG1 Phosphorylation Proteasome Proteasome ITK->Proteasome Targeted for Degradation IP3_DAG IP3 / DAG PLCG1->IP3_DAG Activation NFkB NF-κB IP3_DAG->NFkB Activation GATA3 GATA-3 NFkB->GATA3 Upregulation Chemoresistance Chemotherapy Resistance GATA3->Chemoresistance PROTAC ITK PROTAC PROTAC->ITK Binds E3_Ligase E3 Ligase (e.g., CRBN) PROTAC->E3_Ligase E3_Ligase->ITK Degradation ITK Degradation Proteasome->Degradation Degradation->NFkB Blocks Signaling Experimental_Workflow start Start cell_culture Cell Culture (e.g., T-cell lymphoma lines) start->cell_culture treatment Treatment with ITK Degrader (Dose-response & Time-course) cell_culture->treatment cell_lysis Cell Lysis & Protein Quantification treatment->cell_lysis western_blot Western Blot Analysis (ITK & Loading Control) cell_lysis->western_blot proteomics Quantitative Mass Spectrometry (Global Proteome Profiling) cell_lysis->proteomics data_analysis Data Analysis (DC50, Dmax, Selectivity) western_blot->data_analysis proteomics->data_analysis conclusion Conclusion data_analysis->conclusion Troubleshooting_Logic start Poor ITK Degradation Observed check_concentration Is the degrader concentration optimal? (Check for Hook Effect) start->check_concentration check_time Is the incubation time sufficient? check_concentration->check_time Yes optimize_concentration Optimize concentration via dose-response experiment. check_concentration->optimize_concentration No check_e3_ligase Does the cell line express the required E3 ligase? check_time->check_e3_ligase Yes optimize_time Optimize incubation time via time-course experiment. check_time->optimize_time No check_permeability Is the degrader cell-permeable? check_e3_ligase->check_permeability Yes change_cell_line Select a cell line with higher E3 ligase expression. check_e3_ligase->change_cell_line No use_permeabilized_cells Use permeabilized cells as a control. check_permeability->use_permeabilized_cells No solution Degradation Optimized check_permeability->solution Yes optimize_concentration->check_time optimize_time->check_e3_ligase change_cell_line->solution use_permeabilized_cells->solution

References

Best Practices for PROTAC Experimental Design: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful design and execution of Proteolysis Targeting Chimera (PROTAC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is a PROTAC and how does it work?

A Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to selectively eliminate specific unwanted proteins from cells.[1] It consists of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal system, the 26S proteasome.[1][3] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.

Q2: What are the critical first steps in designing a PROTAC experiment?

Before designing a PROTAC, it is crucial to establish a clear rationale for developing a degrader for your target protein. Key initial steps include:

  • Target Biology Investigation: Thoroughly understand the native protein target's biology, including its expression levels, localization, degradation rate, and turnover.

  • E3 Ligase Expression: Confirm the expression of the recruited E3 ligase (e.g., Cereblon or VHL) in your chosen cell line.

  • Phenotypic Expectation: Define the expected phenotype after the protein is degraded.

Q3: What are the key parameters to evaluate PROTAC efficacy?

The efficacy of a PROTAC is primarily assessed by two key parameters derived from dose-response experiments:

  • DC50 (half-maximal degradation concentration): The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 value indicates a more potent PROTAC.

  • Dmax (maximum degradation): The maximum percentage of protein degradation achieved. A higher Dmax signifies a more efficacious PROTAC.

Troubleshooting Guides

Issue 1: Inconsistent or No Target Degradation

Problem: My Western blot shows variable or no degradation of my target protein after PROTAC treatment.

Possible Causes & Troubleshooting Steps:

  • Cell Line Variability:

    • Cause: Expression levels of the target protein and the recruited E3 ligase can differ significantly between cell lines.

    • Solution: Confirm the expression of both the target protein and the relevant E3 ligase (e.g., VHL or Cereblon) in your cell line using Western blotting or qPCR. It is advisable to test a panel of cell lines to find a responsive model.

  • Suboptimal PROTAC Concentration (The "Hook Effect"):

    • Cause: At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which impairs the formation of the productive ternary complex required for degradation. This phenomenon is known as the "hook effect" and results in a bell-shaped dose-response curve.

    • Solution: Perform a dose-response experiment with a wide range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for maximal degradation and to observe the potential hook effect.

  • Incorrect Incubation Time:

    • Cause: The kinetics of PROTAC-mediated degradation can vary.

    • Solution: Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) at an optimal PROTAC concentration to determine the ideal incubation time for maximal degradation.

  • Compound Instability or Poor Solubility:

    • Cause: The PROTAC may be unstable or poorly soluble in the cell culture media.

    • Solution: Ensure the PROTAC is fully dissolved in a suitable solvent like DMSO before diluting it in the media. Prepare fresh stock solutions for each experiment.

  • Issues with Western Blotting Technique:

    • Cause: Problems with antibody quality, protein loading, or membrane transfer can lead to inconsistent results.

    • Solution: Use a validated primary antibody specific for the target protein and optimize its concentration. Ensure equal protein loading by quantifying protein concentration with a BCA assay and using a loading control like GAPDH or β-actin.

Issue 2: The "Hook Effect"

Problem: The degradation of my target protein decreases at higher PROTAC concentrations, resulting in a bell-shaped dose-response curve.

Likely Cause: You are observing the "hook effect," which is caused by the formation of unproductive binary complexes at high PROTAC concentrations.

Troubleshooting Steps:

  • Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, especially at the higher end where the effect is observed.

  • Determine the Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for future experiments.

  • Assess Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure ternary complex formation at different PROTAC concentrations. This can help correlate the loss of degradation with a decrease in ternary complex formation.

  • Evaluate Cell Permeability: If the hook effect is observed at unexpectedly low concentrations, consider assessing the cell permeability of your PROTAC.

Issue 3: Suspected Off-Target Effects

Problem: I am observing unexpected cellular toxicity or changes in proteins other than my intended target.

Possible Causes & Troubleshooting Steps:

  • Unintended Degradation of Other Proteins:

    • Cause: The PROTAC may facilitate the ubiquitination and degradation of proteins other than the intended target.

    • Solution: The most comprehensive method for identifying off-target effects is unbiased quantitative proteomics (e.g., mass spectrometry). This allows for a global assessment of changes in protein abundance in response to your PROTAC.

  • Pharmacological Effects of the PROTAC Molecule:

    • Cause: The warhead (target-binding ligand) or the E3 ligase recruiter of the PROTAC could have independent biological activities.

    • Solution: Use an inactive control PROTAC that is structurally similar but has a modification preventing the formation of the ternary complex. This helps differentiate effects caused by target degradation from other pharmacological effects.

  • Essential Experimental Controls for Off-Target Studies:

    • Inactive Control: A PROTAC analog that cannot form the ternary complex.

    • E3 Ligase Ligand Alone: To identify off-target effects of the E3 ligase recruiter.

    • Vehicle Control: (e.g., DMSO) to account for solvent effects.

Data Presentation

Table 1: Representative Dose-Response Data for PROTACs

PROTAC NameTargetCell LineDC50Dmax (%)Reference
PROTAC ER Degrader-3 (Hypothetical)Estrogen ReceptorMCF-710 nM~90%
Compound 7HDAC1HCT1160.91 ± 0.02 µMNot Specified
Compound 9HDAC1HCT1160.55 ± 0.18 µMNot Specified
Compound 22HDAC3HCT1160.44 ± 0.03 µM77%
NC-1BTKMino2.2 nM97%

Table 2: Representative Time-Course Data for PROTACs

PROTAC NameTargetCell LineConcentrationTime for Max DegradationReference
PROTAC ER Degrader-3 (Hypothetical)Estrogen ReceptorMCF-7100 nM12-24 hours
48-284Mutant METHS746T1 µM~24 hours

Table 3: Representative Ternary Complex Formation Data (SPR)

PROTACLigand (Immobilized)AnalyteBinary K DTernary K DCooperativity (α)Reference
MZ1VHLBRD4 BD229 nM1 nM>1 (Positive)
ARV-771VHLBRD4 BD1Not SpecifiedNot Specified~1 (No Cooperativity)

Table 4: Representative Ubiquitination Assay Data

Assay TypeKey ReagentsDetection MethodTypical ObservationReference
In-cell Western BlotAnti-ubiquitin antibody, Anti-target antibodyChemiluminescence or FluorescenceIncreased high molecular weight smear/bands for the target protein upon PROTAC treatment.
Immunoprecipitation-Western BlotAnti-target antibody for IP, Anti-ubiquitin for WBChemiluminescence or FluorescenceEnrichment of ubiquitinated target protein species.

Experimental Protocols

Detailed Methodology 1: Western Blot for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer, then boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • The next day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control.

Detailed Methodology 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This protocol provides a general framework for assessing ternary complex formation using SPR.

Materials:

  • SPR instrument and sensor chips (e.g., Biacore)

  • Purified E3 ligase (e.g., VHL complex), target protein, and PROTAC

  • Running buffer

  • Immobilization reagents

Procedure:

  • Ligand Immobilization: Immobilize the E3 ligase onto the sensor chip surface.

  • Binary Interaction Analysis:

    • Flow the PROTAC over the immobilized E3 ligase surface at various concentrations to determine the binary binding affinity (KD).

    • In a separate experiment, if desired, immobilize the target protein and flow the PROTAC over to determine the other binary KD.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these mixtures over the immobilized E3 ligase surface.

  • Data Analysis:

    • The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex.

    • Determine the kinetic parameters (kon, koff) and affinity (KD) for the ternary complex by fitting the sensorgram data to appropriate binding models.

    • Calculate the cooperativity factor (α = K D Binary / K D Ternary) to assess the stability of the ternary complex.

Detailed Methodology 3: In-Cell Ubiquitination Assay

This protocol describes the detection of target protein ubiquitination using immunoprecipitation followed by Western blotting.

Materials:

  • Cell lysate prepared from PROTAC-treated and control cells (as in the Western blot protocol, but with the addition of a proteasome inhibitor like MG132 for 1-2 hours before lysis to allow ubiquitinated proteins to accumulate)

  • Primary antibody against the protein of interest

  • Protein A/G agarose or magnetic beads

  • Wash buffer

  • Elution buffer (e.g., 2x Laemmli sample buffer)

  • Primary antibody against ubiquitin

Procedure:

  • Immunoprecipitation:

    • To 500-1000 µg of protein lysate, add the primary antibody against the protein of interest.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

    • Wash the beads several times with wash buffer.

  • Elution:

    • Add 2x Laemmli sample buffer to the beads and boil at 95°C for 5-10 minutes to elute the immunoprecipitated proteins.

  • Western Blot Analysis:

    • Perform Western blotting on the eluted samples as described in the first protocol.

    • Use the anti-ubiquitin antibody to detect the ubiquitinated forms of the protein of interest. A smear or ladder of higher molecular weight bands indicates ubiquitination.

    • The membrane can be stripped and re-probed with the antibody against the protein of interest to confirm successful immunoprecipitation.

Visualizations

PROTAC_Mechanism_of_Action POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycle PROTAC & E3 Ligase Recycled Ternary_Complex->Recycle Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex E1, E2 Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

PROTAC Mechanism of Action.

PROTAC_Experimental_Workflow Start Start: PROTAC Design & Synthesis Cell_Culture Cell Culture & Treatment Start->Cell_Culture Degradation_Assay Degradation Assay (Western Blot) Cell_Culture->Degradation_Assay Dose_Response Dose-Response Curve (DC50, Dmax) Degradation_Assay->Dose_Response Time_Course Time-Course Analysis Degradation_Assay->Time_Course Mechanism_Validation Mechanism Validation Dose_Response->Mechanism_Validation Time_Course->Mechanism_Validation Ternary_Complex_Assay Ternary Complex Assay (SPR, ITC) Mechanism_Validation->Ternary_Complex_Assay Ubiquitination_Assay Ubiquitination Assay Mechanism_Validation->Ubiquitination_Assay Off_Target_Analysis Off-Target Analysis (Proteomics) Mechanism_Validation->Off_Target_Analysis End Lead Optimization Ternary_Complex_Assay->End Ubiquitination_Assay->End Off_Target_Analysis->End

General PROTAC Experimental Workflow.

Troubleshooting_Decision_Tree Start No/Low Degradation Observed Check_Controls Check Western Blot Controls (Loading, Antibody) Start->Check_Controls Dose_Response Perform Wide Dose-Response (0.1 nM - 10 µM) Check_Controls->Dose_Response Controls OK Hook_Effect Hook Effect Observed? Dose_Response->Hook_Effect Optimize_Conc Optimize Concentration (Use Conc. at Dmax) Hook_Effect->Optimize_Conc Yes No_Hook_Effect No Hook Effect Hook_Effect->No_Hook_Effect No Time_Course Perform Time-Course No_Hook_Effect->Time_Course Degradation_Seen Degradation Observed? Time_Course->Degradation_Seen Optimize_Time Optimize Incubation Time Degradation_Seen->Optimize_Time Yes No_Degradation Still No Degradation Degradation_Seen->No_Degradation No Check_E3 Check E3 Ligase & Target Expression No_Degradation->Check_E3 Check_Permeability Assess Cell Permeability Check_E3->Check_Permeability Check_Ternary Assess Ternary Complex Formation (Biophysical) Check_Permeability->Check_Ternary

Troubleshooting Flowchart for PROTAC Experiments.

References

Validation & Comparative

Validating ITK Degradation: A Comparative Guide to Proteasome Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used proteasome inhibitors for validating the proteasome-dependent degradation of Interleukin-2-inducible T-cell kinase (ITK), a critical signaling molecule in T-cells. We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in designing and interpreting experiments aimed at understanding ITK turnover.

Introduction to ITK and Proteasomal Degradation

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a pivotal role in T-cell receptor (TCR) signaling. The activation and subsequent downstream signaling of ITK are crucial for T-cell development, proliferation, and differentiation. Consequently, ITK has emerged as a significant therapeutic target for various immunological disorders and T-cell malignancies.

The cellular levels of ITK are tightly regulated, in part, through the ubiquitin-proteasome system (UPS). This pathway involves the tagging of ITK with ubiquitin molecules, which marks it for recognition and degradation by the 26S proteasome, a large protein complex responsible for degrading a wide variety of cellular proteins.[1] The targeted degradation of ITK is a promising therapeutic strategy, and validating the involvement of the proteasome is a critical step in the development of novel ITK-targeting therapies, such as proteolysis-targeting chimeras (PROTACs).

Proteasome inhibitors are invaluable tools for confirming the proteasomal degradation of a target protein. By blocking the catalytic activity of the proteasome, these small molecules lead to the accumulation of ubiquitinated proteins, including ITK, that would otherwise be degraded. This guide compares the utility of three widely used proteasome inhibitors—MG132, Bortezomib, and Carfilzomib—in stabilizing ITK protein levels.

ITK Signaling and Degradation Pathway

Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to the activation of ITK. Activated ITK then phosphorylates downstream targets, such as phospholipase C-gamma 1 (PLCγ1), culminating in T-cell activation. The controlled degradation of ITK via the ubiquitin-proteasome system serves as a negative feedback mechanism to terminate the signal.

ITK_Signaling_Pathway TCR TCR Engagement LCK LCK Activation TCR->LCK ITK_inactive ITK (inactive) LCK->ITK_inactive Phosphorylation ITK_active ITK (active) ITK_inactive->ITK_active PLCG1 PLCγ1 ITK_active->PLCG1 Phosphorylation Ubiquitination Ubiquitination ITK_active->Ubiquitination pPLCG1 p-PLCγ1 PLCG1->pPLCG1 T_cell_activation T-Cell Activation pPLCG1->T_cell_activation Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Proteasome_Inhibitors Proteasome Inhibitors (MG132, Bortezomib, Carfilzomib) Proteasome_Inhibitors->Proteasome Inhibition

ITK signaling and proteasomal degradation pathway.

Comparison of Proteasome Inhibitors for ITK Stabilization

The choice of proteasome inhibitor can significantly impact experimental outcomes. Below is a comparison of MG132, Bortezomib, and Carfilzomib, highlighting their mechanisms of action and general efficacy.

InhibitorMechanism of ActionReversibilityTypical Working Concentration (in T-cell lines)Key Characteristics
MG132 Peptide aldehyde, primarily inhibits the chymotrypsin-like activity of the proteasome.Reversible1-10 µMBroadly used, cost-effective, but can have off-target effects on other proteases like calpains and cathepsins.
Bortezomib Dipeptidyl boronic acid, primarily inhibits the chymotrypsin-like and to a lesser extent, the caspase-like activities.Slowly Reversible10-100 nMFDA-approved drug, highly potent and more specific than MG132.
Carfilzomib Epoxyketone, irreversibly binds to and inhibits the chymotrypsin-like activity.Irreversible20-200 nMFDA-approved drug, highly specific and potent, with sustained inhibition due to its irreversible nature.
Quantitative Data Summary:

The following table presents representative data on the efficacy of these inhibitors. While direct comparative data on ITK stabilization is limited, the IC50 values for proteasome inhibition and cytotoxicity in relevant T-cell lines (e.g., Jurkat) provide a strong indication of their relative potency. Lower IC50 values indicate higher potency.

Proteasome InhibitorCell LineAssayIC50 ValueReference
MG132 JurkatProteasome Activity~200 nM[2]
Bortezomib T-ALL cell linesCytotoxicity (72h)Median: 13.5 nM[3]
Carfilzomib T-ALL cell linesCytotoxicity (72h)Median: 5.3 nM[3]

Note: IC50 values can vary depending on the specific cell line, assay conditions, and exposure time. This table is intended for comparative purposes.

Experimental Protocols

Validating Proteasome-Dependent ITK Degradation using Western Blot

This protocol outlines the steps to determine if the degradation of ITK is mediated by the proteasome by assessing the rescue of ITK protein levels in the presence of a proteasome inhibitor.

Western_Blot_Workflow cluster_treatment Cell Treatment cluster_analysis Western Blot Analysis Culture Culture Jurkat T-cells Pretreat Pre-treat with Proteasome Inhibitor (e.g., 10 µM MG132 for 2h) Culture->Pretreat Treat Treat with ITK Degrader or stimulus for degradation Pretreat->Treat Lysis Cell Lysis & Protein Quantification Treat->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Incubate with anti-ITK & anti-GAPDH antibodies Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibodies Primary_Ab->Secondary_Ab Detection ECL Detection & Imaging Secondary_Ab->Detection Quantification Densitometry Analysis Detection->Quantification

Experimental workflow for Western blot analysis.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Proteasome inhibitors (MG132, Bortezomib, Carfilzomib)

  • ITK degrader (e.g., a PROTAC) or stimulus to induce ITK degradation

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies: anti-ITK, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

Procedure:

  • Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium at a density of 0.5 x 10^6 cells/mL.

  • Proteasome Inhibitor Pre-treatment: Pre-treat the cells with the desired proteasome inhibitor for 2 hours. For example, use 10 µM MG132, 100 nM Bortezomib, or 200 nM Carfilzomib. Include a vehicle control (DMSO).

  • ITK Degradation Induction: Add the ITK degrader or stimulus to the pre-treated cells and incubate for the desired time (e.g., 6-24 hours).

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against ITK and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the ITK band intensity to the loading control. A significant increase in the ITK signal in the proteasome inhibitor co-treated samples compared to the degrader-only samples confirms proteasome-dependent degradation.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the proteasome inhibitors and/or ITK degraders on the cells.

Materials:

  • Jurkat T-cells

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed Jurkat cells into a 96-well plate at a density of 1 x 10^4 cells/well.

  • Treatment: Add serial dilutions of the proteasome inhibitors or ITK degrader to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

In Vivo Ubiquitination Assay

This assay directly demonstrates the ubiquitination of ITK.

Materials:

  • Jurkat T-cells

  • Plasmids encoding HA-tagged ubiquitin and Flag-tagged ITK (or use endogenous ITK)

  • Transfection reagent

  • Proteasome inhibitor (e.g., MG132)

  • Co-immunoprecipitation (Co-IP) reagents

  • Anti-Flag (or anti-ITK) and anti-HA antibodies

Procedure:

  • Transfection: Co-transfect Jurkat cells with HA-ubiquitin and Flag-ITK plasmids.

  • Treatment: Treat the transfected cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells in a denaturing lysis buffer.

  • Immunoprecipitation: Immunoprecipitate Flag-ITK using an anti-Flag antibody.

  • Western Blotting: Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-HA antibody to detect ubiquitinated ITK and an anti-Flag antibody to confirm the immunoprecipitation of ITK. A smear of high-molecular-weight bands reactive to the anti-HA antibody indicates polyubiquitination of ITK.

Conclusion

Validating the proteasome-dependent degradation of ITK is a fundamental step in the study of its regulation and in the development of novel therapeutics. The choice of proteasome inhibitor should be guided by the specific experimental needs, considering factors such as potency, specificity, and reversibility. For routine validation, MG132 is a cost-effective option. For more specific and potent inhibition, particularly in studies leading to in vivo applications, Bortezomib and Carfilzomib are superior choices. The detailed protocols provided in this guide offer a robust framework for researchers to confidently investigate the role of the ubiquitin-proteasome system in ITK degradation.

References

Protein Degradation vs. Kinase Inhibition: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between targeted protein degradation and traditional kinase inhibition represents a critical decision in the therapeutic strategy against kinase-driven diseases. While kinase inhibitors have long been a cornerstone of targeted therapy, the emergence of technologies like Proteolysis Targeting Chimeras (PROTACs) offers a distinct and often advantageous mechanism of action. This guide provides an objective comparison of these two modalities, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate approach for your research.

Targeted protein degraders operate by hijacking the cell's own ubiquitin-proteasome system to eliminate a target kinase entirely, whereas kinase inhibitors typically function by competitively binding to the ATP pocket to block its catalytic activity.[1] This fundamental difference in their mechanism of action leads to significant distinctions in their pharmacological profiles, including potency, selectivity, and the potential to overcome drug resistance.[2][3]

Quantitative Comparison of Efficacy and Potency

The decision to pursue a protein degradation or kinase inhibition strategy is often guided by quantitative measures of their activity. The following tables summarize key performance indicators for representative protein degraders and kinase inhibitors targeting various kinases.

Table 1: Comparison of a PROTAC Degrader vs. Kinase Inhibitor Targeting Receptor Tyrosine Kinases (RTKs)
ParameterPROTAC 1 (Lapatinib-based)Diastereomer 2 (Inactive PROTAC control)Kinase Target(s)Cell LineReference(s)
Anti-proliferative IC50 102 nM171 nMHER2SKBr3[4]
Degradation DC50 ~10-100 nMNo degradationEGFR, HER2Various
Maximum Degradation (Dmax) >90%Not ApplicableEGFR, HER2Various

Note: Diastereomer 2 contains the same kinase-binding warhead as PROTAC 1 but has an inactivated E3 ligase ligand, effectively making it a kinase inhibitor-only control.

Table 2: Comparison of a PROTAC Degrader vs. Kinase Inhibitor Targeting BCR-ABL
ParameterSIAIS178 (Dasatinib-based PROTAC)Dasatinib (Kinase Inhibitor)Kinase Target(s)Cell LineReference(s)
Anti-proliferative IC50 24.0 nM0.9 nMBCR-ABLK562
Degradation DC50 8.5 nMNot ApplicableBCR-ABLK562
ParameterGMB-805 (Asciminib-based PROTAC)Asciminib (Allosteric Inhibitor)Kinase Target(s)Cell LineReference(s)
Anti-proliferative IC50 169 nMData not provided for direct comparisonBCR-ABLK562
Degradation DC50 30 nMNot ApplicableBCR-ABLK562
Table 3: Comparison of a PROTAC Degrader vs. Kinase Inhibitor Targeting CDK9
ParameterB03 (CDK9 PROTAC)Cdk9-IN-13 (Kinase Inhibitor)Kinase Target(s)Cell LineReference(s)
Anti-proliferative IC50 More effective than inhibitorLess effective than degraderCDK9AML cells
Inhibitory IC50 Not the primary mechanism< 3 nMCDK9In vitro
Degradation DC50 7.62 nMNot ApplicableCDK9MOLM-13

Key Advantages of Protein Degradation

Protein degradation offers several distinct advantages over kinase inhibition:

  • Overcoming Resistance: Kinase inhibitors are susceptible to resistance mechanisms such as target mutation or overexpression. By removing the entire protein, degraders can often overcome these resistance mechanisms.

  • Elimination of Scaffolding Functions: Kinases can have non-catalytic scaffolding functions that are not affected by inhibitors. Protein degradation eliminates the entire protein, thereby abrogating both catalytic and scaffolding activities.

  • Sustained Duration of Action: The catalytic nature of PROTACs, where one molecule can degrade multiple target proteins, can lead to a more durable and sustained downstream signaling response even after the compound has been cleared.

  • Improved Selectivity: The requirement for the formation of a stable ternary complex between the target protein, PROTAC, and E3 ligase can provide an additional layer of selectivity compared to inhibitors that only rely on binding to the kinase active site.

  • Potency: Degraders can be effective at very low concentrations due to their catalytic mechanism, often demonstrating higher potency in cellular assays compared to their inhibitor counterparts.

Signaling Pathways: Inhibition vs. Degradation

The following diagrams illustrate the mechanistic differences between kinase inhibition and protein degradation in the context of a generic Receptor Tyrosine Kinase (RTK) signaling pathway.

RTK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand RTK_inactive RTK (Inactive) Ligand->RTK_inactive Binding RTK_active RTK (Active/Dimerized) + Phosphorylation RTK_inactive->RTK_active Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK) RTK_active->Downstream Activation Response Cellular Response (Proliferation, Survival) Downstream->Response Signal Transduction

Figure 1. Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Inhibition_vs_Degradation cluster_inhibition Kinase Inhibition cluster_degradation Protein Degradation (PROTAC) RTK_active_inhib Active RTK Blocked_Signal Downstream Signaling BLOCKED RTK_active_inhib->Blocked_Signal Inhibition Inhibitor Kinase Inhibitor Inhibitor->RTK_active_inhib Binds to ATP pocket RTK_protein RTK Protein Ternary_Complex Ternary Complex (RTK-PROTAC-E3) RTK_protein->Ternary_Complex PROTAC PROTAC PROTAC->RTK_protein E3_Ligase E3 Ligase PROTAC->E3_Ligase PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub tag transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degraded_RTK Degraded Protein Proteasome->Degraded_RTK Degradation Western_Blot_Workflow start Start cell_culture Cell Culture & PROTAC Treatment start->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (Western Blot) sds_page->transfer probing Antibody Probing transfer->probing detection Signal Detection & Quantification probing->detection analysis Data Analysis (DC50, Dmax) detection->analysis end End analysis->end Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents: Kinase, Substrate, Inhibitor, [γ-32P]ATP start->reagent_prep reaction_setup Set up Kinase Reaction in 96-well plate reagent_prep->reaction_setup incubation Incubate at 30°C reaction_setup->incubation spotting Spot Reaction Mixture onto Phosphocellulose Paper incubation->spotting washing Wash Paper to Remove Unincorporated ATP spotting->washing scintillation Scintillation Counting washing->scintillation analysis Data Analysis (IC50) scintillation->analysis end End analysis->end

References

Unveiling the Selectivity of ITK Degrader 1: A Comparative Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profile of ITK degrader 1 (also known as BSJ-05-037 or compound 28) against other known ITK inhibitors, supported by available experimental data. This analysis is crucial for understanding the selectivity of this degrader and its potential for off-target effects.

Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase in the Tec family, playing a pivotal role in T-cell receptor (TCR) signaling. Its involvement in T-cell activation and differentiation makes it an attractive therapeutic target for autoimmune diseases and T-cell malignancies. Targeted protein degraders, such as this compound, represent a novel therapeutic modality designed to eliminate the entire protein rather than just inhibiting its enzymatic activity. A key aspect of their preclinical evaluation is the assessment of their selectivity to minimize potential toxicities arising from off-target protein degradation.

Comparative Cross-Reactivity Profile

This section summarizes the available cross-reactivity data for this compound and two comparator ITK inhibitors: BMS-509744 (the parent inhibitor of this compound) and Soquelitinib (a covalent ITK inhibitor).

CompoundAssay TypeOn-Target PotencyOff-Target ProfileReference
This compound (BSJ-05-037) Global Proteomics (MOLT4 cells, 100 nM, 5h)Significant ITK degradationSignificant downregulation of RNF166, ZNF653, and ZNF692.[1](--INVALID-LINK--)
BMS-509744 Kinase Inhibition AssayIC50 = 19 nM (ITK)IC50 values: Fyn (1.1 µM), IR (1.1 µM), Lck (2.4 µM), Btk (4.1 µM). Little to no activity against 14 other kinases.(2--INVALID-LINK--,--INVALID-LINK--
Soquelitinib (CPI-818) Kinome Scan (1 µM)>95% inhibition of ITK≥65% inhibition of 8 other kinases.[1](--INVALID-LINK--)

Experimental Methodologies

A detailed understanding of the experimental protocols used to generate the cross-reactivity data is essential for its correct interpretation.

Global Proteomics for Degrader Selectivity (TMT-based)

This method provides an unbiased, quantitative assessment of changes in the proteome upon treatment with a degrader.

  • Cell Culture and Lysis: MOLT4 cells are cultured and treated with the degrader (e.g., 100 nM this compound) or vehicle control (DMSO) for a specified duration (e.g., 5 hours). After treatment, cells are harvested and lysed to extract total protein.

  • Protein Digestion and Labeling: Proteins are digested into peptides using an enzyme like trypsin. The resulting peptides from each condition are then labeled with isobaric tags (e.g., Tandem Mass Tags, TMT). These tags have the same total mass but produce different reporter ion masses upon fragmentation in the mass spectrometer, allowing for multiplexed analysis.

  • Peptide Fractionation and LC-MS/MS Analysis: The labeled peptide mixture is fractionated using high-pH reversed-phase chromatography to reduce sample complexity. Each fraction is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The raw mass spectrometry data is processed using specialized software. Peptides are identified by matching their fragmentation patterns to a protein sequence database. The reporter ion intensities are used to quantify the relative abundance of each protein across the different treatment conditions. Proteins showing a statistically significant decrease in abundance in the degrader-treated samples compared to the control are identified as potential off-targets.

Kinome Scanning for Inhibitor Selectivity (KINOMEscan™)

This is a high-throughput competition binding assay used to determine the interaction of a test compound with a large panel of kinases.

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the solid support is quantified using qPCR of the DNA tag.

  • Experimental Procedure: A panel of kinases is individually tested with the compound of interest at a fixed concentration (e.g., 1 µM for Soquelitinib). The amount of kinase bound to the immobilized ligand is measured in the presence and absence of the test compound.

  • Data Interpretation: The results are typically expressed as the percentage of inhibition relative to a DMSO control. A lower percentage of control indicates stronger binding of the compound to the kinase. This allows for a broad assessment of the compound's selectivity across the kinome. For hits, a dissociation constant (Kd) can be determined by running the assay with a range of compound concentrations.

Visualizing the Molecular Context and Experimental Process

To better understand the biological context and the experimental approaches, the following diagrams are provided.

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR/CD3 Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT PLCG1 PLCγ1 LAT->PLCG1 SLP76 SLP-76 ITK ITK SLP76->ITK ZAP70->LAT ZAP70->SLP76 ITK->PLCG1 Phosphorylation IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB Activation DAG->NFkB NFAT NFAT Activation Ca_Flux->NFAT

Figure 1. Simplified ITK Signaling Pathway.

Experimental_Workflow cluster_proteomics Global Proteomics Workflow cluster_kinome Kinome Scan Workflow p_start Cell Treatment (Degrader vs. Vehicle) p_lysis Cell Lysis p_start->p_lysis p_digest Protein Digestion p_lysis->p_digest p_label TMT Labeling p_digest->p_label p_frac Peptide Fractionation p_label->p_frac p_lcms LC-MS/MS Analysis p_frac->p_lcms p_data Data Analysis (Protein Quantification) p_lcms->p_data k_start Compound Incubation with Kinase Panel k_bind Competition Binding (Immobilized Ligand) k_start->k_bind k_quant Quantification (qPCR of DNA tag) k_bind->k_quant k_data Data Analysis (% Inhibition) k_quant->k_data

Figure 2. Cross-Reactivity Profiling Workflows.

References

Global Proteomics Confirms High Selectivity of ITK Degrader 1

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the selectivity of a novel ITK degrader, supported by global proteomics data and detailed experimental protocols.

In the landscape of targeted therapies for T-cell mediated diseases, the selective degradation of Interleukin-2-inducible T-cell kinase (ITK) presents a promising strategy. This guide provides a comprehensive comparison of a selective ITK degrader, herein referred to as ITK Degrader 1 (exemplified by the well-characterized degrader BSJ-05-037), with other ITK-targeting compounds.[1][2][3][4][5] The superior selectivity of this compound, as confirmed by global proteomics, offers a significant advantage in minimizing off-target effects, a common challenge with traditional kinase inhibitors.

Comparative Analysis of ITK-Targeting Compounds

The following table summarizes the quantitative data for this compound and comparable ITK inhibitors. The data highlights the high potency and selectivity of the degrader approach.

CompoundTypeTargetPotency (DC50/IC50)Selectivity Profile
This compound (e.g., BSJ-05-037) PROTAC DegraderITKDC50 = 17.6 - 41.8 nMHighly selective for ITK degradation. Global proteomics in MOLT4 cells showed significant downregulation of only ITK and known lenalidomide-dependent proteins.
BMS-509744 Small Molecule InhibitorITKIC50 = 19 nMPotent and selective ITK inhibitor, serving as the parent inhibitor for BSJ-05-037.
Ibrutinib Small Molecule InhibitorBTK, ITK, and othersBTK IC50 = 0.5 nMBroad selectivity, inhibiting multiple kinases including the entire TEC family, EGFR, and JAK3, which can lead to off-target effects.

Experimental Protocols

A detailed methodology for the key experiments is provided below to allow for replication and further investigation.

Global Proteomics for Selectivity Profiling

This protocol outlines the use of quantitative mass spectrometry to assess the selectivity of an ITK degrader across the entire proteome.

1. Cell Culture and Treatment:

  • MOLT4 cells, which endogenously express ITK, are cultured to a sufficient density.

  • Cells are treated with either DMSO (vehicle control) or 100 nM of the ITK degrader (e.g., BSJ-05-037) for 5 hours. This short treatment time is chosen to favor the detection of direct degradation targets over secondary, downstream effects.

2. Cell Lysis and Protein Digestion:

  • Following treatment, cells are harvested by centrifugation.

  • Cell lysis is performed, and the resulting protein extracts are prepared for mass spectrometry.

  • Proteins are digested into peptides using an enzyme such as trypsin.

3. Tandem Mass Tag (TMT) Labeling and Fractionation:

  • Tryptic peptides are labeled with Tandem Mass Tags (TMT) for multiplexed quantitative analysis.

  • The labeled peptide mixture is then fractionated to increase the depth of proteome coverage.

4. LC-MS/MS Analysis:

  • The fractionated peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer, such as an Orbitrap Fusion Lumos.

5. Data Analysis:

  • The raw mass spectrometry data is processed using software like Proteome Discoverer.

  • MS/MS spectra are searched against a comprehensive human protein database (e.g., SwissProt) to identify peptides and proteins.

  • Protein abundance is quantified, and statistical analysis is performed to identify proteins that are significantly downregulated in the degrader-treated samples compared to the control.

Visualizing Key Biological and Experimental Processes

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the ITK signaling pathway and the experimental workflow for global proteomics.

ITK_Signaling_Pathway TCR TCR LCK LCK TCR->LCK ZAP70 ZAP70 LCK->ZAP70 LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCG1 PLCγ1 ITK->PLCG1 Activates Downstream Downstream Signaling PLCG1->Downstream

Caption: Simplified ITK signaling pathway downstream of the T-cell receptor (TCR).

Global_Proteomics_Workflow Cell_Culture Cell Culture (MOLT4) Treatment Treatment (ITK Degrader vs. DMSO) Cell_Culture->Treatment Lysis_Digestion Cell Lysis & Protein Digestion Treatment->Lysis_Digestion TMT_Labeling TMT Labeling Lysis_Digestion->TMT_Labeling LC_MS LC-MS/MS Analysis TMT_Labeling->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis Selectivity Selectivity Profile Data_Analysis->Selectivity

Caption: Experimental workflow for global proteomics-based selectivity profiling of an ITK degrader.

References

Validating ITK Degrader 1: A Guide to Essential Control Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins. Interleukin-2-inducible T-cell kinase (ITK) is a critical mediator of T-cell receptor (TCR) signaling, making it a promising target for T-cell-mediated diseases.[1][2][3] This guide provides a framework for validating a novel ITK degrader, "ITK Degrader 1," with a focus on essential control experiments to ensure its efficacy and specificity.

The Mechanism of Action of an ITK Degrader

ITK is a key component of the signaling cascade downstream of the T-cell receptor (TCR).[1][4] Upon TCR stimulation, ITK is activated and phosphorylates phospholipase C-gamma 1 (PLCγ1), leading to the activation of downstream transcription factors like NFAT and NF-κB, which are crucial for T-cell activation, proliferation, and differentiation.

An ITK degrader is a heterobifunctional molecule, often a proteolysis-targeting chimera (PROTAC), that co-opts the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). It does this by simultaneously binding to ITK and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to tag ITK with ubiquitin, marking it for degradation by the proteasome.

cluster_cell T-Cell cluster_degradation Degradation Pathway TCR TCR LCK LCK TCR->LCK Stimulation ZAP70 ZAP70 LCK->ZAP70 LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCg1 PLCγ1 ITK->PLCg1 Phosphorylation Proteasome Proteasome ITK->Proteasome Degradation NFAT_NFkB NFAT/NF-κB Activation PLCg1->NFAT_NFkB ITK_Degrader This compound ITK_Degrader->ITK E3_Ligase E3 Ligase ITK_Degrader->E3_Ligase E3_Ligase->ITK Ubiquitination Ub Ub

Figure 1. ITK Signaling and Degrader Mechanism

Comparison of Expected Outcomes for Control Experiments

To rigorously validate "this compound," a series of control experiments are essential. The table below summarizes the expected outcomes for a successful degrader compared to a failed or non-specific compound.

Experiment This compound (Successful) Negative Control 1 (Inactive Epimer) Negative Control 2 (ITK Inhibitor) Experimental Condition Control
ITK Protein Levels Dose-dependent decreaseNo change in ITK levelsNo change in ITK levelsNo change in ITK levels (Vehicle)
ITK mRNA Levels No significant changeNo significant changeNo significant changeNo significant change (Vehicle)
Downstream Signaling (pPLCγ1) Dose-dependent decreaseNo change in pPLCγ1 levelsDose-dependent decreaseNo change in pPLCγ1 levels (Vehicle)
Proteasome Inhibition Rescue ITK degradation is blockedN/AN/AN/A (Proteasome inhibitor alone may slightly increase ITK)
E3 Ligase Dependence No ITK degradation in E3 ligase knockout/knockdown cellsN/AN/AN/A
Off-Target Protein Levels No significant change in closely related kinases (e.g., BTK, TEC)No change in off-target protein levelsPotential for off-target inhibitionNo change in off-target protein levels (Vehicle)
Cellular Viability Reduced viability in ITK-dependent cancer cell linesNo effect on viabilityReduced viability in ITK-dependent cancer cell linesNo effect on viability (Vehicle)

Experimental Workflow for Validation

The validation of "this compound" should follow a logical progression of experiments to confirm its mechanism of action and specificity.

cluster_moa Mechanism of Action cluster_specificity Specificity A Start: this compound Synthesis B Biochemical Assay: ITK & E3 Ligase Binding A->B C Cellular Assay: Western Blot for ITK Levels B->C D Mechanism of Action Studies C->D E Specificity & Off-Target Analysis C->E F Functional Cellular Assays D->F D1 Proteasome Inhibitor Rescue D2 E3 Ligase Knockout/Knockdown D3 qRT-PCR for ITK mRNA E->F E1 Proteomics (e.g., TMT-MS) E2 Western Blot for Related Kinases G In Vivo Studies F->G

References

Comparing the efficacy of different E3 ligase recruiters for ITK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted degradation of Interleukin-2-inducible T-cell kinase (ITK), a crucial mediator of T-cell receptor (TCR) signaling, presents a promising therapeutic strategy for autoimmune diseases and T-cell malignancies. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to achieve this by coopting the cellular ubiquitin-proteasome system. The choice of the E3 ubiquitin ligase recruiter within a PROTAC is a critical determinant of its degradation efficacy, selectivity, and overall pharmacological profile.

This guide provides a comparative analysis of the efficacy of two prominent E3 ligase recruiters, Cereblon (CRBN) and von Hippel-Lindau (VHL), for the targeted degradation of ITK. Due to a lack of available literature, this guide does not include a comparison with Inhibitor of Apoptosis Protein (IAP) recruiters for ITK. The information herein is synthesized from published research and patent literature to aid in the rational design and selection of ITK-targeting degraders.

Quantitative Performance Comparison

The following table summarizes the quantitative data on the degradation of ITK by PROTACs utilizing different E3 ligase recruiters. It is important to note that the data for the CRBN and VHL recruiters are derived from separate studies and may not represent a direct head-to-head comparison under identical experimental conditions.

E3 Ligase RecruiterDegrader CompoundTarget ProteinCell LineDegradation MetricValueCitation
Cereblon (CRBN) BSJ-05-037ITKDERL-2IC50 17.6 nM[1]
ITKHut78IC50 41.8 nM[1]
von Hippel-Lindau (VHL) Compound 31 (from patent)ITKHiBiT-tagged cell lineDC50 ~1-10 nM (estimated)[2]
ITKHiBiT-tagged cell lineDmax >90% (estimated)[2]

Note on VHL Recruiter Data: The DC50 and Dmax values for the VHL-recruiting ITK degrader are estimated from the graphical data presented in patent WO2022235698A1[2].

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

ITK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Engagement ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates ITK_mem ITK PLCg1_mem PLCγ1 ITK_mem->PLCg1_mem Phosphorylates IP3 IP3 PLCg1_mem->IP3 DAG DAG PLCg1_mem->DAG SLP76 SLP-76 ZAP70->SLP76 LAT LAT ZAP70->LAT SLP76->ITK_mem Recruits LAT->SLP76 Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKCθ Activation DAG->PKC_activation NFAT_activation NFAT Activation Ca_release->NFAT_activation

Figure 1: Simplified ITK Signaling Pathway.

PROTAC_Mechanism PROTAC PROTAC ITK ITK (Target) PROTAC->ITK Binds E3_Ligase E3 Ligase (CRBN/VHL) PROTAC->E3_Ligase Binds Ternary_Complex ITK-PROTAC-E3 Ternary Complex ITK->Ternary_Complex E3_Ligase->Ternary_Complex Ub_ITK Polyubiquitinated ITK Ternary_Complex->Ub_ITK Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_ITK->Proteasome Recognition Degradation Degradation Proteasome->Degradation Leads to

Figure 2: General Mechanism of PROTAC-induced ITK Degradation.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cell_plating Plate T-cells (e.g., Jurkat, Hut78) degrader_treatment Treat with ITK Degrader (Dose-response) cell_plating->degrader_treatment cell_lysis Cell Lysis degrader_treatment->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant western_blot Western Blot protein_quant->western_blot data_analysis Data Analysis (DC50/Dmax Calculation) western_blot->data_analysis

Figure 3: Typical Experimental Workflow for Evaluating ITK Degraders.

Detailed Experimental Protocols

The following are representative protocols for key experiments involved in assessing the efficacy of ITK degraders.

Cell Culture and Treatment
  • Cell Lines: Human T-cell lymphoma cell lines such as Jurkat, Hut78, or DERL-2, which endogenously express ITK, are commonly used. For some applications, engineered cell lines, such as those expressing HiBiT-tagged ITK, may be utilized for sensitive luminescence-based detection.

  • Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Degrader Treatment: For dose-response experiments, cells are seeded in appropriate multi-well plates and treated with a serial dilution of the ITK degrader compound or DMSO as a vehicle control for a specified period (e.g., 16-24 hours).

Western Blot Analysis for ITK Degradation
  • Cell Lysis: Following treatment, cells are harvested and washed with ice-cold phosphate-buffered saline (PBS). Cell pellets are then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of total protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated with a primary antibody specific for ITK overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent. The band intensities are quantified using densitometry software. The percentage of ITK degradation is calculated relative to the vehicle-treated control, and the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are determined by fitting the data to a dose-response curve.

In Vitro HiBiT Lytic Detection Assay

This method provides a high-throughput, quantitative measure of protein degradation.

  • Cell Line: A cell line engineered to express ITK endogenously tagged with a HiBiT peptide is used.

  • Assay Procedure:

    • Cells are plated in a white, opaque multi-well plate.

    • Cells are treated with the degrader compounds at various concentrations.

    • Following the incubation period, a lytic reagent containing the LgBiT protein and a luciferase substrate is added to the wells.

    • The luminescence, which is proportional to the amount of HiBiT-tagged ITK, is measured using a luminometer.

  • Data Analysis: The luminescence signal is normalized to the vehicle control to determine the percentage of remaining protein. DC50 and Dmax values are then calculated.

In Vivo ITK Degradation in Mouse Splenocytes

This protocol is adapted from the patent literature to assess in vivo target engagement and degradation.

  • Animal Model: BALB/c mice or other suitable strains are used.

  • Compound Administration: The ITK degrader is administered to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Sample Collection: At various time points after dosing, mice are euthanized, and spleens are harvested.

  • Splenocyte Isolation: Single-cell suspensions of splenocytes are prepared by mechanical dissociation of the spleens.

  • Protein Analysis: The splenocytes are lysed, and the levels of ITK protein are analyzed by Western blot as described above.

Conclusion

The choice of E3 ligase recruiter is a pivotal decision in the development of effective ITK-targeting PROTACs. Both CRBN and VHL have demonstrated the ability to mediate potent degradation of ITK. The data presented in this guide, though not from a direct comparative study, suggest that both recruiters can achieve nanomolar degradation potencies. The selection of an optimal E3 ligase for a specific ITK degrader will likely depend on a multitude of factors including the specific chemical scaffold of the PROTAC, the cellular context, and the desired pharmacokinetic and pharmacodynamic properties. Further head-to-head studies are warranted to delineate the nuanced advantages of each E3 ligase recruiter in the context of ITK degradation.

References

Validating ITK Degradation: A Comparative Guide to Phenotypic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of phenotypic assays to validate the effects of Interleukin-2-inducible T-cell kinase (ITK) degradation. We present supporting experimental data, detailed protocols for key experiments, and visualizations of relevant biological pathways and workflows.

The targeted degradation of ITK, a key kinase in T-cell receptor (TCR) signaling, presents a promising therapeutic strategy for T-cell mediated diseases. Unlike traditional inhibition, degradation removes the entire protein, eliminating both catalytic and scaffolding functions. Validating the downstream functional consequences of ITK degradation is crucial for the development of effective degraders, such as Proteolysis Targeting Chimeras (PROTACs). This guide outlines and compares common phenotypic assays used to confirm the functional effects of ITK degradation.

ITK Signaling Pathway

Interleukin-2-inducible T-cell kinase (ITK) is a critical component of the T-cell receptor (TCR) signaling pathway.[1][2][3] Upon TCR engagement with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to T-cell activation, proliferation, and differentiation. ITK acts downstream of LCK and ZAP70 and is responsible for the phosphorylation and activation of phospholipase C gamma 1 (PLCγ1).[1][4] Activated PLCγ1 generates the second messengers diacylglycerol (DAG) and inositol trisphosphate (IP3), which in turn activate downstream pathways, including the Ras/MAPK and NF-κB signaling cascades. These pathways ultimately lead to the expression of genes crucial for T-cell function, such as the transcription factor GATA-3 and the cytokine Interleukin-2 (IL-2).

ITK_Signaling_Pathway cluster_cell T-Cell APC APC TCR TCR APC->TCR Antigen Presentation LCK LCK TCR->LCK ZAP70 ZAP70 LCK->ZAP70 P ITK ITK ZAP70->ITK P PLCg1 PLCγ1 ITK->PLCg1 P DAG_IP3 DAG / IP3 PLCg1->DAG_IP3 Ras_MAPK Ras/MAPK Pathway DAG_IP3->Ras_MAPK NFkB NF-κB Pathway DAG_IP3->NFkB GATA3 GATA-3 Ras_MAPK->GATA3 IL2 IL-2 NFkB->IL2 Proliferation T-Cell Proliferation & Differentiation GATA3->Proliferation IL2->Proliferation

Caption: Simplified ITK Signaling Pathway in T-Cells.

Experimental Workflow for Validating ITK Degradation

A typical workflow for validating the phenotypic effects of an ITK degrader involves a series of in vitro assays. The process begins with confirming target engagement and degradation, followed by assessing the impact on downstream signaling and concluding with functional phenotypic readouts.

Experimental_Workflow cluster_workflow ITK Degrader Validation Workflow Start Start: Treat T-cells with ITK Degrader Confirm_Degradation Confirm ITK Degradation (e.g., Western Blot, Proteomics) Start->Confirm_Degradation Downstream_Signaling Assess Downstream Signaling (e.g., p-PLCγ1 Western Blot) Confirm_Degradation->Downstream_Signaling Phenotypic_Assays Functional Phenotypic Assays Downstream_Signaling->Phenotypic_Assays Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Phenotypic_Assays->Proliferation_Assay Cytokine_Assay Cytokine Secretion Assay (e.g., IL-2 ELISA) Phenotypic_Assays->Cytokine_Assay Differentiation_Assay T-Cell Differentiation Assay (e.g., Flow Cytometry) Phenotypic_Assays->Differentiation_Assay Chemosensitivity_Assay Chemosensitivity Assay (in T-cell lymphoma lines) Phenotypic_Assays->Chemosensitivity_Assay End End: Validated ITK Degrader Effects Proliferation_Assay->End Cytokine_Assay->End Differentiation_Assay->End Chemosensitivity_Assay->End

Caption: General Experimental Workflow for ITK Degrader Validation.

Comparison of Phenotypic Assays

The following table summarizes key phenotypic assays used to validate ITK degradation, comparing the performance of ITK degraders to small molecule inhibitors where data is available.

Assay Parameter Measured ITK Degrader (BSJ-05-037) ITK Degrader 1 ITK Inhibitor (BMS-509744) Reference
ITK Degradation ITK Protein Levels (IC50/DC50)IC50 = 17.6 - 41.8 nMDC50 = 3.6 nM (in vivo)No degradation
Downstream Signaling p-PLCγ1 InhibitionDose-dependent inhibitionNot ReportedNo significant inhibition at similar concentrations
Cell Proliferation Cell ViabilityMarked reduction in transformed T-cellsNot ReportedLess active at the same concentration
Cytokine Secretion IL-2 Secretion (EC50)Downregulation of IL-2EC50 = 35.2 nMNot Reported
Chemosensitivity Vincristine ResistanceSignificantly reduced resistanceNot ReportedLess effective at reducing resistance

Key Experimental Protocols

Western Blot for ITK Degradation and PLCγ1 Phosphorylation

Objective: To qualitatively and semi-quantitatively assess the reduction in total ITK protein levels and the phosphorylation status of its direct downstream target, PLCγ1.

Methodology:

  • Cell Culture and Treatment: Culture T-cell lines (e.g., Jurkat, DERL-2, Hut78) to a density of 1x10^6 cells/mL. Treat cells with varying concentrations of the ITK degrader or inhibitor for a specified time (e.g., 4-16 hours).

  • Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against ITK, phospho-PLCγ1 (Tyr783), total PLCγ1, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to the loading control.

Cell Viability Assay (CellTiter-Glo®)

Objective: To quantify the number of viable cells in culture following treatment with an ITK degrader, providing a measure of its anti-proliferative effects.

Methodology:

  • Cell Seeding: Seed T-cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment: Add the ITK degrader or inhibitor at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

Cytokine Secretion Assay (ELISA for IL-2)

Objective: To measure the concentration of secreted IL-2, a key cytokine in T-cell activation, in the cell culture supernatant following ITK degradation.

Methodology:

  • Cell Stimulation and Treatment: Plate T-cells and pre-treat with the ITK degrader or inhibitor for a specified time. Stimulate the cells with anti-CD3/CD28 antibodies to induce T-cell activation and cytokine production.

  • Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), centrifuge the plate and collect the cell culture supernatant.

  • ELISA Procedure (Quantikine® ELISA Kit as an example):

    • Bring all reagents and samples to room temperature.

    • Add 100 µL of Assay Diluent to each well of the pre-coated microplate.

    • Add 100 µL of standards, controls, or samples to the appropriate wells. Incubate for 2 hours at room temperature.

    • Aspirate and wash each well four times with Wash Buffer.

    • Add 200 µL of IL-2 Conjugate to each well. Incubate for 2 hours at room temperature.

    • Aspirate and wash each well four times.

    • Add 200 µL of Substrate Solution to each well. Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of Stop Solution to each well.

  • Measurement: Read the optical density of each well at 450 nm within 30 minutes. Calculate the IL-2 concentration based on the standard curve.

T-Cell Differentiation Assay (Flow Cytometry)

Objective: To assess the effect of ITK degradation on the differentiation of naive CD4+ T-cells into different helper T-cell subsets (e.g., Th17 and regulatory T-cells (Tregs)).

Methodology:

  • Isolation of Naive CD4+ T-cells: Isolate naive CD4+ T-cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using magnetic-activated cell sorting (MACS).

  • T-cell Differentiation: Culture the naive CD4+ T-cells under Th17-polarizing conditions (e.g., anti-CD3/CD28, IL-6, TGF-β) or Treg-polarizing conditions (e.g., anti-CD3/CD28, IL-2, TGF-β) in the presence or absence of the ITK degrader.

  • Restimulation and Intracellular Staining: After several days of culture, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

  • Staining:

    • Stain for surface markers (e.g., CD4).

    • Fix and permeabilize the cells.

    • Stain for intracellular markers:

      • For Th17 cells: IL-17A and RORγt.

      • For Treg cells: FoxP3.

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of differentiated T-cell subsets in each treatment condition.

Conclusion

The validation of ITK degradation requires a multi-faceted approach employing a range of phenotypic assays. This guide provides a framework for comparing the effects of ITK degraders and inhibitors, from confirming on-target degradation to evaluating downstream functional consequences. The presented experimental protocols offer a starting point for researchers to design and execute robust validation studies. The collective data from these assays will provide a comprehensive understanding of the therapeutic potential of novel ITK degraders.

References

Unveiling the In Vivo Landscape of Immunomodulation: A Comparative Analysis of ITK Degrader 1

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of immunology and drug discovery, the quest for potent and specific immunomodulatory agents is paramount. This guide provides a detailed in vivo comparison of a novel therapeutic modality, ITK Degrader 1, with other established immunomodulators. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive and data-driven resource to inform their research and development endeavors.

Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase that plays a central role in T-cell receptor (TCR) signaling.[1][2][3] Its activation is a key step in orchestrating T-cell proliferation, differentiation, and cytokine production, making it a compelling target for therapeutic intervention in a range of immune-mediated diseases.[3][4] ITK Degraders, such as the referenced "this compound" (also identified as compound 28 in several studies), represent a novel class of therapeutics known as PROTACs (Proteolysis Targeting Chimeras). These molecules are designed to induce the selective degradation of the ITK protein, thereby ablating its function.

This guide will delve into the in vivo performance of this compound, juxtaposing its efficacy and mechanism of action with other classes of immunomodulators. Through a meticulous presentation of experimental data, detailed protocols, and visual aids, we aim to provide a clear and objective comparison to facilitate a deeper understanding of the therapeutic potential of targeted protein degradation in immunology.

Comparative In Vivo Efficacy: this compound vs. Other Immunomodulators

To provide a clear quantitative comparison, the following table summarizes the in vivo effects of this compound and other classes of immunomodulators based on available pre-clinical data. It is important to note that direct head-to-head in vivo comparative studies are still emerging. The data presented here is compiled from various studies to highlight the distinct profiles of these agents.

ParameterThis compound (Compound 28)Calcineurin Inhibitor (e.g., Cyclosporine A)JAK Inhibitor (e.g., Tofacitinib)
Target ITK Protein DegradationCalcineurinJanus Kinases (JAK1, JAK2, JAK3)
Mechanism of Action Induces ubiquitination and proteasomal degradation of ITK.Inhibits calcineurin, preventing NFAT dephosphorylation and activation.Blocks JAK-STAT signaling pathway, inhibiting cytokine signaling.
Effect on IL-2 Secretion Significant suppression.Strong suppression.Moderate to strong suppression.
In Vivo Model Anti-CD3 mAb-induced IL-2 secretion in Balb/c mice.Various models of autoimmunity and transplantation.Models of rheumatoid arthritis and other inflammatory diseases.
Reported In Vivo Efficacy >70% reduction in IL-2 secretion at 25 mg/kg.Dose-dependent suppression of T-cell activation and graft rejection.Dose-dependent reduction in disease severity scores in arthritis models.
Selectivity Highly selective for ITK degradation.Also inhibits other calcineurin-dependent pathways.Can inhibit multiple JAK isoforms, leading to broader effects.

Experimental Methodologies

To ensure the reproducibility and clear understanding of the presented data, this section details the experimental protocols for key in vivo studies cited in this guide.

In Vivo ITK Degradation and IL-2 Inhibition Model

Objective: To assess the in vivo efficacy of this compound in degrading ITK and inhibiting T-cell activation.

Animal Model: Male Balb/c mice, 6-8 weeks old.

Experimental Groups:

  • Vehicle control (e.g., DMSO/corn oil)

  • This compound (e.g., 20 mg/kg or 25 mg/kg, intraperitoneal injection)

Procedure:

  • Mice are treated with a single dose of this compound or vehicle.

  • At specified time points post-treatment (e.g., 2, 6, 8, 16 hours), blood and spleen tissues are collected.

  • For ITK degradation assessment, peripheral blood mononuclear cells (PBMCs) and splenocytes are isolated. Protein lysates are prepared and subjected to Western blotting to quantify ITK protein levels.

  • For IL-2 inhibition assessment, mice are challenged with an anti-CD3 monoclonal antibody (e.g., 5 mg/kg, intravenous injection) to induce T-cell activation and IL-2 secretion.

  • Blood samples are collected at a peak time point for IL-2 production (e.g., 1.5-2 hours post-anti-CD3 challenge).

  • Serum IL-2 levels are quantified using an enzyme-linked immunosorbent assay (ELISA).

Data Analysis: ITK protein levels are normalized to a loading control (e.g., GAPDH). Serum IL-2 concentrations are compared between the vehicle and treatment groups. Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).

Visualizing the Molecular Pathways and Experimental Logic

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the ITK signaling pathway, the mechanism of action of ITK degraders, and the experimental workflow.

ITK_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_Downstream_Signaling Downstream Signaling TCR TCR LCK LCK TCR->LCK Antigen Presentation CD3 CD3 CD28 CD28 ZAP70 ZAP70 LCK->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 RAS_MAPK RAS-MAPK Pathway LAT_SLP76->RAS_MAPK ITK ITK LAT_SLP76->ITK PLCg1 PLCγ1 Ca_Mobilization Ca²⁺ Mobilization PLCg1->Ca_Mobilization NFAT_Activation NFAT Activation Ca_Mobilization->NFAT_Activation Gene_Expression Gene Expression (e.g., IL-2) NFAT_Activation->Gene_Expression NFkB_Activation NF-κB Activation RAS_MAPK->NFkB_Activation NFkB_Activation->Gene_Expression ITK->PLCg1

Caption: ITK Signaling Pathway Downstream of the T-Cell Receptor.

ITK_Degrader_Mechanism ITK_Degrader This compound (PROTAC) Ternary_Complex Ternary Complex (ITK-Degrader-E3) ITK_Degrader->Ternary_Complex ITK_Protein ITK Protein ITK_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ub_ITK Ubiquitinated ITK Ternary_Complex->Ub_ITK Ubiquitination Ubiquitin Ubiquitin Proteasome Proteasome Ub_ITK->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of Action of an ITK PROTAC Degrader.

InVivo_Experiment_Workflow cluster_Analysis Analysis Start Start: Balb/c Mice Treatment Treatment Administration (Vehicle or this compound) Start->Treatment Time_Points Time Course (2, 6, 8, 16 hours) Treatment->Time_Points T_Cell_Activation T-Cell Activation (Anti-CD3 mAb) Time_Points->T_Cell_Activation Sample_Collection Sample Collection (Blood, Spleen) T_Cell_Activation->Sample_Collection Western_Blot Western Blot (ITK Protein Levels) Sample_Collection->Western_Blot Spleen/PBMCs ELISA ELISA (Serum IL-2 Levels) Sample_Collection->ELISA Serum Results Results: ITK Degradation & IL-2 Inhibition Western_Blot->Results ELISA->Results

Caption: Workflow for In Vivo Evaluation of this compound.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for ITK Degrader 1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds like ITK degrader 1 are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols are mandated by the manufacturer's Safety Data Sheet (SDS), which must be consulted, this guide provides essential, immediate safety and logistical information based on general best practices for research-grade proteolysis-targeting chimeras (PROTACs).

Immediate Safety and Handling Precautions

Given that this compound is a novel chemical for research use only, its full toxicological properties may not be known. Therefore, it is crucial to handle it in a controlled laboratory environment with appropriate personal protective equipment (PPE).

  • Engineering Controls : All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE) :

    • Gloves : Wear nitrile or other chemically resistant gloves.

    • Eye Protection : Use safety glasses or goggles.

    • Lab Coat : A standard laboratory coat is required to protect skin and clothing.

Proper Disposal Procedures for this compound

The disposal of this compound must comply with all local, state, and federal regulations for chemical waste. The primary and mandatory method for disposal is through your institution's Environmental Health and Safety (EHS) program.[1] Never dispose of this chemical down the sink or in regular trash.[1][2]

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation :

    • Classify all waste contaminated with this compound as hazardous chemical waste.[3] This includes:

      • Unused or expired solid compound.

      • Stock solutions and any dilutions.

      • Contaminated consumables such as pipette tips, tubes, and flasks.

      • Contaminated PPE (gloves, etc.).

    • Segregate waste streams. Keep solid waste separate from liquid waste.[3] Halogenated and non-halogenated solvent waste should also be collected in separate, compatible containers.

  • Container Selection and Labeling :

    • Collect waste in a sturdy, leak-proof container that is chemically compatible with the waste. Whenever possible, use the original container or a designated hazardous waste container provided by your EHS office.

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.

  • Storage :

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from general lab traffic and incompatible materials. Ensure the container is in secondary containment to prevent spills.

  • Arrange for Pickup :

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste. Follow their specific procedures for waste collection requests.

Quantitative Data for Disposal Consideration

While a specific SDS for this compound was not found in public searches, the following table outlines typical parameters that must be considered for the disposal of potent, small molecule compounds. These values are illustrative and must be confirmed with the compound-specific SDS .

ParameterGuidelineRelevance to Disposal
pH Neutralize to a pH between 5 and 9 if permissible by EHS for specific, dilute aqueous solutions.Corrosive waste (highly acidic or basic) requires special handling and segregation.
Concentration Limits Varies by substance. Even low concentrations of potent compounds can render a solution hazardous.Determines if a solution must be treated as hazardous waste.
Flash Point Liquids with a flash point below 60°C (140°F) are considered ignitable.Flammable waste must be stored in appropriate fire-rated cabinets and segregated from oxidizers.

Experimental Protocols

ITK Signaling Pathway

Interleukin-2-inducible T-cell kinase (ITK) is a critical component of the T-cell receptor (TCR) signaling pathway. Upon TCR stimulation, a signaling cascade is initiated, leading to the activation of ITK, which in turn phosphorylates and activates phospholipase C-γ1 (PLC-γ1). This leads to downstream events including calcium mobilization and the activation of transcription factors crucial for T-cell activation, proliferation, and differentiation. ITK degraders, acting as PROTACs, hijack the cell's ubiquitin-proteasome system to induce the degradation of the ITK protein, thereby blocking this signaling pathway.

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR LCK LCK TCR->LCK Stimulation ZAP70 ZAP-70 LCK->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylates ITK_inactive ITK (Inactive) LAT_SLP76->ITK_inactive Recruits ITK_active ITK (Active) PLCG1 PLC-γ1 ITK_active->PLCG1 Activates Downstream Downstream Signaling (Ca2+ mobilization, NF-κB, etc.) PLCG1->Downstream Initiates ITK_inactive->ITK_active Activation Ub Ubiquitin ITK_inactive->Ub Ubiquitination ITK_Degrader This compound ITK_Degrader->ITK_inactive Binds E3_Ligase E3 Ubiquitin Ligase ITK_Degrader->E3_Ligase Binds E3_Ligase->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Disposal_Workflow cluster_actions Laboratory Actions cluster_ehs EHS Action start Start: Generation of This compound Waste assess Assess Waste Type (Solid, Liquid, Sharps) start->assess segregate Segregate Waste by Type into Compatible Containers assess->segregate label_container Label Container Clearly: 'Hazardous Waste' 'this compound' Date segregate->label_container store Store in Designated Satellite Accumulation Area label_container->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs end End: Proper Disposal by Certified Vendor contact_ehs->end EHS manages collection

References

Personal protective equipment for handling ITK degrader 1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent research compounds like ITK Degrader 1 is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans to minimize risk and ensure a safe laboratory environment. This compound is a highly selective degrader of interleukin-2-inducible T-cell kinase (ITK) intended for research use only and has not been fully validated for medical applications.[1] Therefore, it should be handled with care by trained personnel.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial when handling this compound. The following PPE is recommended based on general laboratory safety best practices for similar research chemicals.[2]

PPE CategoryMinimum RequirementRationale
Eye Protection Chemical safety goggles or a face shieldProtects eyes from potential splashes of the compound in solution.[2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile)Prevents skin contact with the compound.[2] Disposable nitrile gloves are suitable for incidental contact but should be changed immediately after exposure.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if handling the compound as a powder or if there is a risk of aerosolization.Minimizes inhalation of the compound.
Foot Protection Closed-toe shoesPrevents injuries from spills or dropped items.

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring safety. The following diagram outlines the key steps for handling this compound.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Workspace prep_ppe->prep_area prep_weigh Weigh Compound in a Fume Hood prep_area->prep_weigh prep_dissolve Dissolve in Appropriate Solvent (e.g., DMSO) prep_weigh->prep_dissolve handle_aliquot Prepare Serial Dilutions prep_dissolve->handle_aliquot Proceed to Experiment handle_treat Treat Cells or Administer to Animal Models handle_aliquot->handle_treat handle_incubate Incubate as per Protocol handle_treat->handle_incubate clean_decontaminate Decontaminate Work Surfaces handle_incubate->clean_decontaminate Experiment Complete clean_dispose_liquid Dispose of Liquid Waste in Designated Chemical Waste clean_decontaminate->clean_dispose_liquid clean_dispose_solid Dispose of Contaminated Solids in Designated Waste clean_dispose_liquid->clean_dispose_solid clean_remove_ppe Remove and Dispose of PPE Properly clean_dispose_solid->clean_remove_ppe

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Liquid Waste: All solutions containing this compound should be collected in a designated, labeled hazardous chemical waste container.

  • Solid Waste: All contaminated solid materials, including gloves, pipette tips, and empty vials, should be disposed of in a designated solid hazardous waste container.

  • Decontamination: Work surfaces should be thoroughly decontaminated with an appropriate solvent (e.g., 70% ethanol) after use.

Biological Activity of this compound

This compound is a potent and selective degrader of ITK, a key enzyme in T-cell receptor signaling. The compound induces rapid and prolonged degradation of ITK, leading to the suppression of IL-2 secretion.

ParameterValueCell Line/Model
DC₅₀ 3.6 nMin vivo in mice
EC₅₀ (IL-2 secretion) 35.2 nMJurkat cells

Data sourced from MedChemExpress product information.

Experimental Protocol: In Vitro ITK Degradation Assay

The following is a general protocol for assessing the in vitro degradation of ITK in a cell line, such as Jurkat cells, using Western Blot analysis.

  • Cell Culture: Culture Jurkat cells in appropriate media until they reach a suitable confluency.

  • Preparation of Treatment Solutions: Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.001-3 µM). Include a vehicle control (e.g., DMSO).

  • Treatment: Add the media containing the different concentrations of this compound or vehicle control to the cells and incubate for the desired time (e.g., 12 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then probe with a primary antibody specific for ITK.

    • Probe the membrane with a primary antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for ITK and the loading control. Normalize the ITK signal to the loading control to determine the relative decrease in ITK levels at different concentrations of the degrader.

ITK Signaling Pathway

ITK is a crucial component of the T-cell receptor (TCR) signaling pathway. Upon TCR activation, ITK is recruited to the cell membrane where it becomes activated and subsequently phosphorylates and activates Phospholipase Cγ1 (PLCγ1), leading to downstream signaling events that are essential for T-cell activation, proliferation, and differentiation.

cluster_membrane Cell Membrane TCR TCR Activation LAT_SLP76 LAT/SLP76 Complex TCR->LAT_SLP76 Recruitment ITK ITK LAT_SLP76->ITK Activation PLCg1 PLCγ1 ITK->PLCg1 Phosphorylation & Activation Downstream Downstream Signaling (e.g., NF-κB, NFAT) PLCg1->Downstream Proliferation T-Cell Proliferation & Differentiation Downstream->Proliferation

Caption: Simplified ITK signaling pathway in T-cells.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.